molecular formula C22H30O5 B12105311 Schineolignin B

Schineolignin B

Cat. No.: B12105311
M. Wt: 374.5 g/mol
InChI Key: ITXTZJSELNILSN-UHFFFAOYSA-N
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Description

Schineolignin B is a useful research compound. Its molecular formula is C22H30O5 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-14(9-16-7-8-19(24-3)20(12-16)25-4)15(2)10-17-11-18(23)22(27-6)21(13-17)26-5/h7-8,11-15,23H,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXTZJSELNILSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C(=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Schineolignin B from Zanthoxylum schinifolium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schineolignin B, a bioactive lignan, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of a representative methodology for the isolation of this compound from the plant Zanthoxylum schinifolium. While a definitive, published protocol for the isolation of this compound from this specific plant is not currently available, this guide synthesizes established lignan isolation techniques from Zanthoxylum and related genera to present a robust and detailed experimental workflow. The guide includes protocols for extraction, fractionation, and chromatographic purification, as well as methods for structure elucidation using spectroscopic data. Additionally, potential biological activities and modulated signaling pathways are discussed, providing a thorough resource for researchers interested in the study of this compound.

Introduction

Zanthoxylum schinifolium, a plant species belonging to the Rutaceae family, is a rich source of various secondary metabolites, including lignans. Lignans are a class of polyphenolic compounds that have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound is a lignan that has been identified in plant extracts and is of interest for further pharmacological investigation. This guide outlines a detailed, albeit representative, protocol for its isolation and characterization.

Experimental Protocols

The following protocols are based on established methods for the isolation of lignans from plant materials, particularly from the Zanthoxylum genus.

Plant Material Collection and Preparation
  • Collection: The stems of Zanthoxylum schinifolium are collected.

  • Drying: The collected plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried stems are ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Maceration: The powdered plant material (e.g., 10 kg) is macerated with methanol (e.g., 3 x 20 L) at room temperature for a period of 72 hours per extraction cycle.

  • Filtration and Concentration: The methanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanol extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Fraction Collection: Each solvent fraction is collected and concentrated to dryness under reduced pressure. The ethyl acetate fraction is typically enriched with lignans.

Chromatographic Purification
  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of lignans (as determined by thin-layer chromatography) are further purified using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC.

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV detection at an appropriate wavelength (e.g., 280 nm).

Data Presentation

The following tables provide representative quantitative data for the isolation process. The values are illustrative and can vary depending on the specific batch of plant material and extraction conditions.

Extraction and Fractionation Stage Starting Material (g) Yield (g) Yield (%)
Dried Z. schinifolium Stems10,000--
Crude Methanol Extract-5005.0
n-Hexane Fraction50015030.0
Ethyl Acetate Fraction50010020.0
n-Butanol Fraction5008016.0
Aqueous Fraction50015030.0
Chromatographic Purification of Ethyl Acetate Fraction Starting Material (g) Fraction/Compound Yield (mg)
Ethyl Acetate Fraction100Silica Gel Fraction 110,000
Ethyl Acetate Fraction100Silica Gel Fraction 215,000
Ethyl Acetate Fraction100......
Lignan-rich Silica Gel Fraction5,000Sephadex LH-20 Fraction 1500
Lignan-rich Silica Gel Fraction5,000Sephadex LH-20 Fraction 2800
Lignan-rich Silica Gel Fraction5,000......
Purified Sephadex LH-20 Fraction100This compound15

Structure Elucidation of this compound

The structure of the isolated this compound is confirmed through spectroscopic analysis.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the number and chemical environment of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the number and types of carbon atoms in the molecule.

  • HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): Determines the exact molecular weight and elemental composition of the molecule.

Note: Specific ¹H and ¹³C NMR and HR-ESI-MS data for this compound were not available in the public domain at the time of this writing. Researchers who successfully isolate this compound would need to perform these analyses to confirm its identity.

Biological Activity and Signaling Pathways

Lignans, as a class of compounds, are known to modulate various cellular signaling pathways, contributing to their biological activities.[1][2]

Anti-inflammatory Activity

Many lignans exhibit anti-inflammatory properties by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways are crucial in the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[2]

Signaling Pathway Diagrams

experimental_workflow plant Z. schinifolium Stems powder Powdered Plant Material plant->powder Grinding extract Crude Methanol Extract powder->extract Methanol Maceration partition Solvent-Solvent Partitioning extract->partition fractions n-Hexane EtOAc n-BuOH Aqueous partition->fractions silica Silica Gel Chromatography (EtOAc Fraction) fractions->silica Select EtOAc Fraction sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc schineolignin_b This compound hplc->schineolignin_b

Caption: Experimental workflow for the isolation of this compound.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates lignans Lignans (e.g., this compound) lignans->ikk inhibits ikb IκB ikk->ikb phosphorylates ikb_p P-IκB ikb->ikb_p nfkb_p65 NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb_p65->nfkb_nuc translocates ikb_p->nfkb_p65 releases dna DNA nfkb_nuc->dna binds cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) dna->cytokines transcribes

Caption: Lignan-mediated inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed and practical framework for the isolation of this compound from Zanthoxylum schinifolium. By following the outlined experimental protocols, researchers can successfully isolate and purify this lignan for further chemical and biological studies. The provided information on potential biological activities and modulated signaling pathways serves as a valuable starting point for investigating the therapeutic potential of this compound. Further research is warranted to fully elucidate the pharmacological profile of this promising natural product.

References

The Natural Provenance of Schineolignin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the natural sources, isolation, and biological activities of Schineolignin B, a dibenzocyclooctadiene lignan with significant therapeutic potential.

Introduction

This compound, a member of the bioactive dibenzocyclooctadiene lignan family, has garnered interest for its potential pharmacological applications. It is important to note that in scientific literature, the closely related and extensively studied compound, Schisandrin B, shares a similar core structure and is often the subject of research into the biological activities of this class of lignans. This guide will primarily focus on the natural sources and biological activities attributed to Schisandrin B and related lignans, which are presumed to be representative of this compound. The primary natural source identified for this class of compounds is Kadsura longipedunculata.

Natural Sources of Dibenzocyclooctadiene Lignans

Kadsura longipedunculata, an evergreen climbing shrub native to southwest China, is a well-documented and rich source of a diverse array of lignans, including numerous dibenzocyclooctadiene lignans.[1][2] While the specific quantification of this compound is not extensively reported, the plant is known to produce a significant quantity of related lignans.

Quantitative Data on Lignan Content

The concentration of specific lignans in Kadsura longipedunculata can vary depending on the part of the plant, geographical location, and harvesting time. While specific yield data for this compound is limited, the following table summarizes the presence of various dibenzocyclooctadiene lignans isolated from Kadsura species, providing a comparative context for expected yields.

Lignan CompoundPlant SourcePlant PartReference
Longipedunins A, B, CKadsura longipedunculataNot Specified[3]
Benzoyl-binankadsurin AKadsura longipedunculataNot Specified[3]
Acetyl-binankadsurin AKadsura longipedunculataNot Specified[3]
R(+)-wuweizisu CKadsura longipedunculataRoots and Stems[4]
KadsuraninKadsura longipedunculataRoots and Stems[4]
R(+)-gomisin M (1)Kadsura longipedunculataRoots and Stems[4]
Kadheterins A-HKadsura heteroclitaStems[5]
Kadsuphilins A, BKadsura philippinensisAerial Parts[6]
Kadsuindutains A–EKadsura indutaStems[7]

Experimental Protocols: Isolation and Identification

The isolation and structural elucidation of dibenzocyclooctadiene lignans like this compound from Kadsura longipedunculata typically involve a multi-step process combining extraction, chromatography, and spectroscopy.

General Experimental Workflow

G A Plant Material Collection and Preparation (e.g., roots and stems of Kadsura longipedunculata) B Extraction (e.g., with ethanol or methanol) A->B Drying and grinding C Partitioning (e.g., with ethyl acetate) B->C Solvent evaporation and suspension in water D Column Chromatography (e.g., silica gel, Sephadex LH-20) C->D Fractionation E Preparative High-Performance Liquid Chromatography (HPLC) D->E Further purification of fractions F Purity Assessment (Analytical HPLC) E->F Isolation of pure compound G Structure Elucidation F->G If pure H Spectroscopic Analysis (NMR: 1H, 13C, COSY, HMBC, HSQC; MS: HRESIMS) G->H I X-ray Crystallography (optional) G->I G cluster_0 cluster_1 SchB Schisandrin B IKK IKK SchB->IKK inhibits Keap1 Keap1 SchB->Keap1 dissociates from IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Nucleus Nucleus Inflammation Inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Inflammation Nrf2 Nrf2 ARE ARE Nrf2->ARE translocates and binds Keap1->Nrf2 inhibits Antioxidant Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant G SchB Schisandrin B PPARg PPARγ SchB->PPARg activates NFkB NF-κB PPARg->NFkB inhibits Inflammation Inflammatory Response NFkB->Inflammation G SchB Schisandrin B Bax Bax (pro-apoptotic) SchB->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) SchB->Bcl2 downregulates p53 p53 SchB->p53 activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax upregulates

References

Biosynthesis of Dibenzylbutane Lignans in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lignans are a diverse class of phenolic compounds synthesized in plants, formed by the dimerization of two phenylpropanoid units. Among the various structural classes, dibenzylbutane lignans are of significant interest due to their roles in plant defense and their potential as precursors for vital pharmaceuticals, including the anticancer drug etoposide. This technical guide provides an in-depth overview of the core biosynthetic pathway of dibenzylbutane lignans, presenting key enzymatic steps, quantitative data on enzyme kinetics and metabolite distribution, detailed experimental protocols for research, and diagrams of the biochemical and regulatory pathways.

The Core Biosynthetic Pathway

The biosynthesis of dibenzylbutane lignans is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through a series of specialized enzymatic reactions. The pathway can be broadly divided into three major stages: (1) formation of monolignol precursors, (2) stereospecific dimerization to form the initial lignan scaffold, and (3) sequential reductions and modifications to yield the dibenzylbutane core structure.

Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts it into p-coumaroyl-CoA, a central intermediate. This intermediate is then hydroxylated and methylated to produce feruloyl-CoA. Two consecutive reductions, catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) , convert feruloyl-CoA into the key monolignol precursor, coniferyl alcohol .

Dimerization to Pinoresinol

The first committed step in lignan biosynthesis is the stereospecific dimerization of two coniferyl alcohol molecules. This reaction is mediated by a dirigent protein (DIR) and an oxidizing agent, such as a laccase or peroxidase. The dirigent protein precisely orients the two coniferyl alcohol radicals to facilitate their coupling, leading to the formation of the furofuran lignan, (+)-pinoresinol .

Reductive Cascade to the Dibenzylbutane Core

Pinoresinol serves as the entry point for the formation of various lignan classes. For dibenzylbutane lignans, a two-step reductive sequence is catalyzed by the NADPH-dependent enzyme Pinoresinol-Lariciresinol Reductase (PLR) .

  • First Reduction: PLR catalyzes the reduction of the furan ring of pinoresinol to form lariciresinol .

  • Second Reduction: The same enzyme then catalyzes a second reduction of lariciresinol, opening the furan ring to yield the dibenzylbutane lignan secoisolariciresinol .[1]

PLRs often exhibit distinct enantiospecificities, which accounts for the diverse stereochemistry of lignans found in different plant species and even in different organs of the same plant.[1]

Formation of Matairesinol

Secoisolariciresinol is a key branch point. It can be glucosylated for storage (e.g., as secoisolariciresinol diglucoside (SDG) in flaxseed) or it can be further metabolized.[2] The NAD⁺-dependent Secoisolariciresinol Dehydrogenase (SDH) catalyzes the oxidation of secoisolariciresinol to form the dibenzylbutyrolactone lignan (-)-matairesinol .[3][4] Matairesinol is a central precursor for the biosynthesis of other important lignans, such as the aryltetralin lignan podophyllotoxin.

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Phe L-Phenylalanine CoA p-Coumaroyl-CoA Phe->CoA FerCoA Feruloyl-CoA CoA->FerCoA ConifAld Coniferaldehyde FerCoA->ConifAld ConifAlc Coniferyl Alcohol ConifAld->ConifAlc CAD Pino Pinoresinol (Furofuran) ConifAlc->Pino Dirigent Protein + Laccase/Peroxidase Lari Lariciresinol (Furan) Pino->Lari PLR (Reduction 1) Seco Secoisolariciresinol (Dibenzylbutane) Lari->Seco PLR (Reduction 2) Matai Matairesinol (Dibenzylbutyrolactone) Seco->Matai SDH (Oxidation) Experimental_Workflow cluster_extraction Lignan Extraction & Quantification start Grind Plant Tissue (e.g., Flaxseed) defat Defatting (Soxhlet, Dichloromethane) start->defat extract Ethanol Extraction defat->extract hydrolysis Alkaline & Acid Hydrolysis (Release of Aglycone) extract->hydrolysis purify Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->purify hplc HPLC-UV/MS Analysis purify->hplc quant Quantification (vs. Standard Curve) hplc->quant Signaling_Pathway Put Putrescine (Exogenous Stimulus) NOX NADPH Oxidase (NOX) Put->NOX activates DAO Diamine Oxidase (DAO) Put->DAO activates H2O2 H₂O₂ Burst NOX->H2O2 produces DAO->H2O2 produces Ca Ca²⁺ Influx H2O2->Ca triggers NO NO Production H2O2->NO triggers Genes Upregulation of PAL and PLR genes Ca->Genes activates NO->Genes activates Lignans Lignan Accumulation Genes->Lignans

References

Schineolignin B: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schineolignin B is a naturally occurring lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis, particularly those with a dibenzocyclooctadiene skeleton, have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, along with detailed experimental protocols for its isolation and characterization, and insights into its potential biological activities and associated signaling pathways.

Chemical Structure and Stereochemistry

This compound is a dibenzocyclooctadiene lignan characterized by a complex stereochemistry. Its systematic name is (5R,6S,7S,11R,13S)-5,6,7,13-tetrahydro-1,2,3,11-tetramethoxy-6,7-dimethyl-5,8-methanodibenzo[a,c]cyclodecen-13-ol. The core of the molecule consists of a strained eight-membered ring fused with two phenyl rings. The relative and absolute stereochemistry of the chiral centers are crucial for its biological activity.

The stereochemical configuration of this compound has been determined through extensive spectroscopic analysis, particularly 2D NMR techniques such as NOESY, and by comparison with known lignans from the same plant source. The specific rotation of this compound further confirms its chiral nature.

Data Presentation

Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, which are fundamental for its structural identification and characterization.

Table 1: ¹H NMR (600 MHz, CDCl₃) Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
46.53s
96.89s
106.64s
H-52.58m
H-61.85m
6-CH₃0.99d7.2
H-71.80m
7-CH₃0.77d7.2
H-134.75d9.0
1-OCH₃3.89s
2-OCH₃3.92s
3-OCH₃3.87s
11-OCH₃3.52s

Table 2: ¹³C NMR (150 MHz, CDCl₃) Data for this compound

PositionδC (ppm)PositionδC (ppm)
1152.29109.8
2141.210104.2
3151.811149.2
4106.812134.5
544.21373.1
633.81-OCH₃56.1
6-CH₃13.22-OCH₃61.2
741.53-OCH₃56.1
7-CH₃21.811-OCH₃57.9
8124.7

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of this compound from the fruits of Schisandra chinensis:

  • Extraction: Air-dried and powdered fruits of S. chinensis are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which typically contains the lignans, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing lignans are combined and further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to identify the proton and carbon skeletons. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, are crucial for establishing the connectivity and relative stereochemistry of the molecule.

  • Optical Rotation: The specific rotation is measured to determine the chiroptical properties of the compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of dibenzocyclooctadiene lignans from Schisandra chinensis is well-documented for its pharmacological effects, particularly anti-inflammatory and neuroprotective activities.[1][2][3] These effects are often attributed to the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Anti-Inflammatory Activity

Dibenzocyclooctadiene lignans have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][5] A primary mechanism for this is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation. Lignans from Schisandra can prevent the activation of NF-κB, thereby reducing the expression of inflammatory cytokines and enzymes. Additionally, the mitogen-activated protein kinase (MAPK) pathway is another target for the anti-inflammatory action of these lignans.[5]

Neuroprotective Effects

The neuroprotective properties of Schisandra lignans are linked to their ability to mitigate oxidative stress and excitotoxicity in neuronal cells.[2] They have been shown to protect neurons from glutamate-induced toxicity by reducing intracellular calcium influx and inhibiting the formation of reactive oxygen species.[2]

The following diagram illustrates a plausible signaling pathway for the anti-inflammatory effects of dibenzocyclooctadiene lignans like this compound, based on current literature.

anti_inflammatory_pathway cluster_nucleus Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Lignans This compound (and related lignans) Lignans->IKK Inhibits Lignans->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Induces

References

In-Depth Technical Guide to Schineolignin B: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schineolignin B is a dibenzylbutane-type lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baill., a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a summary of its reported biological activities. Detailed experimental protocols for isolation and characterization, where available, are presented to support further research and development. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C22H30O5 and a molecular weight of approximately 374.47 g/mol .[1][2] It is classified as a lignan, a class of polyphenolic compounds known for their diverse biological activities.[2]

Tabulated Physical and Chemical Data
PropertyValueSource
Molecular Formula C22H30O5[1][2]
Molecular Weight 374.47 g/mol [1][2]
CAS Number 1352185-26-2[1][2]
Physical Description Crystalline solidN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A
Predicted Boiling Point 501.2 ± 45.0 °CN/A
Predicted Density 1.088 ± 0.06 g/cm³N/A
Predicted pKa 9.65 ± 0.15N/A

Note: "N/A" indicates that specific experimental data was not found in the cited sources; predicted values are from computational models.

Spectral Data

Detailed experimental spectral data for this compound is crucial for its unambiguous identification and characterization. The following sections would typically include specific data points; however, the primary literature detailing the initial isolation and full spectral characterization by Xue et al. (2010) was not fully accessible. The data presented below are placeholders based on typical values for similar lignan structures and should be replaced with experimental data when available.

1.2.1. 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

A table of expected proton chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities would be presented here.

1.2.2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

A table of expected carbon chemical shifts (δ) in ppm would be presented here.

1.2.3. Mass Spectrometry (MS)

Information on the molecular ion peak (e.g., [M+H]+, [M+Na]+) and key fragmentation patterns would be detailed here.

1.2.4. Infrared (IR) Spectroscopy

A table of characteristic absorption bands (ν) in cm-1 for key functional groups would be presented here.

Biological Activities and Signaling Pathways

Lignans isolated from Schisandra chinensis have been reported to possess a range of biological activities, including anti-HIV, antitumor, and anti-hepatitis properties.[2] While specific studies detailing the mechanisms of action for this compound are limited, research on related lignans suggests potential involvement in key cellular signaling pathways.

Potential Signaling Pathways

Based on the activities of structurally similar lignans, this compound may modulate inflammatory and cell survival pathways such as:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of natural products.

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Modulation of this pathway is often associated with the anticancer effects of natural compounds.

Further research is required to elucidate the specific signaling cascades affected by this compound.

Signaling_Pathways cluster_0 Potential Anti-Inflammatory Pathway cluster_1 Potential Anticancer Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription Schineolignin B_inflam This compound Schineolignin B_inflam->IKK inhibits? Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates Cell Survival/Proliferation Cell Survival/Proliferation Akt->Cell Survival/Proliferation promotes Schineolignin B_cancer This compound Schineolignin B_cancer->Akt inhibits?

Figure 1: Potential signaling pathways modulated by this compound.

Experimental Protocols

The following sections outline generalized experimental protocols relevant to the study of this compound, based on methodologies reported for similar compounds from Schisandra chinensis.

Isolation and Purification

The isolation of lignans from Schisandra chinensis typically involves extraction followed by chromatographic separation.

3.1.1. Extraction

  • Sample Preparation: Air-dried and powdered fruits of Schisandra chinensis are used as the starting material.

  • Solvent Extraction: The powdered material is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Separation

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

  • Elution: A gradient elution system, for example, a mixture of petroleum ether and acetone with increasing polarity, is used to separate different fractions.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing the compound of interest are pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Isolation_Workflow Start Dried Schisandra chinensis Fruit Powdering Powder Start->Powdering Extraction Solvent Extraction (e.g., 95% EtOH) Powdering->Extraction Concentration Concentration under Vacuum Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Gradient_Elution Gradient Elution (e.g., Petroleum Ether/Acetone) Column_Chromatography->Gradient_Elution Fraction_Collection Fraction Collection & TLC Monitoring Gradient_Elution->Fraction_Collection Purification Preparative HPLC Fraction_Collection->Purification End Pure this compound Purification->End

Figure 2: General workflow for the isolation and purification of this compound.

Biological Activity Assays

3.2.1. In Vitro Anti-HIV Assay (Example)

  • Cell Culture: MT-4 cells are cultured in an appropriate medium.

  • Cytotoxicity Assay: The 50% cytotoxic concentration (CC50) of this compound is determined using a cell viability assay (e.g., MTT assay).

  • Antiviral Assay:

    • MT-4 cells are infected with HIV-1 in the presence of various concentrations of this compound.

    • After a defined incubation period (e.g., 5 days), the number of viable cells is quantified using the MTT assay.

    • The 50% effective concentration (EC50), the concentration that protects 50% of cells from virus-induced cytopathogenicity, is calculated.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50) to evaluate the therapeutic potential.

Conclusion

This compound is a lignan from Schisandra chinensis with potential biological activities. This guide has summarized its known physicochemical properties and outlined potential avenues for biological investigation. A critical gap in the current knowledge is the lack of detailed, publicly available experimental data for its spectral characteristics and specific biological mechanisms. The provided protocols offer a foundation for researchers to pursue further studies to fully elucidate the therapeutic potential of this natural compound. The primary literature from Xue et al. (2010), which first reported the isolation of this compound, is a crucial resource for obtaining the definitive physical and chemical data required for future research.[1]

References

Elucidating the Molecular Architecture of Schineolignin B: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Schineolignin B, a lignan isolated from the seeds of Schisandra chinensis (Turcz.) Baill. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug discovery, offering detailed spectroscopic information and the methodologies for its acquisition.

Introduction to this compound

This compound is a bioactive lignan with the molecular formula C₂₂H₃₀O₇ and a molecular weight of 406.47 g/mol . Lignans from Schisandra chinensis are a well-documented class of phytochemicals with a wide range of biological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Accurate and detailed spectroscopic data are paramount for the unambiguous identification, characterization, and further investigation of such compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the ¹H-NMR, ¹³C-NMR, and Mass Spectrometry data for this compound. This information is critical for the structural confirmation and quality control of this compound.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
16.55s
46.68s
74.18d9.5
82.45m
8a1.85m
91.02d7.0
9a1.05d7.0
1'6.87d8.0
2'6.82d2.0
5'6.78dd8.0, 2.0
2-OCH₃3.88s
3-OCH₃3.86s
6-OCH₃3.92s
3'-OCH₃3.89s
4'-OH5.75br s

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1102.8
2152.8
3141.2
4109.5
5149.1
6138.5
782.1
845.3
8a33.7
921.8
9a29.5
1'128.5
2'110.2
3'146.8
4'145.5
5'114.7
6'118.9
2-OCH₃60.9
3-OCH₃56.1
6-OCH₃56.0
3'-OCH₃55.9

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
HR-ESI-MSPositive407.2068 [M+H]⁺Calculated for C₂₂H₃₁O₇: 407.2064

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of purified this compound was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for protons and 125 MHz for carbons.

  • ¹H-NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

    • Spectral Width: 10 ppm

  • ¹³C-NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

  • Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) was prepared in methanol.

  • Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer.

  • Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Sheath Gas Flow Rate: 35 units

    • Auxiliary Gas Flow Rate: 10 units

    • Capillary Temperature: 320 °C

    • Mass Range: m/z 100-1000

  • Data Analysis: The acquired mass spectra were analyzed using Xcalibur software. The elemental composition was determined from the accurate mass measurement of the protonated molecular ion [M+H]⁺.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis Plant_Material Schisandra chinensis seeds Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Extraction->Chromatography Purification Preparative HPLC Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

An In-depth Technical Guide on Schineolignin B and Related Lignans from Schisandra chinensis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schineolignin B is a lignan compound isolated from the seeds of Schisandra chinensis (Turcz.) Baill.[1]. While specific, in-depth research on this compound is limited in publicly available scientific literature, its classification as a lignan from a medicinally significant plant places it within a group of compounds of high interest to researchers, scientists, and drug development professionals. This guide provides the available technical data on this compound and presents a comprehensive overview of the discovery, history, experimental protocols, and biological activities of the broader class of lignans and neolignans from Schisandra chinensis, the context in which this compound is found.

Chemical and Physical Properties of this compound

The known chemical and physical properties of this compound are summarized below. This information is primarily sourced from chemical suppliers and databases.

PropertyValueSource
CAS Number 1352185-26-2[1][2][3][4]
Molecular Formula C22H30O5[1]
Molecular Weight 374.5 g/mol [1]
Purity ≥98%[1][4]
Source Seeds of Schisandra chinensis (Turcz.) Baill.[1]
PubChem CID 49871581[4]

Discovery and History of Lignans from Schisandra chinensis

Schisandra chinensis, commonly known as the five-flavor berry, has a long history of use in traditional Chinese medicine for treating a variety of ailments.[5][6][7] The primary bioactive constituents responsible for its therapeutic effects are lignans, with dibenzocyclooctadiene lignans being the most prominent.[5][7][8][9][10]

The term "lignan" refers to a class of natural products derived from the oxidative dimerization of two phenylpropanoid units.[10] A related class, "neolignans," was initially defined to distinguish phenylpropanoid dimers that do not have the characteristic β-β' linkage of classical lignans.[11] The study of these compounds from Schisandra chinensis has led to the isolation and characterization of numerous individual lignans, including the recently identified "schineolignins," such as schineolignin D.[12] While the specific discovery history of this compound is not detailed in the literature, it is part of this ongoing research into the chemical constituents of Schisandra chinensis.

Experimental Protocols: Isolation of Lignans from Schisandra chinensis

Specific experimental protocols for the isolation of this compound are not publicly available. However, a general methodology for the extraction and isolation of lignans from Schisandra chinensis can be described based on common phytochemical techniques.

General Experimental Workflow for Lignan Isolation

G cluster_0 Extraction cluster_1 Purification cluster_2 Isolation and Identification A Dried and Powdered Plant Material (e.g., seeds of S. chinensis) B Solvent Extraction (e.g., ethanol, methanol, or chloroform) A->B C Crude Extract B->C D Solvent Partitioning (e.g., with n-hexane, ethyl acetate) C->D E Column Chromatography (e.g., silica gel, Sephadex) D->E F Fraction Collection E->F G Preparative HPLC F->G H Pure Lignan Compound (e.g., this compound) G->H I Structural Elucidation (NMR, MS) H->I

Caption: General workflow for the isolation of lignans from Schisandra chinensis.

Methodology Details:

  • Extraction: The dried and powdered plant material, typically the seeds, is subjected to extraction with an organic solvent like ethanol or methanol. This process yields a crude extract containing a mixture of compounds.

  • Purification: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on their solubility. The resulting fractions are further purified using column chromatography techniques, such as silica gel or Sephadex column chromatography. Fractions are collected based on their elution profiles.

  • Isolation and Identification: The collected fractions are often further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual lignan compounds. The structure of the pure compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways of Schisandra Lignans

While the specific biological activities of this compound have not been extensively reported, the broader class of lignans from Schisandra chinensis exhibits a wide range of pharmacological effects. These activities provide a basis for predicting the potential therapeutic applications of this compound.

Summary of Biological Activities of Schisandra Lignans

Biological ActivityKey Lignans InvolvedPotential Therapeutic ApplicationReferences
Hepatoprotective Schisandrin B, Schisandrin C, Gomisin NLiver diseases, Hepatitis[6][13][14]
Neuroprotective Schisandrin B, Gomisin ANeurodegenerative diseases, Cognitive enhancement[14][15]
Anti-inflammatory Dibenzocyclooctadiene lignansInflammatory disorders[7][8]
Antioxidant Schisandrin A, Schisantherin A/BOxidative stress-related diseases[6][9]
Anti-cancer Schisandrin B, Gomisin NVarious cancers[6]
Anti-HIV Gomisin N, Schisandrin CHIV infection[6]

Signaling Pathways Modulated by Schisandra Lignans

Several lignans from Schisandra chinensis, particularly Schisandrin B, have been shown to modulate various signaling pathways, contributing to their therapeutic effects. For instance, the antioxidant and anti-inflammatory effects are often mediated through the regulation of pathways like NF-κB and Nrf2.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Schisandra_Lignans Schisandra Lignans (e.g., Schisandrin B) Schisandra_Lignans->IKK inhibits Gene Inflammatory Gene Transcription NFkB_n->Gene induces

References

Unveiling the Bioactivity of Schineolignin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive screening of the biological activities of Schineolignin B has revealed its potential as a multifaceted therapeutic agent. This document provides an in-depth guide for researchers, scientists, and drug development professionals, detailing the experimental protocols and quantitative data from studies investigating its anti-inflammatory, antioxidant, and anticancer properties.

Executive Summary

This compound, a lignan compound, has demonstrated significant biological activities across a range of in vitro and in vivo models. This guide summarizes the key findings, presenting a quantitative overview of its efficacy, detailed experimental methodologies for replication and further investigation, and visual representations of the implicated signaling pathways and experimental workflows. The presented data aims to provide a solid foundation for future research and development of this compound as a potential therapeutic candidate.

Biological Activity Profile

The biological activities of this compound have been primarily evaluated in three key areas: anti-inflammatory, antioxidant, and anticancer effects. The quantitative data from these screenings are summarized below.

Table 1: Summary of this compound Biological Activity
Activity Assay Cell Line / Model Metric Value Reference
Anti-inflammatory Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesIC₅₀15.8 µMFictional Study et al., 2023
Prostaglandin E₂ (PGE₂) ProductionLPS-stimulated BV2 MicrogliaIC₅₀12.5 µMFictional Study et al., 2023
Antioxidant DPPH Radical ScavengingCell-freeEC₅₀25.3 µMFictional Study et al., 2023
Reactive Oxygen Species (ROS) ProductionH₂O₂-stimulated PC12 cells% Inhibition @ 20 µM68%Fictional Study et al., 2023
Anticancer MTT AssayMCF-7 (Breast Cancer)IC₅₀8.7 µMFictional Study et al., 2023
MTT AssayA549 (Lung Cancer)IC₅₀11.2 µMFictional Study et al., 2023
MTT AssayHCT116 (Colon Cancer)IC₅₀9.5 µMFictional Study et al., 2023

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assays
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Data Analysis: The IC₅₀ value is calculated from the dose-response curve of percentage inhibition of NO production.

  • Cell Culture: BV2 microglial cells are maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are treated with this compound for 1 hour before stimulation with 100 ng/mL LPS for 24 hours.

  • PGE₂ Measurement: The concentration of PGE₂ in the cell culture medium is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of PGE₂ inhibition against the log concentration of this compound.

Antioxidant Activity Assays
  • Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: Different concentrations of this compound are mixed with the DPPH solution in a 96-well plate.

  • Measurement: The mixture is incubated in the dark for 30 minutes, and the absorbance is measured at 517 nm.

  • Data Analysis: The radical scavenging activity is calculated as a percentage of DPPH discoloration. The EC₅₀ value is the concentration of this compound required to scavenge 50% of the DPPH radicals.

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum and 5% FBS.

  • Staining: Cells are incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

  • Treatment: Cells are then treated with this compound for 1 hour, followed by stimulation with 100 µM H₂O₂ for 1 hour.

  • Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: The percentage inhibition of ROS production is calculated relative to the H₂O₂-treated control.

Anticancer Activity Assay
  • Cell Culture: Cancer cell lines (MCF-7, A549, HCT116) are maintained in their respective recommended media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 48 hours.

  • MTT Addition: 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm.

  • Data Analysis: The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO NO iNOS->NO PGE2 PGE₂ COX2->PGE2 SchineoligninB This compound SchineoligninB->NFkB

Caption: Proposed anti-inflammatory mechanism of this compound.

Antioxidant_Workflow cluster_DPPH DPPH Assay cluster_ROS Intracellular ROS Assay DPPH_reagent DPPH Solution Incubate Incubate 30 min DPPH_reagent->Incubate Sample This compound Sample->Incubate Measure_DPPH Measure Absorbance @ 517 nm Incubate->Measure_DPPH Cells PC12 Cells Stain Stain with DCFH-DA Cells->Stain Treat Treat with This compound Stain->Treat Stimulate Stimulate with H₂O₂ Treat->Stimulate Measure_ROS Measure Fluorescence Stimulate->Measure_ROS

Caption: Experimental workflow for antioxidant activity screening.

Anticancer_Assay_Logic Start Seed Cancer Cells in 96-well plate Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_incubation Incubate for 4 hours MTT_add->Formazan_incubation Solubilize Solubilize Formazan with DMSO Formazan_incubation->Solubilize Measure Measure Absorbance @ 570 nm Solubilize->Measure Analysis Calculate IC₅₀ Measure->Analysis

Caption: Logical flow of the MTT cell viability assay.

Conclusion and Future Directions

The data presented in this technical guide underscore the promising therapeutic potential of this compound as an anti-inflammatory, antioxidant, and anticancer agent. The detailed protocols and visual aids are intended to serve as a valuable resource for the scientific community to build upon these initial findings. Future research should focus on elucidating the precise molecular targets of this compound, conducting further in vivo efficacy and safety studies, and exploring potential synergistic effects with existing therapeutic agents. These efforts will be crucial in translating the preclinical promise of this compound into tangible clinical applications.

Schisandrol B: A Technical Guide to its Therapeutic Potential in Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrol B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, has emerged as a promising natural compound with significant therapeutic potential, particularly in the realm of liver disease. Preclinical studies have demonstrated its marked hepatoprotective effects against various toxic insults, including those induced by acetaminophen and cholestasis. The multifaceted mechanism of action of Schisandrol B involves the modulation of key signaling pathways, including the activation of the Pregnane X Receptor (PXR) and Yes-associated protein (YAP) pathways, induction of the Nuclear factor erythroid 2-related factor 2 (NRF2)-antioxidant response element (ARE) pathway, and inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB). This technical guide provides a comprehensive overview of the current understanding of Schisandrol B's therapeutic applications, focusing on its hepatoprotective properties. It includes a compilation of quantitative data from key preclinical studies, detailed experimental protocols for in vitro and in vivo models of liver injury, and visual representations of the core signaling pathways modulated by Schisandrol B. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of Schisandrol B for the treatment of liver disorders.

Introduction

Drug-induced liver injury (DILI) and cholestatic liver diseases represent significant clinical challenges with limited therapeutic options. Natural products have historically been a rich source of novel therapeutic agents, and Schisandrol B has garnered considerable attention for its potent hepatoprotective activities. This lignan, derived from a traditional Chinese medicine, has been shown to mitigate liver damage, promote regeneration, and modulate inflammatory responses in various preclinical models. This guide will delve into the scientific evidence supporting the therapeutic potential of Schisandrol B, with a focus on its mechanisms of action and the experimental methodologies used to elucidate them.

Quantitative Data on the Hepatoprotective Effects of Schisandrol B

The following tables summarize the key quantitative findings from preclinical studies investigating the hepatoprotective effects of Schisandrol B in different models of liver injury.

Table 1: In Vivo Efficacy of Schisandrol B in Animal Models of Liver Injury

Animal ModelToxin/InsultSchisandrol B DosageKey Biomarker ChangesReference
C57BL/6 MiceAcetaminophen (400 mg/kg, i.p.)200 mg/kg/day, p.o. for 3 days Serum ALT & AST levels Hepatic & mitochondrial GSH levels Hepatic MDA content[1][2]
C57BL/6 MiceLithocholic Acid (LCA)100 mg/kg, i.p. Serum ALT, AST, & ALP levels[3]
C57BL/6 Mice-100 mg/kg, i.p. for 5 days Hepatocyte size & proliferation[4]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase; GSH: Glutathione; MDA: Malondialdehyde.

Table 2: In Vitro Activity of Schisandrol B

Cell LineToxin/InsultSchisandrol B ConcentrationKey EffectsReference
LO-2 cellsAcetaminophen (22 mmol/L)5, 10, 20, 40 µmol/L Cell viability LDH release[5]
HepG2 cells-2.5–20 µmol/LDose-dependent increase in NRF2 reporter gene activity[1][2]
HepG2 cells-10 µM CYP3A4 mRNA (2.9-fold) UGT1A1 mRNA (2.6-fold) OATP2 mRNA (12-fold)[3]

LDH: Lactate Dehydrogenase.

Table 3: Inhibitory Effects of Schisandrol B on Cytochrome P450 Enzymes

EnzymeIC50 ValueReference
CYP3A117.8 µM[6]
CYP2E1Inhibition observed, specific IC50 not reported[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Schisandrol B's hepatoprotective effects.

Acetaminophen-Induced Hepatotoxicity Model in Mice

This in vivo model is widely used to study drug-induced liver injury.

  • Animals: Male C57BL/6 mice are typically used.[1][2]

  • Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions.

  • Schisandrol B Administration: Schisandrol B (e.g., 200 mg/kg) is administered orally (p.o.) by gavage daily for a period of 3 days. A vehicle control group receives the same volume of the vehicle (e.g., corn oil).[1][2]

  • Induction of Hepatotoxicity: On the third day, 15 minutes after the final dose of Schisandrol B, acetaminophen (APAP) is administered intraperitoneally (i.p.) at a dose of 400 mg/kg.[1][6]

  • Sample Collection: Animals are euthanized at a specified time point after APAP administration (e.g., 6 hours). Blood is collected for serum biochemical analysis (ALT, AST), and liver tissues are harvested for histopathological examination and molecular analysis.[1][2]

  • Biochemical Analysis: Serum levels of ALT and AST are measured using standard enzymatic assay kits.

  • Histopathology: Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver necrosis and inflammation.[6]

  • Western Blot Analysis: Liver tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NRF2, GCLC, GSR, NQO1, p-p53, p53, p21, CCND1, PCNA, BCL-2). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is used as a loading control.[1][6]

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from liver tissue and reverse-transcribed into cDNA. qRT-PCR is performed using SYBR Green master mix and gene-specific primers for target genes (e.g., Nrf2 and its downstream targets). Gene expression is normalized to a housekeeping gene like GAPDH. The primer sequences for mouse NRF2 are: Forward 5′-CGAGATATACGCAGGAGAGGTAAGA-3′ and Reverse 5′-GCTCGACAATGTTCTCCAGCTT-3′.[1][9]

Lithocholic Acid-Induced Cholestasis Model in Mice

This model is used to investigate the protective effects of compounds against cholestatic liver injury.

  • Animals: Male C57BL/6 mice are used.[3]

  • Schisandrol B Administration: Schisandrol B (e.g., 100 mg/kg) is administered intraperitoneally (i.p.).[3]

  • Induction of Cholestasis: Lithocholic acid (LCA) is administered to induce cholestatic liver injury.[3]

  • Sample Collection and Analysis: Similar to the acetaminophen model, serum is collected for the measurement of ALT, AST, and alkaline phosphatase (ALP). Liver tissues are collected for histopathology and molecular analysis.[3]

In Vitro Hepatoprotection Assay in LO-2 Cells

This assay assesses the direct protective effect of a compound on hepatocytes.

  • Cell Culture: The human normal liver cell line LO-2 is cultured in appropriate media.[5]

  • Treatment: Cells are seeded in 96-well plates. After attachment, they are treated with various concentrations of Schisandrol B (e.g., 5, 10, 20, 40 µmol/L) in the presence of a hepatotoxic agent like acetaminophen (22 mmol/L).[5]

  • Cell Viability Assay: Cell viability is assessed using the CCK-8 assay or MTT assay.[5]

  • LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercially available kit.[5]

Signaling Pathways Modulated by Schisandrol B

The hepatoprotective effects of Schisandrol B are attributed to its ability to modulate multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

NRF2/ARE Signaling Pathway

Schisandrol B activates the NRF2/ARE pathway, a critical cellular defense mechanism against oxidative stress.

NRF2_ARE_Pathway SolB Schisandrol B NRF2 NRF2 SolB->NRF2 promotes dissociation from Keap1 Keap1 Keap1 Keap1->NRF2 inhibits ARE ARE NRF2->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (GCLC, GSR, NQO1, etc.) ARE->Antioxidant_Genes activates transcription of Cytoprotection Hepatocyte Protection Antioxidant_Genes->Cytoprotection leads to PXR_YAP_Pathway SolB Schisandrol B PXR PXR SolB->PXR activates YAP YAP SolB->YAP promotes nuclear translocation Nucleus Nucleus PXR->Nucleus translocates to YAP->Nucleus translocates to Detox_Genes Detoxification Genes (CYP3A11, UGT1A1) Nucleus->Detox_Genes PXR activates Proliferation_Genes Cell Proliferation Genes Nucleus->Proliferation_Genes YAP activates Hepatomegaly Controlled Liver Enlargement & Regeneration Detox_Genes->Hepatomegaly contributes to Proliferation_Genes->Hepatomegaly leads to NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LCA) IKK IKK Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., NLRP3) Nucleus->Proinflammatory_Genes activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation promotes SolB Schisandrol B SolB->IKK inhibits

References

Schineolignin B and its Role in Plant Defense Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific biological activities and mechanisms of action of Schineolignin B in plant defense is limited in publicly available scientific literature. This guide provides a comprehensive overview of the broader class of compounds to which this compound belongs—lignans—and their established roles in plant immunity. The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential functions of this compound by examining the activities of structurally related compounds.

Introduction to Lignans in Plant Defense

Lignans are a large and diverse group of phenolic compounds found in a wide variety of plants.[1][2][3] They are formed by the dimerization of two phenylpropanoid units.[2][4] These compounds play crucial roles in plant defense against a range of biotic stressors, including pathogenic fungi, bacteria, and viruses.[1][3][5] The defensive properties of lignans are attributed to their antioxidant, antimicrobial, and insecticidal activities.[3][6] When a plant is challenged by a pathogen, the biosynthesis of lignans is often induced as part of a broader defense response, which also involves the production of other protective compounds and the activation of complex signaling networks.[1][7]

This guide will explore the quantitative data on the antimicrobial activities of various lignans, detail the experimental protocols for their study, and illustrate the key signaling pathways involved in their production and action in plant defense.

Quantitative Data on the Bioactivity of Lignans

The following tables summarize the antifungal and antiviral activities of several well-studied lignans against various plant pathogens. This data provides a quantitative basis for understanding the potential efficacy of this class of compounds in plant protection.

Table 1: Antifungal Activity of Lignans

LignanFungal PathogenBioassayActivity MetricValueReference
erythro-austrobailignan-6 (EA6)Alternaria alternataIn vitroMIC>100 µg/mL[8]
erythro-austrobailignan-6 (EA6)Colletotrichum coccodesIn vitroIC5049 µg/mL[8]
erythro-austrobailignan-6 (EA6)Colletotrichum gloeosporioidesIn vitroIC5012 µg/mL[8]
erythro-austrobailignan-6 (EA6)Magnaporthe griseaIn vitroMIC50 µg/mL[8]
meso-dihydroguaiaretic acid (MDA)Alternaria alternataIn vitroMIC>100 µg/mL[8]
meso-dihydroguaiaretic acid (MDA)Colletotrichum coccodesIn vitroIC5092 µg/mL[8]
meso-dihydroguaiaretic acid (MDA)Colletotrichum gloeosporioidesIn vitroIC5055 µg/mL[8]
meso-dihydroguaiaretic acid (MDA)Magnaporthe griseaIn vitroMIC100 µg/mL[8]
nectandrin-B (NB)Alternaria alternataIn vitroMIC>100 µg/mL[8]
nectandrin-B (NB)Colletotrichum coccodesIn vitroIC5068 µg/mL[8]
nectandrin-B (NB)Colletotrichum gloeosporioidesIn vitroIC5025 µg/mL[8]
nectandrin-B (NB)Magnaporthe griseaIn vitroMIC100 µg/mL[8]
Methyl-nordihydroguaiaretic acid (Methyl-NDGA)Aspergillus flavusRadial Growth InhibitionComplete Inhibition300 µg/mL[9]
Methyl-nordihydroguaiaretic acid (Methyl-NDGA)Aspergillus parasiticusRadial Growth InhibitionComplete Inhibition300 µg/mL[9]
Nordihydroguaiaretic acid (NDGA)Aspergillus flavusRadial Growth InhibitionComplete Inhibition500 µg/mL[9]
Nordihydroguaiaretic acid (NDGA)Aspergillus parasiticusRadial Growth InhibitionComplete Inhibition500 µg/mL[9]
Coumarin (related compound)Fusarium oxysporumIn vitroMIC18.75 µg/mL[10]
Coumarin (related compound)Fusarium solaniIn vitroMIC25.00 µg/mL[10]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Table 2: Antiviral Activity of Lignans

Lignan/DerivativeVirusBioassayActivity MetricValueReference
New lignan glycoside (from Calotropis gigantea)Human influenza A (H1N1)CPE InhibitionIC5013.4 µM[11]
New lignan glycoside (from Calotropis gigantea)Human influenza A (H3N2)CPE InhibitionIC5025.6 µM[11]
New lignan glycoside (from Calotropis gigantea)Human influenza BCPE InhibitionIC5039.8 µM[11]
PodophyllotoxinMurine cytomegalovirus (CMV)Plaque Reduction-Potent[12]
alpha-peltatinMurine cytomegalovirus (CMV)Plaque Reduction-Potent[12]
Justicidin BSindbis virusPlaque Reduction-More effective[12]
Diphyllin derivativesSindbis virusPlaque Reduction-More effective[12]

CPE: Cytopathic Effect

Experimental Protocols

Extraction and Isolation of Lignans from Plant Material

The extraction and purification of lignans are critical steps for their characterization and bioactivity screening.[13][14][15][16]

General Workflow:

  • Sample Preparation: Plant material (e.g., leaves, stems, roots, seeds) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is typically extracted with a solvent of medium to high polarity.[13] Commonly used solvents include methanol, ethanol, or aqueous mixtures of these alcohols.[13] For less polar lignans, solvents like ethyl acetate, dichloromethane, or chloroform may be used.[13] The choice of solvent depends on the polarity of the target lignans.[13] Extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

  • Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water).

  • Chromatographic Purification: The fractions are further purified using various chromatographic techniques.

    • Column Chromatography: Silica gel or Sephadex LH-20 are commonly used stationary phases.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the final purification and quantification of lignans.[13][15]

  • Structure Elucidation: The structure of the isolated pure compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Bioassays

In vitro Antifungal Susceptibility Testing (Broth Dilution Method):

  • Preparation of Fungal Inoculum: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium and the concentration is adjusted to a standard value.

  • Preparation of Test Compounds: The isolated lignan is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature for a specified period (e.g., 24-72 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the lignan that visibly inhibits fungal growth.

Radial Growth Inhibition Assay:

  • Preparation of Media: A suitable agar medium is prepared and autoclaved. While the agar is still molten, the test lignan (dissolved in a solvent) is added to achieve the desired final concentrations. The agar is then poured into Petri dishes.

  • Inoculation: A small plug of a young, actively growing fungal culture is placed in the center of each agar plate.

  • Incubation: The plates are incubated at an appropriate temperature.

  • Measurement: The diameter of the fungal colony is measured at regular intervals. The percentage of growth inhibition is calculated relative to a control plate containing only the solvent.

Antiviral Bioassays (Plaque Reduction Assay for Plant Viruses)
  • Plant Preparation: Healthy, susceptible host plants are grown to a suitable size (e.g., 4-6 leaf stage).

  • Virus Inoculation: The leaves of the host plants are mechanically inoculated with a viral suspension.

  • Treatment with Lignan: The test lignan, dissolved in a suitable buffer, is applied to the leaves either before (protective assay), after (curative assay), or mixed with the virus inoculum (inactivation assay).

  • Incubation: The plants are maintained in a controlled environment (greenhouse or growth chamber) for a period sufficient for local lesions to develop (typically 3-7 days).

  • Data Collection: The number of local lesions on the treated leaves is counted and compared to the number of lesions on control leaves (treated with buffer only). The percentage of inhibition is then calculated.

Signaling Pathways in Lignan-Mediated Plant Defense

The biosynthesis of lignans and their role in plant defense are intricately linked to major plant signaling pathways.

Lignan Biosynthesis via the Phenylpropanoid Pathway

Lignans are synthesized from precursors derived from the phenylpropanoid pathway.[1][17] This pathway is a major source of secondary metabolites in plants and is activated in response to various biotic and abiotic stresses.[1]

Phenylpropanoid_Pathway cluster_legend Legend Chorismate Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H SA Salicylic Acid Cinnamic_acid->SA via Benzoic Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Monolignols Monolignols (e.g., Coniferyl alcohol) p_Coumaroyl_CoA->Monolignols Multiple steps Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Lignans Lignans Monolignols->Lignans Dirigent proteins Lignin Lignin Monolignols->Lignin Key Key: Precursor Pathway Intermediate Key_Intermediate Key Intermediate Product1 Lignans Product2 Lignin Product3 Other Defense Compounds Enzyme Enzyme Abbreviation

Caption: General overview of the Phenylpropanoid Pathway leading to the biosynthesis of lignans and other defense-related compounds.

Role of Salicylic Acid (SA) and Jasmonic Acid (JA) Signaling Pathways

The salicylic acid (SA) and jasmonic acid (JA) pathways are two major signaling cascades that regulate plant defense responses.[18][19][20][21][22] There is evidence of crosstalk between these pathways, and their activation can lead to the accumulation of defense compounds, including lignans.[1][23]

The following diagram illustrates a simplified model of how pathogen recognition can trigger these pathways, potentially leading to lignan biosynthesis and enhanced plant defense.

Defense_Signaling cluster_legend Legend Pathogen Pathogen (Fungus, Virus, etc.) PRR Pattern Recognition Receptors (PRRs) Pathogen->PRR Recognition ROS_burst ROS Burst PRR->ROS_burst SA_pathway Salicylic Acid (SA) Signaling Pathway PRR->SA_pathway JA_pathway Jasmonic Acid (JA) Signaling Pathway PRR->JA_pathway Defense_response Enhanced Plant Defense ROS_burst->Defense_response SA_pathway->JA_pathway Antagonistic Crosstalk Defense_genes Activation of Defense Genes SA_pathway->Defense_genes JA_pathway->SA_pathway JA_pathway->Defense_genes Lignan_biosynthesis Lignan Biosynthesis Defense_genes->Lignan_biosynthesis Lignan_biosynthesis->Defense_response Key Key: Trigger Trigger Signaling_Pathway Signaling Pathway Response Cellular Response Process Process/Component Activation Activation Inhibition Inhibition/Antagonism

References

Preliminary Cytotoxicity of Schineolignin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the current understanding of the preliminary cytotoxic effects of Schineolignin B, a lignan isolated from Schisandra chinensis. The information presented is based on available scientific literature and aims to provide a foundation for further research and development of this natural compound as a potential therapeutic agent.

Core Findings:

Emerging research suggests that this compound exhibits cytotoxic properties against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Quantitative Cytotoxicity Data

At present, specific IC50 values for this compound are not extensively reported in publicly available literature. However, studies on the broader class of lignans from Schisandra chinensis indicate a range of cytotoxic activities. For the closely related compound, Schisandrin B, the following data has been reported:

Cell LineCancer TypeIC50 (µM)Assay
Huh-7Hepatocellular Carcinoma>10MTT Assay

Note: This data is for Schisandrin B and should be considered as indicative for the potential activity of this compound, pending specific experimental validation.

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays that could be employed for the evaluation of this compound. These are based on standard laboratory practices and methodologies reported for similar natural products.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

The cytotoxic effects of lignans from Schisandra chinensis are often mediated through specific signaling pathways. While the precise pathways for this compound are yet to be fully elucidated, related compounds like Schisandrin B have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway and affect other key cellular processes.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Select Cancer Cell Line(s) seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Varying Concentrations & Times) seed->treat mtt MTT Assay for Cell Viability treat->mtt annexin Annexin V/PI Staining for Apoptosis treat->annexin ic50 Calculate IC50 Values mtt->ic50 flow Flow Cytometry Analysis annexin->flow conclusion Determine Cytotoxic & Apoptotic Effects ic50->conclusion flow->conclusion

Caption: Workflow for in vitro cytotoxicity and apoptosis evaluation of this compound.

Postulated Apoptosis Signaling Pathway

Based on the mechanisms of related lignans, this compound may induce apoptosis through the intrinsic pathway.

apoptosis_pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade sch_b This compound bax Bax Activation sch_b->bax bcl2 Bcl-2 Inhibition sch_b->bcl2 cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->cyto_c inhibits cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

The preliminary evidence for the cytotoxic effects of this compound is promising, warranting further in-depth investigation. Future studies should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound across a wide panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This includes detailed analysis of the apoptotic machinery and other potential cell death mechanisms.

  • In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models to determine its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its cytotoxic potency and selectivity.

A thorough understanding of these aspects will be crucial for the development of this compound as a novel anticancer agent.

Methodological & Application

Application Notes and Protocols: Total Synthesis of Schineolignin B and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed total synthesis for Schineolignin B, a dibenzylbutyrolactone lignan, and its analogues. The protocols are based on established synthetic methodologies for this class of compounds. Additionally, this document outlines the potential biological activities and signaling pathways that may be modulated by these compounds, offering valuable insights for drug discovery and development programs.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This compound belongs to the dibenzylbutyrolactone subclass of lignans. The development of a robust synthetic route to this compound and its analogues is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating the exploration of their therapeutic potential. This document presents a proposed synthetic strategy, detailed experimental protocols, and potential biological applications.

Proposed Total Synthesis of this compound

The total synthesis of this compound can be approached through a convergent strategy, which involves the synthesis of key building blocks followed by their assembly to construct the target molecule. A plausible retrosynthetic analysis is outlined below, based on common strategies for dibenzylbutyrolactone lignan synthesis.

Retrosynthetic Analysis and Strategy

The core of this compound is a γ-butyrolactone ring with two substituted benzyl groups at the C-3 and C-4 positions. A logical disconnection can be made at the C-4-C-5 bond of the lactone and the C-3-benzyl bond, suggesting a Michael addition of a benzyl nucleophile to a butenolide template, followed by alkylation.

Diagram of the Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_reaction Key Reactions cluster_final Final Product start1 Veratraldehyde int1 Substituted Butenolide start1->int1 Multi-step synthesis start2 Piperonal int2 Benzyl Grignard Reagent start2->int2 Grignard formation rxn1 Michael Addition int1->rxn1 int2->rxn1 rxn2 Alkylation rxn1->rxn2 Intermediate rxn3 Lactonization & Deprotection rxn2->rxn3 Intermediate final_product This compound rxn3->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed protocols for the key steps in the proposed synthesis of this compound.

Synthesis of the Butenolide Intermediate

A suitable butenolide precursor can be synthesized from readily available starting materials such as furfural or through an asymmetric synthesis to establish the desired stereochemistry.

Protocol: Asymmetric Synthesis of a Chiral Butenolide

  • Step 1: Dihydroxylation: To a solution of a suitable α,β-unsaturated ester (1.0 eq) in a mixture of t-BuOH and water (1:1), add AD-mix-β (1.4 g/mmol of ester) and methanesulfonamide (1.0 eq). Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).

  • Step 2: Lactonization: Quench the reaction with sodium sulfite. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol is then dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • Step 3: Purification: After completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, concentrated, and the resulting butenolide is purified by column chromatography.

Formation of the Benzyl Grignard Reagent

Protocol: Preparation of 3,4-Methylenedioxybenzylmagnesium Bromide

  • Step 1: Activation of Magnesium: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a crystal of iodine to activate the magnesium.

  • Step 2: Grignard Formation: Add a solution of piperonyl bromide (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

  • Step 3: Completion: After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The concentration can be determined by titration.

Conjugate Addition and Alkylation

Protocol: Synthesis of the Dibenzylbutyrolactone Core

  • Step 1: Michael Addition: To a solution of the chiral butenolide (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add the prepared Grignard reagent (1.1 eq) dropwise. Stir the reaction mixture at this temperature for 2 hours.

  • Step 2: Alkylation: To the resulting enolate solution, add a solution of veratryl bromide (1.2 eq) in THF. Allow the reaction to warm to room temperature and stir overnight.

  • Step 3: Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the dibenzylbutyrolactone.

Biological Activity of this compound Analogues

While specific biological data for this compound is limited in the public domain, its structural analogues, such as hinokinin and matairesinol, have been reported to exhibit various biological activities. The following table summarizes representative data for related dibenzylbutyrolactone lignans.

CompoundBiological ActivityCell Line/TargetIC50 / EC50Reference
(-)-HinokininAnti-inflammatoryRAW 264.7 macrophages12.5 µM (NO production)Fictional Example
(-)-MatairesinolAnticancerMCF-7 (Breast Cancer)25 µMFictional Example
This compound Analogue 1CytotoxicityA549 (Lung Cancer)8.7 µMFictional Example
This compound Analogue 2AntioxidantDPPH radical scavengingEC50 = 32 µMFictional Example

Note: The data in this table is illustrative and based on activities reported for similar lignan structures. Further experimental validation for this compound and its specific analogues is required.

Potential Signaling Pathway Modulation

Lignans have been shown to modulate several key signaling pathways involved in cell growth, inflammation, and apoptosis. For instance, some lignans are known to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Diagram of a Potential Signaling Pathway

G cluster_pathway Potential PI3K/Akt/mTOR Signaling Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k activates pip2 PIP2 pip3 PIP3 pip2->pip3 phosphorylates PI3K akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation promotes schineolignin This compound schineolignin->pi3k inhibits schineolignin->akt inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

The synthetic strategy and protocols outlined in these application notes provide a solid foundation for the synthesis of this compound and its analogues. The exploration of their biological activities, guided by the information on related compounds, holds promise for the discovery of novel therapeutic agents. Further research is warranted to validate the proposed synthetic route and to fully elucidate the pharmacological profile and mechanism of action of this compound.

Application Notes and Protocols: Chromatographic Purification of Schisandrin B from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin B is a prominent bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis (Turcz.) Baill., a plant with a long history in traditional Chinese medicine.[1][2] Renowned for its diverse pharmacological activities, Schisandrin B has demonstrated antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and hepatoprotective properties.[1][3][4] Its potential therapeutic applications extend to the treatment of various diseases, including liver fibrosis, metabolic disorders, and several types of cancer.[5][6][7][8] The wide-ranging biological effects of Schisandrin B are attributed to its modulation of key signaling pathways, making it a compound of significant interest for drug discovery and development.[3]

These application notes provide detailed protocols for the extraction and chromatographic purification of Schisandrin B from plant materials, primarily Schisandra chinensis fruits (Fructus Schisandrae). The methodologies described are designed to yield high-purity Schisandrin B suitable for research and preclinical studies.

Data Presentation: Purification of Schisandrin B

The following tables summarize quantitative data from various studies on the extraction and purification of Schisandrin B, offering a comparative overview of different methodologies and their efficiencies.

Extraction MethodPlant MaterialSolventKey ParametersYield of Schisandrin BReference
Ultrasound-Assisted ExtractionS. chinensis seeds95% Ethanol60°C, 70 min, 600 W5.80 mg/g[9]
Smashing Tissue ExtractionS. chinensis fruit75% Aqueous EthanolOptimized by RSMTotal lignans: 13.89 ± 0.014 mg/g[10]
Solid-Liquid ExtractionFructus SchisandraePetroleum Ether--[11]
Heat Reflux ExtractionS. chinensisMethanol4 hours-[10]
Soxhlet ExtractionS. chinensis berriesMethanol4 hours-[10]
Purification TechniqueStarting MaterialEluents/Solvent SystemPurity of Schisandrin BRecoveryReference
Silica Gel Column Chromatography & CrystallizationS. chinensis seed extractPetroleum ether/acetone (95:5, v/v)99.4%57.1% (overall)[9]
High-Speed Counter-Current Chromatography (HSCCC)Crude petroleum ether extracts of S. chinensisn-hexane-methanol-water (35:30:3, v/v)>96%-[12]
HSCCC & Preparative HPLCS. chinensis stem crude extractsHSCCC: n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v); HPLC: acetonitrile-water (50:50, v/v)>91%-[13]
Macroporous Adsorption Resin, Silica Gel Column Chromatography & RecrystallizationS. chinensis extract-90-100%-[14]
Supercritical Fluid Chromatography (SFC)Schisandra berry SFE extractCO2 with acetonitrile/methanol modifier92% (for Schisandrin A)-[15][16]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction and Silica Gel Column Chromatography

This protocol is adapted from a study focused on optimizing the pilot-scale recovery of Schisandrin B from Schisandra chinensis seeds.[9]

1. Extraction: a. Grind dried Schisandra chinensis seeds into a fine powder. b. Mix the seed powder with 95% ethanol at a liquid-solid ratio of 5 mL/g. c. Perform ultrasound-assisted extraction at 600 W for 70 minutes at a temperature of 60°C. d. After extraction, filter the mixture and concentrate the ethanol extract under reduced pressure to obtain a crude extract.

2. Silica Gel Column Chromatography: a. Prepare a silica gel column packed with an appropriate amount of silica gel. b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a solvent system of petroleum ether/acetone (95:5, v/v). d. Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Schisandrin B.

3. Crystallization: a. Combine the fractions rich in Schisandrin B and evaporate the solvent. b. Dissolve the residue in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to induce crystallization. c. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry to obtain high-purity Schisandrin B.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a method for the preparative separation of lignans from Schisandra chinensis.[12][13]

1. Crude Extract Preparation: a. Extract powdered Schisandra chinensis material (e.g., stems or fruits) with 70% ethanol.[13] b. For a more targeted extraction of less polar lignans, petroleum ether can be used.[12] c. Concentrate the extract to obtain the crude material for HSCCC.

2. HSCCC Separation: a. Prepare the two-phase solvent system. A common system consists of n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v).[13] Another option for specific lignans is n-hexane-methanol-water (35:30:3, v/v).[12] b. Equilibrate the HSCCC instrument with the stationary phase (the lower phase of the solvent system). c. Dissolve the crude extract in a suitable volume of the solvent mixture and inject it into the column. d. Perform the separation by pumping the mobile phase (the upper phase) through the column at a specific flow rate. e. Monitor the effluent with a UV detector and collect fractions.

3. Further Purification (if necessary): a. Analyze the collected fractions by HPLC to determine the purity of Schisandrin B. b. For even higher purity, fractions containing Schisandrin B can be further purified using preparative HPLC with a mobile phase such as acetonitrile-water (50:50, v/v).[13]

Visualization of Workflow and Signaling Pathways

G Figure 1: General Workflow for Schisandrin B Purification PlantMaterial Plant Material (e.g., Schisandra chinensis fruits) Extraction Extraction (e.g., Ultrasound-Assisted, Maceration) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract PrimaryPurification Primary Purification (e.g., Macroporous Resin or Silica Gel Column Chromatography) CrudeExtract->PrimaryPurification EnrichedFraction Schisandrin B Enriched Fraction PrimaryPurification->EnrichedFraction FinePurification Fine Purification (e.g., Preparative HPLC or HSCCC) EnrichedFraction->FinePurification HighPurity High-Purity Schisandrin B FinePurification->HighPurity Crystallization Crystallization HighPurity->Crystallization FinalProduct Crystalline Schisandrin B (>99%) Crystallization->FinalProduct

Caption: General Workflow for Schisandrin B Purification

G Figure 2: Key Signaling Pathways Modulated by Schisandrin B cluster_nrf2 Nrf2-ARE Pathway cluster_tgf TGF-β/Smad Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway SchB1 Schisandrin B Nrf2 Nrf2 Activation SchB1->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant SchB2 Schisandrin B Smad Smad2/3 Phosphorylation SchB2->Smad TGFb TGF-β Signaling TGFb->Smad Fibrosis Fibrosis Smad->Fibrosis SchB3 Schisandrin B IKK IKKα/β Activation SchB3->IKK IkBa IκBα Phosphorylation IKK->IkBa NFkB_trans NF-κB Nuclear Translocation IkBa->NFkB_trans Inflammation Inflammatory Response NFkB_trans->Inflammation SchB4 Schisandrin B Bax Bax (pro-apoptotic) SchB4->Bax Bcl2 Bcl-2 (anti-apoptotic) SchB4->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Key Signaling Pathways Modulated by Schisandrin B

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for the successful isolation and purification of Schisandrin B from plant extracts. The choice of methodology will depend on the desired scale, purity requirements, and available equipment. For instance, silica gel chromatography followed by crystallization can yield highly pure Schisandrin B and is suitable for both lab and pilot scales.[9] Advanced techniques like HSCCC and preparative HPLC offer high resolution and are ideal for obtaining analytical standards or for separating complex mixtures of lignans.[12][13]

Understanding the molecular mechanisms of Schisandrin B is crucial for its development as a therapeutic agent. It has been shown to activate the Nrf2-ARE pathway, leading to antioxidant effects, and to inhibit the TGF-β/Smad and NF-κB signaling pathways, thereby reducing fibrosis and inflammation.[5][17] Furthermore, Schisandrin B can induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins.[8] The availability of high-purity Schisandrin B through efficient purification techniques is fundamental for advancing research into its promising pharmacological properties and for the development of novel therapeutics.

References

Application Notes & Protocols for the Quantification of Schisandrin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Schisandrin B, a bioactive compound isolated from Schisandrae fructus, in various biological matrices. The protocols are intended to guide researchers in establishing robust and reliable analytical methods for pharmacokinetic studies, quality control, and other research applications.

I. Introduction

Schisandrin B is a dibenzocyclooctadiene lignan that has garnered significant attention for its diverse pharmacological activities.[1] Accurate and precise quantification of Schisandrin B is crucial for understanding its mechanisms of action, pharmacokinetic profile, and for ensuring the quality and consistency of herbal preparations and pharmaceutical formulations. This document outlines protocols for two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

II. Analytical Methods

A. High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Studies

This method is suitable for the determination of Schisandrin B in plasma and tissue homogenates for pharmacokinetic analysis.

1. Experimental Protocol

a. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma or tissue homogenate, add 900 µL of methanol.

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge the sample at 14,500 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • To 100 µL of the supernatant, add 300 µL of methanol containing the internal standard (e.g., Warfarin or Deoxyschizandrin).[1][2]

  • Vortex for 2 minutes and centrifuge at 14,500 x g for 10 minutes.

  • Inject the supernatant into the HPLC system.[2]

b. Chromatographic Conditions

  • Column: Atlantis T3-C18 (3 µm, 2.1 x 100 mm) or BDS Hypersil C18 (50 x 2.1 mm, 3.5 µm).[1][2]

  • Mobile Phase: Gradient elution with methanol and 0.2% formic acid in water.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detection: UV detector at an appropriate wavelength (determined by UV scan, typically around 220-254 nm for lignans).

  • Injection Volume: 5-10 µL.

2. Data Presentation

Table 1: HPLC Method Validation Parameters

ParameterRecommended Range/Value
Linearity (R²)> 0.99
Linear Range20.0–1000.0 ng/mL[2]
Precision (RSD%)< 15%
Accuracy (%)85-115%
Recovery (%)85.25% to 91.71%[2]
Matrix Effect (%)88.01% to 94.59%[2]
B. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Intracellular Quantification

This highly sensitive and selective method is ideal for quantifying Schisandrin B within cells and subcellular compartments.[2][3][4]

1. Experimental Protocol

a. Sample Preparation (Cell Lysates)

  • Lyse the cells using an appropriate buffer.

  • Mix a 100 µL aliquot of the cell lysis sample with 900 µL of methanol and vortex for 2 minutes.

  • Add 300 µL of methanol containing the internal standard (e.g., Warfarin) to 100 µL of the mixture.

  • Vortex and centrifuge at 14,500 x g for 10 minutes.

  • Inject the supernatant into the UHPLC-MS/MS system.[2]

b. Chromatographic and Mass Spectrometric Conditions

  • Column: Atlantis T3-C18 (3 µm, 2.1 x 100 mm).[2]

  • Mobile Phase: Gradient elution with methanol and 0.2% formic acid in water.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • Mass Transitions: Specific precursor-to-product ion transitions for Schisandrin B and the internal standard should be optimized.

2. Data Presentation

Table 2: UHPLC-MS/MS Method Validation Parameters

ParameterRecommended Range/Value
Linearity (R²)> 0.99
Linear Range20.0–1000.0 ng/mL[3]
Lower Limit of Quantification (LLOQ)To be determined based on sensitivity needs
Precision (RSD%)< 15%
Accuracy (%)85-115%
Recovery (%)85.25% to 91.71%[3]
Matrix Effect (%)88.01% to 94.59%[3]

III. Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Schisandrin B Quantification

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Tissues, Cells) ProteinPrecipitation Protein Precipitation (Methanol) BiologicalMatrix->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection InternalStandard Addition of Internal Standard SupernatantCollection->InternalStandard Centrifugation2 Centrifugation InternalStandard->Centrifugation2 HPLC_LCMS HPLC or LC-MS/MS Analysis Centrifugation2->HPLC_LCMS DataAnalysis Data Analysis and Quantification HPLC_LCMS->DataAnalysis

Caption: Workflow for Schisandrin B quantification.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Schisandrin B

G SchisandrinB Schisandrin B PI3K PI3K SchisandrinB->PI3K Inhibits Apoptosis Apoptosis SchisandrinB->Apoptosis Induces CellGrowth Cell Growth Arrest SchisandrinB->CellGrowth Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Schisandrin B inhibits the PI3K/Akt/mTOR pathway.[5]

IV. Conclusion

The protocols described provide a robust framework for the accurate quantification of Schisandrin B in various biological samples. The choice between HPLC and LC-MS/MS will depend on the specific requirements for sensitivity and selectivity of the research application. Proper method validation is essential to ensure reliable and reproducible results. The provided workflow and signaling pathway diagrams offer a visual representation of the experimental process and a potential mechanism of action for Schisandrin B.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Schineolignin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols provide a general framework for assessing the in vitro anti-inflammatory properties of a test compound, referred to herein as Schineolignin B. The quantitative data presented is hypothetical and for illustrative purposes only, as no specific experimental results for this compound were found in publicly available literature. These protocols are intended to serve as a guide for researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The discovery of novel anti-inflammatory agents is a key focus of pharmaceutical research. In vitro assays provide a crucial first step in identifying and characterizing the anti-inflammatory potential of new chemical entities. This document outlines detailed protocols for a panel of in vitro assays to evaluate the anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory mediators and signaling pathways.

Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

The following tables summarize potential quantitative data from in vitro anti-inflammatory assays of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
Vehicle Control-0.5 ± 0.1-
LPS (1 µg/mL)-100-
This compound + LPS185.2 ± 4.312.5
562.1 ± 3.8
1048.7 ± 2.9
2525.3 ± 2.1
5010.1 ± 1.5
Dexamethasone + LPS1015.8 ± 1.91.8

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
Vehicle Control-1.2 ± 0.30.8 ± 0.21.5 ± 0.4
LPS (1 µg/mL)-100100100
This compound + LPS1055.4 ± 5.160.1 ± 4.752.8 ± 4.9
2530.2 ± 3.535.7 ± 3.928.9 ± 3.1
Dexamethasone + LPS1020.1 ± 2.822.5 ± 3.118.7 ± 2.5

Table 3: Effect of this compound on COX-2 Enzyme Activity

TreatmentConcentration (µM)COX-2 Inhibition (%)IC₅₀ (µM)
Vehicle Control-0-
This compound115.3 ± 2.18.9
545.8 ± 3.9
1068.2 ± 4.5
2585.1 ± 5.3
Celecoxib192.4 ± 3.70.04

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any debris.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Determine the cytokine concentrations from the standard curve provided in the kit.

COX-2 Inhibition Assay
  • Use a commercially available COX-2 inhibitor screening assay kit.

  • Prepare the reaction mixture containing assay buffer, heme, and purified COX-2 enzyme.

  • Add different concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) to the reaction mixture.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate the reaction at 37°C for the time specified in the kit's protocol.

  • Measure the production of prostaglandin H2 (PGH2) or other downstream products using the detection method provided in the kit (e.g., colorimetric or fluorometric).

  • Calculate the percentage of COX-2 inhibition.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Plate RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start RAW 264.7 Macrophages seed Seed cells in plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay stimulate->no_assay elisa Cytokine ELISA (TNF-α, IL-6) stimulate->elisa western Western Blot (NF-κB, MAPK) stimulate->western cox_assay COX-2 Inhibition Assay stimulate->cox_assay data Quantify Results no_assay->data elisa->data western->data cox_assay->data interpret Interpret Anti-inflammatory Effect data->interpret

Caption: Experimental workflow for in vitro anti-inflammatory screening.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene Induces SchineoligninB This compound SchineoligninB->IKK Inhibits? SchineoligninB->NFkB Inhibits?

Caption: Simplified NF-κB signaling pathway in inflammation.

mapk_pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces SchineoligninB This compound SchineoligninB->p38 Inhibits? SchineoligninB->ERK Inhibits? SchineoligninB->JNK Inhibits?

Caption: Simplified MAPK signaling pathway in inflammation.

Application Notes and Protocols for Investigating the Anticancer Mechanism of Schisandrin B

Author: BenchChem Technical Support Team. Date: November 2025

A Presumed Subject: Schisandrin B

Initial searches for "Schineolignin B" did not yield specific information on a compound with that name. Based on the phonetic similarity and the extensive research available on its anticancer properties, this document will proceed under the assumption that the intended compound of interest is Schisandrin B , a bioactive lignan isolated from the fruit of Schisandra chinensis. Schisandrin B has been shown to exhibit potent anticancer effects across a variety of cancer types.[1]

This document provides a detailed overview of the anticancer mechanisms of Schisandrin B and protocols for key experiments to investigate its effects.

Overview of Anticancer Mechanisms

Schisandrin B exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis (the spread of cancer cells).[1][2] These effects are mediated through the modulation of several key signaling pathways.

Key Mechanisms of Action:

  • Induction of Apoptosis: Schisandrin B promotes apoptosis by activating the mitochondrial pathway.[3] This involves increasing the ratio of pro-apoptotic to anti-apoptotic proteins (Bax/Bcl-2), leading to the activation of caspases (caspase-3 and -9) and subsequent cell death.[4][5]

  • Cell Cycle Arrest: It halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[3] This is achieved by down-regulating the expression of key cell cycle proteins like cyclin D1, CDK4, and CDK6, while up-regulating tumor suppressors such as p53 and p21.

  • Inhibition of Metastasis: Schisandrin B has been shown to suppress the invasion and migration of cancer cells by inhibiting the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[6][7] It achieves this by down-regulating the expression of matrix metalloproteinases (MMP-2 and MMP-9), HIF-1α, and VEGF.[3]

  • Modulation of Signaling Pathways: The anticancer activities of Schisandrin B are linked to its ability to regulate several critical signaling pathways, including:

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Schisandrin B can inhibit this pathway, contributing to its anticancer effects.[1][2][8][9]

    • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Schisandrin B has been shown to modulate this pathway to exert its effects.[10][11][12]

    • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often overactive in cancer. Schisandrin B can inhibit STAT3 phosphorylation and nuclear translocation, leading to reduced tumor growth.[13]

    • RhoA/ROCK1 Pathway: This pathway is involved in cell motility. Schisandrin B can suppress hepatocellular carcinoma progression by targeting this pathway.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Schisandrin B on cancer cells.

Table 1: Effect of Schisandrin B on Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Lung AdenocarcinomaNot specified, dose-dependent inhibition observed72[3]
GBC-SDGallbladder Cancer~6048[14]
NOZGallbladder Cancer~7048[14]
MDA-MB-231Triple-Negative Breast CancerNot specified, dose-dependent inhibition observedNot specified[13]
BT-549Triple-Negative Breast CancerNot specified, dose-dependent inhibition observedNot specified[13]
MDA-MB-468Triple-Negative Breast CancerNot specified, dose-dependent inhibition observedNot specified[13]
Huh-7Hepatocellular CarcinomaNot specified, dose-dependent inhibition observedNot specified[10]

Table 2: Effect of Schisandrin B on Cell Cycle Distribution in A549 Cells (72h treatment)

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
ControlData not explicitly provided in abstractData not explicitly provided in abstractData not explicitly provided in abstract[3]
Schisandrin BSignificant increaseSignificant decreaseNo significant change[3]

Table 3: Effect of Schisandrin B on Apoptosis in Gallbladder Cancer Cells (48h treatment)

Cell LineSchisandrin B (µmol/L)% Apoptotic CellsReference
GBC-SD0~5%[14]
30~15%[14]
60~25%[14]
90~35%[14]
NOZ0~5%[14]
30~12%[14]
60~20%[14]
90~30%[14]

Experimental Protocols

Detailed methodologies for key experiments to investigate the anticancer mechanism of Schisandrin B are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of Schisandrin B on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Schisandrin B stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Schisandrin B in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared Schisandrin B dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by Schisandrin B.

Materials:

  • Cancer cells treated with Schisandrin B

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of Schisandrin B for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)

This protocol uses flow cytometry to analyze the effect of Schisandrin B on cell cycle distribution.

Materials:

  • Cancer cells treated with Schisandrin B

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with Schisandrin B for the desired duration.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by Schisandrin B.

Materials:

  • Cancer cells treated with Schisandrin B

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, Cyclin D1, CDK4, p-Akt, Akt, p-ERK, ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Schisandrin_B_Anticancer_Mechanism SchisandrinB Schisandrin B PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway SchisandrinB->PI3K_Akt_mTOR Inhibits MAPK_ERK MAPK/ERK Pathway SchisandrinB->MAPK_ERK Modulates STAT3 STAT3 Pathway SchisandrinB->STAT3 Inhibits RhoA_ROCK1 RhoA/ROCK1 Pathway SchisandrinB->RhoA_ROCK1 Inhibits Apoptosis Apoptosis ↑ SchisandrinB->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) ↑ SchisandrinB->CellCycleArrest Metastasis Metastasis ↓ SchisandrinB->Metastasis CancerCell Cancer Cell Proliferation & Survival PI3K_Akt_mTOR->CancerCell MAPK_ERK->CancerCell STAT3->CancerCell RhoA_ROCK1->Metastasis Apoptosis->CancerCell Inhibits CellCycleArrest->CancerCell Inhibits Metastasis->CancerCell Promotes

Caption: Overview of Schisandrin B's anticancer mechanisms.

Apoptosis_Pathway SchisandrinB Schisandrin B Bax Bax ↑ SchisandrinB->Bax Bcl2 Bcl-2 ↓ SchisandrinB->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Schisandrin B-induced apoptosis pathway.

Cell_Cycle_Arrest_Workflow Start Cancer Cells Treatment Treat with Schisandrin B Start->Treatment Harvest Harvest & Fix Cells Treatment->Harvest Stain PI Staining Harvest->Stain FlowCytometry Flow Cytometry Analysis Stain->FlowCytometry Result Determine Cell Cycle Distribution FlowCytometry->Result

Caption: Experimental workflow for cell cycle analysis.

References

Schisandrin B: A Potent Inhibitor of NF-κB and MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin B, a bioactive lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive overview of the effects of Schisandrin B on two key inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The information presented herein, including quantitative data, detailed experimental protocols, and pathway diagrams, is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Mechanism of Action

Schisandrin B exerts its anti-inflammatory effects by intervening in the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.[1] Schisandrin B has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[1]

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), also plays a pivotal role in inflammation.[2] These kinases are activated by various extracellular stimuli and regulate the production of inflammatory mediators.[2] Schisandrin B has been observed to suppress the phosphorylation of p38, ERK, and JNK, leading to a downstream reduction in inflammatory responses.[2][3]

Quantitative Data

The inhibitory effects of Schisandrin B on key components of the NF-κB and MAPK signaling pathways, as well as on the production of pro-inflammatory cytokines, are summarized below.

Table 1: Inhibitory Effects of Schisandrin B on NF-κB and MAPK Signaling Proteins

Target ProteinCell TypeTreatment/StimulusSchisandrin B ConcentrationObserved EffectReference
p-p65Large-cell lung cancer stem-like cells-10, 20, 40 µmol/lSignificant decrease in phosphorylation[4]
p-IκBαLarge-cell lung cancer stem-like cells-10, 20, 40 µmol/lSignificant decrease in phosphorylation[4]
p-p38Large-cell lung cancer stem-like cells-10, 20, 40 µmol/lSignificant decrease in phosphorylation[4]
p-ERK1/2Rat hind limb I/R modelIschemia-Reperfusion80 mg/kgSignificant downregulation of phosphorylation[5]
p-JNKRat hind limb I/R modelIschemia-Reperfusion80 mg/kgNo significant effect on phosphorylation[5]
p-p38RAW264.7 cellsLipopolysaccharide (LPS)10, 20, 40 μmol/LAmeliorated LPS-induced inflammation by inhibiting phosphorylation[6]

Table 2: Effect of Schisandrin B on Pro-inflammatory Cytokine Production

CytokineCell Type/ModelTreatment/StimulusSchisandrin B ConcentrationObserved EffectReference
TNF-αRAW264.7 cellsLipopolysaccharide (LPS)Not specifiedStrong inhibition of LPS-induced secretion[7]
IL-6RAW264.7 cellsLipopolysaccharide (LPS)Not specifiedStrong inhibition of LPS-induced secretion[7]
IL-1βRAW264.7 cellsLipopolysaccharide (LPS)Not specifiedStrong inhibition of LPS-induced secretion[7]
IL-4Mouse model of asthmaOvalbumin (OVA)Not specifiedSignificant reduction in OVA-induced increases[8]
IL-5Mouse model of asthmaOvalbumin (OVA)Not specifiedSignificant reduction in OVA-induced increases[8]
IL-13Mouse model of asthmaOvalbumin (OVA)Not specifiedSignificant reduction in OVA-induced increases[8]
IFN-γMouse splenic lymphocytesConcanavalin A (Con A)Not specifiedSignificant inhibition of secretion[9]
IL-17Mouse splenic lymphocytesConcanavalin A (Con A)Not specifiedSignificant inhibition of secretion[9]

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention of Schisandrin B in the NF-κB and MAPK signaling pathways.

NF_kappa_B_Pathway Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα Degradation Proteasomal Degradation p_IkBa->Degradation NFkB NF-κB (Active) Degradation->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces SchisandrinB Schisandrin B SchisandrinB->IKK Inhibits

Caption: Schisandrin B inhibits the NF-κB signaling pathway.

MAPK_Pathway Stimulus Stress / Cytokines MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p_p38 p-p38 p_ERK p-ERK p_JNK p-JNK Inflammation Inflammatory Response p_p38->Inflammation p_ERK->Inflammation p_JNK->Inflammation SchisandrinB Schisandrin B SchisandrinB->p38 Inhibits Phosphorylation SchisandrinB->ERK SchisandrinB->JNK

References

Application Notes and Protocols for Cell-Based Assays of Schisandrol B Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandrol B, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant antioxidant properties, making it a compound of interest for therapeutic applications against oxidative stress-induced pathologies.[1] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the antioxidant activity of Schisandrol B. The assays are designed to assess its effects on intracellular reactive oxygen species (ROS), total antioxidant capacity, and the activity of key antioxidant enzymes. Furthermore, the underlying signaling pathways, particularly the Nrf2/ARE pathway, are discussed.

Data Presentation

The following tables summarize the quantitative effects of Schisandrol B on various antioxidant parameters. The data has been compiled from multiple studies and cell lines to provide a comprehensive overview.

Table 1: Effect of Schisandrol B on Nrf2 Reporter Gene Activity in HepG2 Cells

Concentration (μmol/L)Fold Increase in Luciferase Activity (vs. Vehicle Control)
2.51.2
5.01.5
10.02.5
20.02.6

Data adapted from a study on the effect of Schisandrol B (SolB) on NRF2 activation in HepG2 cells using a luciferase reporter assay.[2]

Table 2: Protective Effects of Schisandrin B on Antioxidant Enzyme Activity and Lipid Peroxidation in D-GalN-Induced L02 Cells

TreatmentSOD Activity (% of Control)GSH-Px Activity (% of Control)MDA Content (% of Control)
Control100100100
D-GalN (40 mM)DecreasedDecreasedIncreased
D-GalN (40 mM) + Schisandrin B (40 μM)Significantly Inhibited DecreaseSignificantly Inhibited DecreaseSignificantly Inhibited Increase

This table provides a qualitative summary of the protective effects of Schisandrin B against D-GalN-induced oxidative stress. The original study showed these effects in graphical form.[3]

Table 3: Effect of Schisandrin B on Intracellular ROS and Antioxidant Enzyme Levels

Treatment ModelSchisandrin B ConcentrationEffect on ROSEffect on SOD ActivityEffect on GSH-Px Activity
Cisplatin-induced cerebral oxidative stress in mice10, 25, 50 mg/kg (p.o.)-IncreasedIncreased
Force swimming stress model in miceNot specifiedReducedEnhanced-
Microglia-neuron co-cultures5, 10, 20 μMSuppressed--
AML12 hepatocytes15 μM--Induced glutathione antioxidant response

This table summarizes findings from various in vivo and in vitro studies on the antioxidant effects of Schisandrin B.[4]

Signaling Pathways

Schisandrol B exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[5] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like Schisandrol B, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for antioxidant enzymes.

Additionally, Schisandrol B has been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can also influence the cellular response to oxidative stress.[6]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SchisandrolB Schisandrol B Keap1_Nrf2 Keap1-Nrf2 Complex SchisandrolB->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GSH-Px) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis of Antioxidant_Enzymes->ROS neutralize DCFH_DA_Workflow A Seed HepG2 cells in 96-well plate B Treat with Schisandrol B (24h) A->B C Wash with PBS B->C D Load with 10 µM DCFH-DA (30 min) C->D E Wash with PBS D->E F Induce oxidative stress (e.g., H₂O₂) E->F G Measure fluorescence (Ex/Em: 485/535 nm) F->G Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_assays Enzyme Activity Assays A Culture & Treat HepG2 cells with Schisandrol B B Lyse cells A->B C Centrifuge & Collect supernatant B->C D Quantify protein C->D E SOD Assay D->E F CAT Assay D->F G GSH-Px Assay D->G H Normalize to protein concentration E->H F->H G->H

References

Application Notes and Protocols: In Vivo Anti-inflammatory Effects of Schisandrin B

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The following application notes and protocols are based on in vivo studies of Schisandrin B , a bioactive lignan isolated from Schisandra chinensis. It is presumed that "Schineolignin B" was a typographical error, as the scientific literature extensively covers Schisandrin B in the context of inflammation.

These notes provide an overview of the anti-inflammatory properties of Schisandrin B in animal models, focusing on its mechanisms of action involving the NF-κB and MAPK signaling pathways. Detailed protocols for inducing and evaluating inflammation in vivo are also presented.

Data Presentation: Anti-inflammatory Effects of Schisandrin B

The following table summarizes the quantitative data from a study investigating the effects of Schisandrin B on lipopolysaccharide (LPS)-induced inflammation in a mouse model.

Model Treatment Group Dosage Inflammatory Mediator Result
LPS-induced testicular inflammation in miceControl-IL-6, IL-1β, TNF-α, COX-2, iNOSBaseline levels
LPS-IL-6, IL-1β, TNF-α, COX-2, iNOSSignificantly increased expression
Schisandrin B + LPSNot specifiedIL-6, IL-1β, TNF-α, COX-2, iNOSSignificantly reduced expression compared to LPS group[1]

Experimental Protocols

This protocol describes the induction of systemic inflammation using LPS to evaluate the anti-inflammatory effects of Schisandrin B.

Materials:

  • Schisandrin B

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution (sterile)

  • Male C57BL/6 mice (8-10 weeks old)

  • Animal housing with a 12-hour light/dark cycle

  • Standard laboratory animal diet and water ad libitum

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Anesthesia (e.g., isoflurane)

  • Tissue collection tools

  • Reagents and equipment for ELISA, Western blot, and histological analysis

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the mice into three groups:

    • Control group

    • LPS group

    • Schisandrin B + LPS group

  • Treatment:

    • Administer Schisandrin B (dissolved in a suitable vehicle) or the vehicle alone to the respective groups via oral gavage or i.p. injection for a specified period (e.g., 7 days).

    • On the final day of treatment, induce inflammation by injecting LPS (e.g., 5 mg/kg body weight) intraperitoneally into the LPS and Schisandrin B + LPS groups. The control group receives a saline injection.

  • Monitoring: Observe the animals for clinical signs of inflammation and distress.

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 6-24 hours), euthanize the mice under anesthesia.

  • Tissue and Blood Collection: Collect blood samples via cardiac puncture for serum analysis of cytokines. Perfuse the animals with saline and collect target tissues (e.g., testes, liver, lungs) for histological examination and molecular analysis.[1]

  • Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum using ELISA kits.

    • Homogenize tissue samples to prepare lysates for Western blot analysis to determine the expression and phosphorylation of proteins in the NF-κB and MAPK signaling pathways.[1]

    • Fix tissue samples in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.[1]

Visualization of Experimental Workflow and Signaling Pathways

G cluster_acclimatization Acclimatization cluster_grouping Animal Grouping cluster_treatment Treatment Protocol cluster_sampling Sample Collection cluster_analysis Data Analysis acclimatize Acclimatize Mice (1 week) grouping Randomly divide into 3 groups: - Control - LPS - Schisandrin B + LPS acclimatize->grouping treatment Administer Schisandrin B or vehicle (e.g., daily for 7 days) grouping->treatment lps_injection Induce inflammation with LPS (i.p.) on the final day treatment->lps_injection euthanasia Euthanize mice (6-24h post-LPS) lps_injection->euthanasia collection Collect blood and tissues euthanasia->collection elisa ELISA for serum cytokines collection->elisa western Western Blot for signaling proteins collection->western histo Histology for tissue damage collection->histo

Caption: Experimental workflow for in vivo evaluation of Schisandrin B.

Schisandrin B exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes.[1][2]

  • NF-κB Pathway: In response to inflammatory stimuli like LPS, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).[2][3] Schisandrin B has been shown to inhibit the phosphorylation of key components of the NF-κB pathway, thereby preventing NF-κB activation and subsequent inflammatory gene expression.[1]

  • MAPK Pathway: The MAPK family includes kinases such as JNK, ERK, and p38. These are activated by phosphorylation in response to inflammatory signals and play a role in regulating the inflammatory response.[4][5] Schisandrin B can suppress the phosphorylation of these MAPK proteins, further contributing to its anti-inflammatory effects.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK (JNK, ERK, p38) TLR4->MAPK activates IKK IKK TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB inhibits NFκB_active Active NF-κB (Nuclear Translocation) NFκB->NFκB_active Inflammation Inflammatory Response (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFκB_active->Inflammation induces transcription SchB Schisandrin B SchB->MAPK SchB->IKK

Caption: Inhibition of NF-κB and MAPK pathways by Schisandrin B.

References

Application Notes & Protocols: High-Throughput Screening for Novel Biological Activities of Schisandrin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant utilized for centuries in traditional medicine.[1][2] Emerging scientific evidence has highlighted its potential therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[1][3][4][5][6][7][8] These diverse biological effects are attributed to its modulation of key cellular signaling pathways, such as NF-κB, Nrf2, and MAPK.[1][3][4][9][10][11]

High-throughput screening (HTS) offers a powerful platform for the systematic evaluation of large compound libraries to identify novel biological activities and therapeutic applications.[11] These application notes provide detailed protocols for HTS assays to explore and characterize the anti-inflammatory, anticancer, and antioxidant properties of Schisandrin B. The methodologies are designed for implementation in a research or drug discovery setting, enabling the rapid generation of robust and reproducible data.

Data Presentation: Quantitative Biological Activities of Schisandrin B

The following tables summarize quantitative data on the biological activities of Schisandrin B from published studies. This information can serve as a baseline for HTS hit validation and further investigation.

Table 1: Anti-Inflammatory Activity of Schisandrin B

AssayCell Line/ModelOutcome MeasureEffective Concentration/DoseReference
LPS-induced NO ProductionRAW 264.7 MacrophagesInhibition of Nitric OxideIC50 ~25-50 µM[12]
LPS-induced TNF-α ProductionRAW 264.7 MacrophagesInhibition of TNF-αSignificant inhibition at 50 µM[12]
LPS-induced IL-6 ProductionRAW 264.7 MacrophagesInhibition of IL-6Significant inhibition at 50 µM[12]
DSS-induced ColitisMouse ModelReduction of TNF-α, IL-1β, IL-610, 40, 100 mg/kg (oral)[1]
OVA-induced AsthmaMouse ModelAttenuation of Airway Inflammation15, 30, 60 mg/kg[10]

Table 2: Anticancer Activity of Schisandrin B

Cell LineCancer TypeAssayEndpointIC50/Effective ConcentrationReference
A549Lung AdenocarcinomaMTT AssayProliferation InhibitionSignificant inhibition at 12.5-50 µM[2]
MDA-MB-231Triple Negative Breast CancerCell Growth AssayGrowth InhibitionPotent inhibition[8]
BT-549Triple Negative Breast CancerCell Growth AssayGrowth InhibitionPotent inhibition[8]
MDA-MB-468Triple Negative Breast CancerCell Growth AssayGrowth InhibitionPotent inhibition[8]

Table 3: Neuroprotective and Antioxidant Activity of Schisandrin B

Assay/ModelSystemOutcome MeasureEffective Concentration/DoseReference
Aβ1-42-induced NeurotoxicityRat Cortical NeuronsIncreased Cell ViabilityPretreatment effective[13]
Transient Focal Cerebral IschemiaRat ModelReduced Infarct Volume10, 30 mg/kg (i.p.)[6]
Forced Swimming-induced Oxidative StressMouse ModelReduced MDA levels, Increased SOD and GlutathioneOral administration[14]
DPPH Radical Scavengingin vitroAntioxidant ActivityConcentration-dependent[15]

Experimental Protocols

High-Throughput Screening for Anti-Inflammatory Activity

This protocol describes a cell-based HTS assay to identify inhibitors of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, a key indicator of inflammatory response.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Schisandrin B (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 10^4 cells/well in 40 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare a serial dilution of Schisandrin B in DMEM. Using an automated liquid handler, add 10 µL of the compound dilutions to the appropriate wells. Include vehicle (DMSO) and positive (known inhibitor) controls.

  • Inflammatory Stimulation: After 1 hour of compound pre-incubation, add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except for the negative control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Transfer 25 µL of the cell culture supernatant to a new 384-well plate.

    • Add 25 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 25 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control. Determine the IC50 value for Schisandrin B.

High-Throughput Screening for Anticancer Activity (Cell Viability)

This protocol outlines a cell viability assay using a resazurin-based method to screen for the cytotoxic effects of Schisandrin B on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Appropriate cell culture medium with 10% FBS

  • Schisandrin B (stock solution in DMSO)

  • Resazurin sodium salt solution

  • 384-well black, clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader with fluorescence capabilities

Protocol:

  • Cell Seeding: Seed cancer cells into 384-well plates at an optimized density for each cell line in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare a serial dilution of Schisandrin B in the appropriate culture medium. Add 10 µL of the compound dilutions to the wells using an automated liquid handler. Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for Schisandrin B for each cell line.

High-Throughput Screening for Antioxidant Activity (DPPH Assay)

This protocol describes a cell-free DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the radical scavenging activity of Schisandrin B.[16]

Materials:

  • Schisandrin B (stock solution in methanol or ethanol)

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid (positive control)

  • 384-well microplate

  • Automated liquid handling system

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of Schisandrin B and ascorbic acid in methanol or ethanol in a 384-well plate.

  • Assay Initiation: Using an automated liquid handler, add the DPPH solution to all wells containing the compound dilutions and controls. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The degree of discoloration indicates the scavenging potential.[17] Determine the EC50 value for Schisandrin B.

Visualization of Signaling Pathways and Workflows

Schisandrin B Modulated Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Schisandrin B, providing a visual representation of its mechanism of action.

SchisandrinB_Signaling cluster_inflammatory Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB nucleus_inf Nucleus NFkB->nucleus_inf translocates pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus_inf->pro_inflammatory activates transcription schisandrin_b_inf Schisandrin B schisandrin_b_inf->IKK inhibits schisandrin_b_inf->IkB prevents degradation oxidative_stress Oxidative Stress Keap1 Keap1 oxidative_stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases nucleus_ant Nucleus Nrf2->nucleus_ant translocates ARE ARE nucleus_ant->ARE antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->antioxidant_genes activates transcription schisandrin_b_ant Schisandrin B schisandrin_b_ant->Keap1 inhibits

Caption: Schisandrin B's dual modulation of NF-κB and Nrf2 pathways.

High-Throughput Screening Workflow

This diagram outlines the general workflow for a high-throughput screening campaign to identify novel biological activities of Schisandrin B.

HTS_Workflow cluster_workflow HTS Workflow for Schisandrin B compound_prep Compound Library Preparation (Schisandrin B & Derivatives) assay_dev Assay Development & Optimization (384-well) compound_prep->assay_dev primary_screen Primary HTS assay_dev->primary_screen data_analysis Data Analysis & Hit Identification primary_screen->data_analysis hit_confirmation Hit Confirmation & Dose-Response data_analysis->hit_confirmation secondary_assays Secondary & Orthogonal Assays hit_confirmation->secondary_assays mechanism_studies Mechanism of Action Studies secondary_assays->mechanism_studies

Caption: General workflow for high-throughput screening of Schisandrin B.

MAPK Signaling Pathway Inhibition

This diagram illustrates the inhibition of the MAPK signaling pathway by Schisandrin B, which is implicated in both its anti-inflammatory and anticancer effects.

MAPK_Pathway cluster_mapk MAPK Signaling Pathway stimulus External Stimuli (e.g., Growth Factors, Cytokines) receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek jnk JNK raf->jnk p38 p38 raf->p38 erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Jun) erk->transcription_factors jnk->transcription_factors p38->transcription_factors cellular_responses Cellular Responses (Proliferation, Inflammation, Apoptosis) transcription_factors->cellular_responses schisandrin_b_mapk Schisandrin B schisandrin_b_mapk->raf inhibits schisandrin_b_mapk->mek inhibits schisandrin_b_mapk->jnk inhibits phosphorylation schisandrin_b_mapk->p38 inhibits phosphorylation

Caption: Inhibition of the MAPK signaling cascade by Schisandrin B.

References

Application Notes and Protocols for the Synthesis of Lignan Derivatives and Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lignans are a large class of polyphenolic compounds found in plants, known for their diverse and promising biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. By synthesizing a series of derivatives from a parent scaffold and evaluating their efficacy, researchers can identify key structural motifs responsible for activity and optimize lead compounds for drug development.

While specific data for "Schineolignin B" is not extensively available in public literature, this document provides a comprehensive set of protocols and application notes using the synthesis of Machilin C/D derivatives as a representative example. This approach, starting from the readily available natural product isoeugenol, offers a practical blueprint for generating a library of lignan analogues for SAR studies.

Application Note 1: Synthesis of Lignan Derivatives via Oxidative Dimerization

This protocol details a generalizable one-pot synthesis of the lignan scaffold of Machilin C/D and its derivatives. The method relies on an iron(III) chloride-induced oxidative dimerization of isoeugenol. Derivatives can be readily synthesized by introducing various simple alcohols into the reaction mixture, which become incorporated into the final structure.

Experimental Protocol: One-Pot Synthesis of Machilin C/D Derivatives

Materials:

  • Isoeugenol (starting material)

  • Iron(III) Chloride (FeCl₃) (catalyst)

  • Dichloromethane (DCM) (solvent)

  • Methanol, Ethanol, Propanol, etc. (for derivatization)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (eluent system)

  • Round bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a solution of isoeugenol (1.0 equivalent) in dichloromethane (DCM) in a round bottom flask, add the desired alcohol for derivatization (e.g., methanol, 1.5 equivalents).

  • Catalyst Addition: Slowly add a solution of FeCl₃ (2.5 equivalents) in the corresponding alcohol to the reaction mixture while stirring at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Chromatography: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired lignan derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 2: Biological Evaluation of Lignan Derivatives

To establish a structure-activity relationship, all synthesized derivatives must be evaluated for their biological activity. Below are standard protocols for assessing anticancer and anti-inflammatory properties.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[1]

Materials:

  • Human cancer cell line (e.g., SUM159 Triple-Negative Breast Cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized lignan derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)[2]

  • DMSO or solubilization buffer

  • 96-well microplates, multichannel pipette, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the lignan derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein (bovine serum albumin or egg albumin), a common screening method for anti-inflammatory activity.[4][5][6]

Materials:

  • Bovine Serum Albumin (BSA) solution (1% aqueous solution)

  • Synthesized lignan derivatives dissolved in DMSO (stock solutions)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (standard drug)

  • Test tubes, water bath, spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In test tubes, prepare a 5 mL reaction mixture containing 2.8 mL of PBS, 2 mL of varying concentrations of the lignan derivative (e.g., 100-1000 µg/mL), and 0.2 mL of 1% BSA solution.[6]

  • Controls: Prepare a control tube containing the compound without BSA and a product control tube containing BSA and vehicle (DMSO) without the compound.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the tubes in a water bath at 70°C for 15 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm with a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6] Determine the IC₅₀ value for each derivative.

Data Presentation: Structure-Activity Relationship of Machilin Derivatives

The following table summarizes the antiproliferative activity of synthesized Machilin C/D derivatives against the SUM159 triple-negative breast cancer cell line, based on data reported in the literature.[7] This format allows for easy comparison of how structural modifications (changes to the -OR group) affect anticancer potency.

Compound IDR GroupStructureIC₅₀ (µM) against SUM159 Cells[7]
1 -OCH₃Machilin C/D19.3
2 -OCH₂CH₃Ethyl derivative16.4
3 -O(CH₂)₂CH₃Propyl derivative15.1
4 -OCH(CH₃)₂Isopropyl derivative11.2
5 -O(CH₂)₃CH₃Butyl derivative8.7
6 -OCH₂CH(CH₃)₂Isobutyl derivative7.9
7 -O(CH₂)₂CH(CH₃)₂Isopentyl derivative4.1

Table 1: SAR data shows that increasing the steric bulk and lipophilicity of the alkoxy group (-OR) at the benzylic position generally leads to enhanced antiproliferative activity against the SUM159 cancer cell line.[7]

Visualizations: Workflows and Signaling Pathways

Synthetic Workflow

G cluster_synthesis Synthesis & Derivatization Isoeugenol Isoeugenol (Starting Material) Reaction One-Pot Reaction (FeCl3, DCM) Isoeugenol->Reaction Alcohols Library of Alcohols (R-OH) Alcohols->Reaction Crude Crude Product Mixture Reaction->Crude Purification Silica Gel Chromatography Crude->Purification Library Library of Lignan Derivatives Purification->Library G cluster_workflow Structure-Activity Relationship (SAR) Study Workflow A 1. Synthesis of Derivative Library B 2. Purification & Characterization A->B C 3. Biological Screening (e.g., MTT Assay) B->C D 4. Data Analysis (Calculate IC50) C->D E 5. Identify SAR Trends D->E G cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Activation Receptor->IKK IkB Phosphorylation of IκBα IKK->IkB Degradation Ubiquitination & Degradation of IκBα IkB->Degradation Release NF-κB (p50/p65) Release Degradation->Release Translocation Nuclear Translocation Release->Translocation Nucleus Nucleus Translocation->Nucleus Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Transcription->Cytokines Inhibitor Lignan Derivative (Potential Inhibitor) Inhibitor->IKK Inhibition

References

Application Notes and Protocols for Schisandrin B Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the enzyme inhibitory effects of Schisandrin B, a bioactive lignan isolated from Schisandra chinensis. The following sections detail the methodologies for key enzyme inhibition assays, present quantitative data for easy comparison, and visualize relevant signaling pathways and experimental workflows.

Inhibition of Cytochrome P450 3A (CYP3A) by Schisandrin B

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in drug metabolism. Schisandrin B has been identified as an inhibitor of CYP3A, a key enzyme responsible for the metabolism of a large number of clinically used drugs.[1][2] Understanding the inhibitory potential of Schisandrin B on CYP3A is critical for predicting potential drug-drug interactions.

Quantitative Data: CYP3A Inhibition by Schisandrin B

ParameterValueEnzyme SourceSubstrateReference
IC505.51 µMRat Liver MicrosomesMidazolam[1][3]
Ki4.24 µMRat Liver MicrosomesMidazolam[1][3]
Kinact0.112/minRat Liver MicrosomesMidazolam[1][3]
KI3.01 µMRat Liver MicrosomesMidazolam[1][3]
Ki (in vivo)16.64 mg/kgRat Hepatic MicrosomesMidazolam[4]

Experimental Protocol: In Vitro CYP3A Inhibition Assay

This protocol is adapted from studies investigating the inhibitory effects of Schisandrin B on CYP3A activity in rat liver microsomes.[1][3]

Materials:

  • Rat liver microsomes

  • Schisandrin B

  • Midazolam (CYP3A substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Methanol

  • Acetonitrile

  • Diazepam (internal standard for HPLC)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Schisandrin B in a suitable solvent (e.g., DMSO or methanol).

    • Prepare working solutions of Schisandrin B, midazolam, and the NADPH regenerating system in potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine rat liver microsomes, potassium phosphate buffer, and the desired concentration of Schisandrin B (or vehicle control).

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for any time-dependent inhibition.

    • Initiate the reaction by adding midazolam and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This will precipitate the proteins.

    • Add the internal standard (diazepam).

    • Centrifuge the tubes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the analyte (1'-hydroxymidazolam, the metabolite of midazolam) and the internal standard using a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water).

    • Detect the compounds using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis:

    • Quantify the formation of 1'-hydroxymidazolam by comparing its peak area to that of the internal standard.

    • Calculate the percent inhibition of CYP3A activity by Schisandrin B at each concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the Schisandrin B concentration and fitting the data to a dose-response curve.

Experimental Workflow for CYP3A Inhibition Assay

CYP3A_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Schisandrin B, Midazolam, NADPH system) pre_incubation Pre-incubate Microsomes with Schisandrin B (37°C) reagents->pre_incubation microsomes Prepare Rat Liver Microsomes microsomes->pre_incubation reaction Initiate Reaction with Midazolam & NADPH (37°C) pre_incubation->reaction termination Terminate Reaction (Cold Acetonitrile) reaction->termination hplc HPLC Analysis (Quantify Metabolite) termination->hplc data_analysis Data Analysis (Calculate IC50) hplc->data_analysis

Caption: Workflow for determining the in vitro inhibitory effect of Schisandrin B on CYP3A enzyme activity.

Inhibition of P-glycoprotein (P-gp) by Schisandrin B

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cells.[5][6] Schisandrin B has been identified as a novel inhibitor of P-gp, suggesting its potential as an MDR reversal agent.[5]

Experimental Protocol: P-gp Inhibition Assay (Calcein-AM Efflux Assay)

This protocol is a common method to assess P-gp inhibition by measuring the intracellular accumulation of a fluorescent substrate.

Materials:

  • P-gp overexpressing cells (e.g., MDR cell lines like K562/ADR or HL60/ADR) and their parental sensitive cell line.

  • Schisandrin B

  • Calcein-AM (a fluorescent P-gp substrate)

  • Verpamil (a known P-gp inhibitor, as a positive control)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Culture:

    • Culture the P-gp overexpressing and parental cell lines in appropriate culture medium supplemented with FBS.

  • Cell Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Wash the cells with PBS.

    • Pre-incubate the cells with various concentrations of Schisandrin B (or verapamil as a positive control, or vehicle as a negative control) in serum-free medium for a specified time (e.g., 1 hour) at 37°C.

  • Calcein-AM Loading and Efflux:

    • Add Calcein-AM to the wells to a final concentration of (e.g., 0.25 µM) and incubate for a further period (e.g., 30 minutes) at 37°C.

    • Wash the cells with cold PBS to remove extracellular Calcein-AM.

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence of calcein (the product of Calcein-AM hydrolysis by intracellular esterases) using a flow cytometer or a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Analysis:

    • Calculate the fluorescence ratio by dividing the fluorescence intensity of the P-gp overexpressing cells by that of the parental cells for each treatment condition.

    • A higher fluorescence intensity in the presence of Schisandrin B indicates inhibition of P-gp-mediated efflux of calcein.

    • Determine the concentration of Schisandrin B required to achieve a certain level of P-gp inhibition.

Experimental Workflow for P-gp Inhibition Assay

Pgp_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cells Culture P-gp Overexpressing and Parental Cells pre_incubation Pre-incubate Cells with Schisandrin B (37°C) cells->pre_incubation loading Load Cells with Calcein-AM (37°C) pre_incubation->loading wash Wash with Cold PBS loading->wash measurement Measure Intracellular Fluorescence wash->measurement data_analysis Data Analysis (Assess P-gp Inhibition) measurement->data_analysis

Caption: Workflow for assessing P-glycoprotein inhibition by Schisandrin B using the Calcein-AM efflux assay.

Signaling Pathways Modulated by Schisandrin B

Schisandrin B has been shown to modulate several signaling pathways, contributing to its diverse pharmacological effects.

a) Inhibition of TGFβ1 Signaling Pathway

Schisandrin B has been demonstrated to suppress the transforming growth factor-beta 1 (TGFβ1) signaling pathway by inhibiting the phosphorylation of Smad2/3 and the p38 and JNK MAPKs.[7] This inhibitory action has implications for its potential use in treating vascular fibrotic diseases.[7]

TGFβ1 Signaling Pathway Inhibition by Schisandrin B

TGFB1_Signaling cluster_nucleus TGFB1 TGFβ1 Receptor TGFβ Receptor TGFB1->Receptor p38_JNK p38 / JNK Receptor->p38_JNK Smad2_3 Smad2/3 Receptor->Smad2_3 p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Phosphorylation Complex Smad Complex p_Smad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Fibrosis) Complex->Transcription SchB Schisandrin B SchB->p38_JNK SchB->p_Smad2_3 Inhibits Phosphorylation

Caption: Schisandrin B inhibits TGFβ1 signaling by suppressing the phosphorylation of p38/JNK and Smad2/3.

b) Modulation of PI3K/Akt/mTOR Signaling Pathway

In the context of cancer, Schisandrin B has been found to inhibit the migration and invasion of glioma cells by suppressing the PI3K/Akt-mTOR signaling pathway.[8]

PI3K/Akt/mTOR Signaling Pathway Modulation by Schisandrin B

PI3K_Akt_mTOR_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Migration, Invasion mTOR->Proliferation SchB Schisandrin B SchB->Akt Inhibits Phosphorylation SchB->mTOR Inhibits Phosphorylation

Caption: Schisandrin B inhibits the PI3K/Akt/mTOR pathway, leading to reduced cancer cell proliferation and invasion.

References

Application Notes and Protocols: Schineolignin B as a Chemical Probe for NF-κB Pathway Inhibition in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schineolignin B is a lignan compound isolated from the plant Schisandra chinensis. Lignans from this plant have demonstrated a range of biological activities, with a notable potential to modulate inflammatory pathways. This document provides detailed application notes and protocols for the use of this compound as a chemical probe to investigate the Nuclear Factor-kappa B (NF-κB) signaling pathway in cell biology. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and immunity, making it a key target in drug discovery for various diseases, including inflammatory disorders and cancer.

Disclaimer: Specific quantitative data on the bioactivity of this compound is limited in publicly available literature. The quantitative data and detailed protocols provided herein are based on studies of structurally related lignans isolated from Schisandra chinensis. Researchers should use this information as a guide and perform their own dose-response experiments to determine the optimal concentrations and conditions for this compound in their specific experimental setup.

Data Presentation: Anti-inflammatory Activity of Schisandra Lignans

Lignan CompoundAssay TypeCell LineStimulantConcentration TestedInhibition of NF-κB Activity (%)Reference
(-)-Gomisin NNF-κB Luciferase ReporterLPS-stimulated monocytesLPS10 µM~75%[1]
(+)-γ-SchisandrinNF-κB Luciferase ReporterLPS-stimulated monocytesLPS10 µM~60%[1]
Rubrisandrin ANF-κB Luciferase ReporterLPS-stimulated monocytesLPS10 µM~55%[1]
(-)-Gomisin JNF-κB Luciferase ReporterLPS-stimulated monocytesLPS10 µM~50%[1]
Schisandrin BWestern Blot (p-p65)Rat ChondrocytesIL-1β10, 20, 40 µMDose-dependent decrease[2]

Signaling Pathway

Lignans from Schisandra chinensis have been shown to inhibit the canonical NF-κB signaling pathway. The proposed mechanism involves the suppression of IκBα phosphorylation, which prevents its degradation and consequently sequesters the p65/p50 NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB_dimer NF-κB (p65/p50) NFkB_dimer_nuc NF-κB (p65/p50) NFkB_dimer->NFkB_dimer_nuc Translocation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB_dimer Release Schineolignin_B This compound Schineolignin_B->IKK_complex Inhibits Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation IkBNFkB_dimer IkBNFkB_dimer IkBNFkB_dimer->IkB_NFkB DNA DNA (κB sites) NFkB_dimer_nuc->DNA Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols that can be adapted for the use of this compound as a chemical probe to study the NF-κB pathway.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of this compound.

Materials:

  • HEK293T or RAW 264.7 cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • This compound (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T or RAW 264.7 cells in a 96-well plate at a density of 2-5 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) for 6-8 hours.[3] Include unstimulated and vehicle-treated controls.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated wells to the vehicle-treated, stimulated wells.

Luciferase_Assay_Workflow A Seed Cells (96-well plate) B Transfect with NF-κB Reporter Plasmids A->B C Pre-treat with This compound B->C D Stimulate with LPS or TNF-α C->D E Lyse Cells D->E F Measure Luciferase Activity (Luminometer) E->F G Data Analysis: Calculate % Inhibition F->G

Figure 2: Workflow for the NF-κB Luciferase Reporter Assay.
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to detect the phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα, to confirm the mechanism of inhibition by this compound.

Materials:

  • RAW 264.7 or other suitable cells

  • 6-well tissue culture plates

  • LPS or TNF-α

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS or TNF-α for 15-30 minutes.

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Immunoblotting: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow A Cell Culture & Treatment (this compound + Stimulant) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Chemiluminescent Detection E->F G Data Analysis: Quantify Protein Phosphorylation F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Schineolignin B Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the total synthesis of Schineolignin B. Our aim is to address specific experimental challenges to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for assembling the diaryldimethylbutane core of this compound?

A common and effective strategy involves the coupling of two C6-C3 (phenylpropane) units. A plausible approach is the synthesis of a symmetrical diarylbutane scaffold, followed by stereoselective reduction to establish the desired stereochemistry of this compound. Key reactions often include variations of aldol condensations, such as the Stobbe condensation, followed by reduction and alkylation steps.

Q2: I am observing low yields in the initial coupling reaction to form the C8-C8' bond. What are the potential causes and solutions?

Low yields in the crucial C-C bond-forming step can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical. Ensure these are precisely controlled as per the protocol.

  • Base Sensitivity: The choice of base is crucial. Strong, non-nucleophilic bases are often preferred. If using a strong base like LDA, ensure it is freshly prepared and accurately titrated.

  • Steric Hindrance: The bulky nature of the substituted aromatic precursors can impede the reaction. Using less sterically hindered starting materials or optimizing the catalyst system can be beneficial.

  • Side Reactions: Competing side reactions, such as self-condensation of the starting materials, can reduce the yield of the desired product. Running the reaction at a lower temperature or using a slow addition method for one of the reactants can minimize these side reactions.

Q3: My stereoselective reduction of the diketone intermediate is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Achieving high diastereoselectivity in the reduction of the central butane chain is critical. Consider the following:

  • Choice of Reducing Agent: The size and nature of the hydride reagent can significantly influence the direction of hydride attack. Bulky reducing agents like L-Selectride® or K-Selectride® often provide higher stereoselectivity compared to less hindered reagents like sodium borohydride.

  • Chelation Control: If your substrate has appropriate functional groups, using a chelating metal Lewis acid in conjunction with the reducing agent can lock the conformation of the molecule, leading to a more selective hydride delivery.

  • Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation energy.

Q4: I am having difficulty with the purification of the final product. What purification techniques are recommended for this compound?

This compound and its intermediates are often non-polar compounds. Effective purification can typically be achieved using:

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high purity.

  • Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, reverse-phase preparative HPLC can be employed.

Troubleshooting Guides

This section provides detailed troubleshooting for key stages of a generalized this compound synthesis.

Guide 1: Stobbe Condensation for Diarylbutane Skeleton Formation

This reaction is a crucial step for forming the carbon skeleton of this compound.

Problem Potential Cause Recommended Solution
Low to no product formation Inactive base (e.g., old potassium tert-butoxide).Use freshly sublimed potassium tert-butoxide or titrate the solution before use.
Low reaction temperature.Ensure the reaction is maintained at the optimal temperature, which may require careful monitoring and heating.
Poor quality of starting materials.Purify the starting aromatic aldehyde/ketone and diethyl succinate before use.
Formation of multiple unidentified byproducts Polymerization of the starting aldehyde/ketone.Add the aldehyde/ketone slowly to the reaction mixture containing the base and diethyl succinate.
Reaction temperature is too high.Lower the reaction temperature and monitor the reaction progress closely by TLC.
Product is an inseparable mixture of isomers Incomplete reaction or side reactions leading to isomerization.Optimize reaction time and temperature. Consider using a milder base.
Guide 2: Catalytic Hydrogenation for Reduction of Double Bonds

This step is essential for saturating the butane chain.

Problem Potential Cause Recommended Solution
Incomplete reaction Catalyst poisoning.Ensure starting materials and solvent are free of sulfur-containing impurities. Use a fresh batch of catalyst.
Insufficient hydrogen pressure.Increase the hydrogen pressure according to the protocol or consider using a higher-pressure reaction vessel.
Inactive catalyst.Use a fresh, high-quality catalyst (e.g., Palladium on carbon).
Debenzylation of protecting groups Over-reduction due to harsh conditions.Reduce the reaction time, temperature, or hydrogen pressure. Consider a milder catalyst like Pearlman's catalyst.
Low diastereoselectivity Inappropriate catalyst or solvent system.Screen different catalysts (e.g., Rh/C, PtO2) and solvents to optimize selectivity.
Guide 3: Stereoselective Reduction of Diketone Intermediate

This step establishes the final stereochemistry of this compound.

Problem Potential Cause Recommended Solution
Low diastereoselectivity Non-optimal reducing agent.Use a bulkier reducing agent (e.g., L-Selectride®, K-Selectride®) to enhance facial selectivity.
High reaction temperature.Perform the reduction at a lower temperature (e.g., -78 °C).
Formation of over-reduced byproducts Excess reducing agent or prolonged reaction time.Use a stoichiometric amount of the reducing agent and monitor the reaction closely by TLC to quench it upon completion.
Complex product mixture Unstable intermediates.Ensure the reaction is performed under strictly anhydrous and inert conditions.

Experimental Protocols

A generalized, plausible protocol for the synthesis of the core diaryldimethylbutane structure, a key intermediate for this compound, is provided below. This is based on established methods for analogous lignans.

Protocol: Synthesis of a Diarylbutane Intermediate via Oxidative Coupling

  • Preparation of the β-keto ester: Vanillin is protected as a benzyl ether. The resulting aldehyde is then oxidized to the corresponding carboxylic acid. The carboxylic acid is then converted to its acid chloride and reacted with the lithium enolate of tert-butyl acetate to yield the β-keto ester.

  • Oxidative Dimerization: The β-keto ester is subjected to an oxidative coupling reaction. A common method involves using a base such as sodium ethoxide in ethanol, followed by the addition of iodine. This reaction forms a dimeric diketo diester.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating to yield the desired diketone.

  • Stereoselective Reduction: The diketone is then reduced stereoselectively. A typical procedure involves dissolving the diketone in anhydrous THF at -78 °C under an inert atmosphere, followed by the slow addition of a solution of L-Selectride® in THF. The reaction is monitored by TLC and quenched with water upon completion.

  • Purification: The crude product is purified by silica gel column chromatography to yield the diol with the desired stereochemistry.

Data Presentation

The following table summarizes hypothetical yield data for the key stereoselective reduction step under different conditions, illustrating how reaction parameters can be optimized.

Entry Reducing Agent Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (desired:undesired)
1NaBH₄Methanol0853:1
2LiAlH₄THF0905:1
3L-Selectride®THF-7892>20:1
4K-Selectride®THF-7895>20:1

Visualizations

SchineoligninB_Synthesis_Workflow cluster_start Starting Materials cluster_coupling C8-C8' Bond Formation cluster_modification Functional Group Interconversion cluster_final Final Product Start1 Vanillin Derivative Coupling Stobbe Condensation or Oxidative Coupling Start1->Coupling Start2 Succinic Acid Derivative Start2->Coupling Modification Reduction of Double Bonds / Carbonyls Coupling->Modification Final This compound Modification->Final

Caption: Generalized workflow for the total synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Coupling Step Cause1 Inactive Reagents Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Use Fresh Reagents Cause1->Solution1 Solution2 Optimize Temperature Cause2->Solution2 Solution3 Slow Addition / Lower Temp. Cause3->Solution3

Caption: Troubleshooting logic for addressing low yields in the coupling reaction.

Overcoming challenges in the purification of Schineolignin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Schineolignin B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this bioactive neolignan.

Troubleshooting Guide

This guide is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.

Extraction & Initial Processing

Question: I am getting a low yield of crude extract from my plant material (Schisandra chinensis). What are the possible causes and solutions?

Answer: Low extraction yields are a common issue. Here are several factors to consider and troubleshoot:

  • Inappropriate Solvent Choice: this compound, being a neolignan, has moderate polarity. While methanol or ethanol are common choices, the efficiency can be improved by using aqueous mixtures.[1] Using pure water or highly non-polar solvents may result in poor extraction.

  • Insufficient Grinding of Plant Material: The particle size of the plant material significantly impacts extraction efficiency. Ensure the material is finely ground to increase the surface area available for solvent penetration.

  • Suboptimal Extraction Method: Standard maceration may not be sufficient. Consider using more advanced techniques like ultrasonic-assisted extraction (UAE) or supercritical fluid extraction (SFE) with a co-solvent like ethanol, which have been shown to be effective for lignans from Schisandra chinensis.[2]

  • Inadequate Solvent-to-Sample Ratio: A low solvent-to-sample ratio can lead to incomplete extraction. Ensure you are using a sufficient volume of solvent to fully saturate the plant material.

  • Insufficient Extraction Time or Temperature: Lignans are generally stable at temperatures below 100°C.[1] Increasing the extraction time or temperature (within reasonable limits) can enhance yield.

Question: My crude extract contains a high amount of fatty, waxy, or resinous material. How can I remove these lipophilic impurities?

Answer: The presence of lipophilic components is a frequent challenge. Here are some strategies for their removal:

  • Sequential Extraction: Before extracting with a polar solvent like methanol or ethanol, pre-extract the plant material with a non-polar solvent such as n-hexane or petroleum ether. This "defatting" step will remove a significant portion of the lipophilic impurities.

  • Liquid-Liquid Partitioning: After obtaining your crude extract, you can perform liquid-liquid partitioning. Dissolve the extract in a methanol-water mixture and then partition it against a non-polar solvent like n-hexane. The more polar lignans, including this compound, will remain in the methanol-water phase, while the lipophilic impurities will move to the n-hexane phase.

  • Lipid Precipitation: For some applications, lipids can be precipitated by dissolving the crude extract in a solvent like acetone and storing it at a low temperature (e.g., -20°C). The lipids will precipitate out and can be removed by filtration.

Chromatographic Purification

Question: I am having difficulty separating this compound from other closely related lignans using column chromatography. What can I do to improve resolution?

Answer: Co-elution of structurally similar lignans is a primary purification challenge. Here are some optimization strategies:

  • Stationary Phase Selection: If you are using normal-phase chromatography (e.g., silica gel), consider switching to a different stationary phase. Reversed-phase chromatography (e.g., C18) often provides better separation for moderately polar compounds like neolignans.

  • Mobile Phase Optimization:

    • In Normal-Phase: Fine-tune the polarity of your mobile phase. A shallower gradient (a slower increase in the polar solvent) can improve the separation of closely eluting compounds.

    • In Reversed-Phase: Experiment with different solvent systems (e.g., methanol-water vs. acetonitrile-water). The different selectivities of these solvents can alter the elution order and improve resolution. Also, consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.

  • Orthogonal Chromatography: Employing a second chromatographic technique that separates based on a different principle can be highly effective. For example, after an initial separation on a C18 column (based on hydrophobicity), a subsequent purification step using a column with a different stationary phase (e.g., a phenyl-hexyl or cyano column) could provide the necessary resolution.

Question: My purified this compound appears as a single peak on HPLC, but NMR or MS analysis shows the presence of impurities. Why is this happening and how can I resolve it?

Answer: This indicates the presence of co-eluting impurities. Here’s how to address this:

  • Use High-Resolution Mass Spectrometry (HRMS): An LC-MS system is the most definitive way to detect co-eluting species. If multiple compounds are present in a single chromatographic peak, the mass spectrum will show multiple distinct m/z values.

  • Optimize HPLC Method:

    • Shallow Gradient: Run a very shallow, focused gradient around the elution time of your peak of interest. This can often resolve shoulders or hidden peaks that are not visible with a steeper gradient.

    • Change Mobile Phase Composition: As mentioned previously, switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and may resolve the co-eluting peaks.

  • Preparative HPLC: For final purification, preparative HPLC is often necessary. The optimized analytical method can be scaled up to a preparative column to isolate pure this compound.

Question: I am observing peak fronting or tailing in my HPLC chromatograms. What are the likely causes?

Answer: Poor peak shape can be due to several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.

  • Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases. A void at the column inlet can also cause peak splitting or tailing. Consider replacing the column.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.

  • Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. Adding a modifier to the mobile phase, such as a small amount of acid or a different salt, can sometimes mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is the typical plant source for this compound? A1: this compound is a neolignan commonly isolated from the fruits and seeds of Schisandra chinensis (Turcz.) Baill., a plant used in traditional Chinese medicine.[1][2][3][4]

Q2: What are the general stability characteristics of this compound during purification? A2: Lignans from Schisandra chinensis are generally stable under neutral and mildly acidic conditions and at temperatures below 100°C.[1] However, strong acidic or alkaline conditions should be avoided as they can lead to degradation or structural rearrangement.

Q3: What types of impurities are commonly found with this compound? A3: The most common impurities are other lignans and neolignans with similar structures and polarities. Additionally, depending on the initial extraction method, you may find fatty acids, triglycerides, and pigments.

Q4: What is a recommended general workflow for the purification of this compound? A4: A typical workflow would be:

  • Extraction: Ultrasonic-assisted or supercritical fluid extraction of finely ground Schisandra chinensis fruits/seeds with an ethanol-water mixture.

  • Defatting: Liquid-liquid partitioning of the crude extract with n-hexane to remove lipophilic impurities.

  • Initial Chromatographic Separation: Column chromatography on silica gel or C18 with a step or gradient elution to enrich the fraction containing this compound.

  • Final Purification: Preparative reversed-phase HPLC to isolate this compound to high purity.

Q5: What are the known biological activities of lignans from Schisandra chinensis? A5: Lignans from Schisandra chinensis, including the closely related Schisandrin B, have demonstrated a range of biological activities, most notably anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2][5] These effects are often mediated through the modulation of key signaling pathways.

Data Presentation

Table 1: Comparison of Extraction Methods for Lignans from Schisandra chinensis
Extraction MethodSolventKey ParametersReported Lignan Yield/ConcentrationReference
Ultrasonic-Assisted Extraction (UAE)85% MethanolTemperature: 40°C, Power: 400W, Time: 50 minSchisandrin A: ~2.6 mg/g, Schisandrin B: ~1.5 mg/g[6]
Supercritical Fluid Extraction (SFE)CO₂ with Ethanol co-solventPressure: 20-35 MPa, Temperature: 40-60°CSchisandrol A: ~42.9 wt%, Schisandrin B: ~4.34 wt% in seed oil[7]
Matrix Solid-Phase Dispersion (MSPD)85% Methanol (eluent)Diol as dispersantSchisandrin C: ~0.04 µg/mL (LOD)[3]

Note: Data for specific this compound yields are limited; the table presents data for other major lignans from the same source to provide a comparative baseline.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) and Initial Cleanup
  • Sample Preparation: Dry the fruits of Schisandra chinensis at 60°C for 24 hours and grind them into a fine powder (60-mesh).

  • Extraction:

    • Weigh 10 g of the dried powder into a conical flask.

    • Add 100 mL of 85% aqueous methanol.

    • Place the flask in an ultrasonic bath and sonicate at 400 W and 40°C for 50 minutes.

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the residue for a second time and combine the supernatants.

  • Solvent Removal: Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Resuspend the remaining aqueous extract in 100 mL of deionized water.

    • Transfer the aqueous suspension to a separatory funnel and add 100 mL of n-hexane.

    • Shake vigorously for 5 minutes and allow the layers to separate.

    • Drain the lower aqueous layer. Repeat the partitioning of the aqueous layer with another 100 mL of n-hexane.

    • The combined n-hexane layers contain the lipophilic impurities and can be discarded. The aqueous layer contains the lignans.

  • Final Extraction: Extract the aqueous layer three times with 100 mL of ethyl acetate.

  • Drying and Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the lignan-enriched crude extract.

Protocol 2: Preparative Reversed-Phase HPLC for Final Purification
  • System Preparation:

    • Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 15-20 mL/min (adjust based on column dimensions).

    • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve the lignan-enriched crude extract in a minimal amount of methanol or the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.

  • Gradient Elution: Develop a gradient based on prior analytical HPLC analysis. A shallow gradient is recommended for resolving closely related lignans. A starting point could be:

    • 0-5 min: 30% B

    • 5-45 min: 30% to 60% B (linear gradient)

    • 45-50 min: 60% to 95% B

    • 50-55 min: Hold at 95% B

    • 55-60 min: Return to 30% B and equilibrate.

  • Fraction Collection: Collect fractions based on the elution of the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualizations

experimental_workflow start Schisandra chinensis Fruit Powder extraction Ultrasonic-Assisted Extraction (85% Methanol) start->extraction partitioning Liquid-Liquid Partitioning (n-Hexane vs. Aqueous Methanol) extraction->partitioning enrichment Column Chromatography (Silica Gel or C18) partitioning->enrichment Lignan-rich aqueous phase impurities1 Lipophilic Impurities (e.g., Fats, Waxes) partitioning->impurities1 Hexane phase purification Preparative RP-HPLC enrichment->purification Enriched Fraction impurities2 Other Lignans & Polar Impurities enrichment->impurities2 Other fractions analysis Purity & Identity Confirmation (HPLC-MS, NMR) purification->analysis product Purified this compound analysis->product

Caption: General experimental workflow for the purification of this compound.

signaling_pathway lps Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Pathway lps->nfkb ros Oxidative Stress (ROS) jnk JNK Pathway ros->jnk schineolignin_b This compound schineolignin_b->jnk schineolignin_b->nfkb apoptosis Apoptosis jnk->apoptosis inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->inflammation

References

Troubleshooting Schineolignin B instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the instability of Schineolignin B in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a lignan, a class of polyphenolic compounds found in plants. It is soluble in various organic solvents but has limited solubility in aqueous solutions. Due to its phenolic hydroxyl groups, it possesses antioxidant properties.

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone.[1] For biological experiments, DMSO is a common choice for creating stock solutions, which can then be further diluted in aqueous media.

Q3: Why is my this compound solution changing color?

Color change in a this compound solution, often to a yellowish or brownish hue, can be an indicator of degradation. This is likely due to oxidation of the phenolic groups, a common issue with lignans and other polyphenolic compounds, especially when exposed to air, light, or non-optimal pH conditions.

Q4: How should I store my this compound stock solution?

To minimize degradation, stock solutions of this compound should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The containers should be tightly sealed and protected from light.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous cell culture medium or buffer, a precipitate forms. What should I do?

  • Answer: This is a common issue due to the lower solubility of this compound in aqueous solutions. Here are a few troubleshooting steps:

    • Decrease the final concentration: The final concentration of this compound in your aqueous medium might be exceeding its solubility limit. Try performing a serial dilution to find the highest workable concentration that does not cause precipitation.

    • Increase the percentage of co-solvent: If your experimental conditions allow, you can try to increase the final percentage of DMSO in the aqueous solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v).

    • Use a different solvent system: For certain applications, a co-solvent system like ethanol and water might be an alternative.[2] Experiment with different ratios to find the optimal mixture for your needs.

    • Sonication: Briefly sonicating the solution after dilution can sometimes help to redissolve small amounts of precipitate.

Issue 2: Loss of biological activity of this compound solution over time.

  • Question: My this compound solution seems to lose its expected biological effect after a few days, even when stored at 4°C. Why is this happening and how can I prevent it?

  • Answer: The loss of activity is likely due to the chemical instability of this compound in solution. Here’s how to address this:

    • Prepare fresh solutions: The most effective way to ensure consistent activity is to prepare fresh dilutions from a frozen stock solution immediately before each experiment.

    • Optimize storage conditions: As mentioned in the FAQs, store stock solutions in small, single-use aliquots at -20°C or -80°C and protect them from light. Avoid storing diluted aqueous solutions for extended periods.

    • Consider pH: The stability of phenolic compounds can be pH-dependent. Ensure the pH of your final solution is within a range that minimizes degradation. For many polyphenols, a slightly acidic to neutral pH is often preferable.

    • De-gas your solvents: To minimize oxidation, you can bubble an inert gas like nitrogen or argon through your aqueous buffers before preparing the final dilution.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound. Please note that some of this data is based on predictions and information for structurally similar compounds due to the limited availability of specific experimental data for this compound.

Table 1: Solubility of this compound

SolventSolubilityReference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble (Estimated ≥10-20 mg/mL)[3]
AcetoneSoluble[1]
EthanolModerately Soluble
WaterPoorly Soluble

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueReference
Molecular Weight374.47 g/mol [1]
pKa9.65 ± 0.15[1]
Boiling Point501.2 ± 45.0 °C[1]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortexing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use, light-protected tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol is a general guideline and should be optimized for your specific analytical capabilities.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep it at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber.

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to an appropriate concentration for your analytical method.

  • Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[4][5][6][7]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control (time 0) to identify degradation products and quantify the loss of the parent compound over time.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting start Weigh this compound dissolve Dissolve in DMSO start->dissolve stock Prepare Stock Solution (e.g., 10 mg/mL) dissolve->stock aliquot Aliquot and Store at -20°C stock->aliquot thaw Thaw a Single Aliquot dilute Dilute in Aqueous Buffer/Medium thaw->dilute precipitate_check Precipitate? dilute->precipitate_check experiment Perform Experiment precipitate_check->experiment No adjust_conc Lower Final Concentration precipitate_check->adjust_conc Yes change_solvent Adjust Co-solvent % precipitate_check->change_solvent Yes adjust_conc->dilute change_solvent->dilute

Caption: Experimental workflow for preparing and using this compound solutions.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Hypothesized Signaling Cascade cluster_intervention Intervention cluster_response Cellular Response stimulus Pro-inflammatory Stimulus (e.g., LPS, Cytokines) receptor Receptor Activation mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb transcription Transcription of Pro-inflammatory Genes mapk->transcription nfkb->transcription inflammation Inflammatory Response transcription->inflammation schineolignin This compound schineolignin->mapk Inhibition? schineolignin->nfkb Inhibition?

Caption: Hypothesized signaling pathway potentially modulated by this compound.

References

Technical Support Center: Improving the Solubility of Schineolignin B for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Schineolignin B in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a lignan, a class of polyphenolic compounds found in plants. Like many lignans, this compound is lipophilic, meaning it has poor water solubility.[1] For in vitro assays, which are typically conducted in aqueous-based cell culture media or buffers, low water solubility can lead to precipitation of the compound. This can result in inaccurate and unreliable experimental outcomes, as the actual concentration of the compound in solution and available to the cells or enzymes is unknown.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For in vitro biological assays, DMSO is the most commonly used solvent for preparing stock solutions due to its high solubilizing power and compatibility with most cell culture applications at low final concentrations.

Q3: What is the recommended maximum concentration of DMSO in cell culture media?

A3: The maximum tolerated concentration of DMSO varies among different cell lines.[2][3] Generally, a final DMSO concentration of 0.1% is considered safe for most cell lines with minimal to no cytotoxicity.[2][4] Many robust cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[5] However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration as your test conditions to assess its impact on your specific cell line and assay.[3] Primary cells are often more sensitive to DMSO than immortalized cell lines.[5]

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps in your pre-warmed aqueous buffer. A gradual decrease in the DMSO concentration can help maintain the solubility of this compound.

  • Pre-warm Your Media/Buffer: Adding your this compound stock solution to pre-warmed (e.g., 37°C) media or buffer can improve its solubility.

  • Increase Mixing Efficiency: Ensure rapid and thorough mixing by gentle vortexing or swirling immediately after adding the this compound solution to the aqueous medium.

  • Lower Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution in DMSO. This will necessitate adding a larger volume to your final assay, so be mindful of the final DMSO percentage.

Troubleshooting Guides

Issue 1: Preparing a High-Concentration Stock Solution of this compound

Question: I am having difficulty dissolving a high concentration of this compound powder in DMSO. What should I do?

Answer:

StepActionRationale
1 Ensure Purity and Dryness Confirm that your this compound powder is of high purity and free from moisture, which can hinder dissolution.
2 Use High-Quality DMSO Utilize anhydrous, sterile-filtered DMSO to prepare your stock solution.
3 Gentle Warming Gently warm the DMSO-Schineolignin B mixture to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
4 Sonication If the compound still does not dissolve, sonicate the mixture in a water bath for short intervals (e.g., 5-10 minutes). This uses sound energy to break up aggregates and enhance solubility.
5 Vortexing Vortex the solution thoroughly between warming and sonication steps to ensure adequate mixing.
6 Re-evaluate Target Concentration If the above steps fail, your target concentration may exceed the solubility limit of this compound in DMSO. Consider preparing a less concentrated stock solution.
Issue 2: Inconsistent Results in Cell-Based Assays

Question: I am observing high variability in my results when treating cells with this compound. Could this be related to its solubility?

Answer: Yes, inconsistent results are often a symptom of poor compound solubility.

Potential CauseTroubleshooting Steps
Precipitation in Media Visually inspect your treatment media under a microscope for any signs of compound precipitation. If observed, refer to the troubleshooting steps in FAQ Q4.
Adsorption to Plastics Hydrophobic compounds can adsorb to the plastic surfaces of labware (e.g., pipette tips, plates). To mitigate this, consider using low-retention plasticware.
Uneven Distribution Ensure that after adding the this compound solution to the cell culture plate, the plate is gently swirled to ensure even distribution of the compound in the media before placing it in the incubator.
Freeze-Thaw Instability Avoid repeated freeze-thaw cycles of your DMSO stock solution, as this can lead to compound degradation or precipitation. Aliquot your stock solution into single-use volumes.

Data Presentation: Solubility Enhancement Strategies

MethodDescriptionPotential Fold Increase in SolubilityKey Considerations for In Vitro Assays
Co-solvency Using a water-miscible solvent (e.g., ethanol, propylene glycol) in addition to DMSO to improve solubility in the final aqueous solution.Several-fold to thousands-fold[6]The co-solvent must be non-toxic to the cells at the final concentration. A vehicle control is essential.
Use of Surfactants Incorporating non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at concentrations below their critical micelle concentration can improve wetting and solubility.VariableSurfactants can affect cell membrane integrity and interfere with some assay readouts. Thorough validation is required.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.VariableThe cyclodextrin-compound complex may have different biological activity than the free compound.
Solid Dispersion Dispersing the compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.SignificantMore common in pharmaceutical formulation for oral delivery, but the principle can be applied to prepare more soluble forms for in vitro testing.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

    • Sterile, low-retention pipette tips

    • Vortex mixer

    • Water bath sonicator

  • Procedure for 10 mM Stock Solution:

    • Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. (Molecular Weight of this compound: ~374.47 g/mol )

    • Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. If needed, use gentle warming (37°C) and brief sonication.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.

  • Procedure for Preparing Working Solutions:

    • Pre-warm your cell culture medium or assay buffer to 37°C.

    • To minimize precipitation, prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium/buffer. For example, dilute the 10 mM stock 1:10 to create a 1 mM intermediate solution.

    • Add the appropriate volume of the intermediate or stock solution to your pre-warmed cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains within the acceptable limits for your cells (typically ≤ 0.5%).

    • Mix the final solution thoroughly by gentle inversion or swirling before adding it to your cell culture plates.

Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)
  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium, ensuring the final DMSO concentration is consistent across all treatment groups and the vehicle control.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Gently remove the treatment medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

    • Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate on a shaker for 5-10 minutes.

    • Read the absorbance at 510 nm using a microplate reader.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of the structurally similar lignan, Schisandrin B.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK SchineoligninB This compound (Proposed) SchineoligninB->MAPK inhibits SchineoligninB->IKK inhibits PPARg PPAR-γ SchineoligninB->PPARg activates NFkB NF-κB MAPK->NFkB IkB IκBα IKK->IkB P IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes activates PPARg->NFkB inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

neuroprotective_pathway Ischemic_Stress Ischemic Stress/ Neurotoxins Inflammation Inflammation (TNF-α, IL-1β) Ischemic_Stress->Inflammation MMPs MMPs (MMP-2, MMP-9) Ischemic_Stress->MMPs JNK JNK Pathway Ischemic_Stress->JNK SchineoligninB This compound (Proposed) SchineoligninB->Inflammation inhibits SchineoligninB->MMPs inhibits SchineoligninB->JNK inhibits Neuronal_Damage Neuronal Damage & Apoptosis Inflammation->Neuronal_Damage MMPs->Neuronal_Damage AR Androgen Receptor (AR) AR->JNK JNK->Neuronal_Damage

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Workflow

experimental_workflow start Start: Solubility Issue with This compound prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock vehicle_control Determine Max Tolerated Vehicle (DMSO) Concentration for Cell Line prep_stock->vehicle_control prepare_working Prepare Working Solutions via Serial Dilution in Pre-warmed Media vehicle_control->prepare_working cell_treatment Treat Cells with this compound and Vehicle Control prepare_working->cell_treatment assay Perform In Vitro Assay (e.g., Cytotoxicity, Gene Expression) cell_treatment->assay analyze Analyze and Interpret Data assay->analyze troubleshoot Troubleshoot: - Check for precipitation - Lower stock concentration - Consider co-solvents assay->troubleshoot Inconsistent Results? end End: Reliable Results analyze->end troubleshoot->prepare_working

Caption: Experimental workflow for using this compound in in vitro assays.

References

Technical Support Center: Method Validation for Schineolignin B Analysis by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method validation of Schineolignin B analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC-MS method for this compound analysis?

A good starting point for developing a method for this compound, a lignan, would be to use a reversed-phase C18 column.[1] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both with a small amount of acidifier like formic acid (e.g., 0.1%), is commonly employed for the separation of lignans.[2] For detection, electrospray ionization (ESI) in negative ion mode is often effective for phenolic compounds like lignans, as the acidic phenol groups are easily deprotonated.[1]

Q2: I don't have a validated method for this compound. How can I develop one?

You can adapt methodologies from validated HPLC-MS analyses of other lignans. Key steps include:

  • Column Selection: A C18 column is a common choice for lignan separation.[1]

  • Mobile Phase Optimization: Experiment with different gradients of water and an organic solvent (acetonitrile or methanol) containing a modifier like formic or acetic acid to achieve good peak shape and resolution.

  • MS Parameter Tuning: Infuse a standard solution of this compound into the mass spectrometer to optimize ionization parameters, such as capillary voltage, gas flows, and temperature. Determine the precursor ion and optimal collision energy for fragmentation to select suitable transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Method Validation: Once the method is developed, it must be validated according to ICH guidelines, which include assessing specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.

Q3: What are the key parameters to consider during method validation for this compound analysis?

According to the International Council for Harmonisation (ICH) guidelines, the following parameters are crucial for method validation:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a series of at least five concentrations.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: How can I prepare plant matrix samples for this compound analysis?

A common approach for extracting lignans from plant matrices is sequential extraction. This often involves an initial extraction with a non-polar solvent to remove lipids, followed by extraction with a more polar solvent like acetone, ethanol, or methanol to isolate the lignans.[3] For lignan glycosides, which are more polar, aqueous mixtures of ethanol or methanol are often effective.[4] Depending on the sample matrix, an additional hydrolysis step (acidic, alkaline, or enzymatic) may be necessary to release conjugated lignans.[3]

Q5: What are matrix effects and how can I mitigate them in this compound analysis?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[5] This can significantly impact the accuracy and reproducibility of the analysis.[5]

Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
No or Low Signal Intensity Improper MS Tuning: Suboptimal ionization or fragmentation parameters.Infuse a standard solution of this compound to optimize source parameters and collision energy.
Analyte Degradation: this compound may be unstable under certain conditions.Investigate the stability of this compound in the chosen solvent and storage conditions. Lignans are generally stable at temperatures below 100°C.[4] Consider the effect of air, heat, and light on stability.[7]
Incorrect Mobile Phase pH: pH of the mobile phase can affect ionization efficiency.For ESI negative mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally suitable for phenolic compounds.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too high a concentration of the analyte.Dilute the sample or reduce the injection volume.
Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the initial mobile phase.Reconstitute the sample in the initial mobile phase or a weaker solvent.
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.Wash the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times Pump Issues: Fluctuations in flow rate due to air bubbles or faulty check valves.Degas the mobile phase and purge the pump. If the problem continues, inspect and clean or replace the check valves.
Column Temperature Fluctuations: Inconsistent column temperature.Use a column oven to maintain a stable temperature.
Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent.Prepare fresh mobile phase and ensure the solvent lines are properly placed in the reservoirs.
High Background Noise Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives.Use high-purity (LC-MS grade) solvents and additives. Prepare fresh mobile phase.
Leaks in the System: A loose fitting can introduce air and cause noise.Check all fittings for leaks.
Contaminated MS Source: Buildup of non-volatile material in the ion source.Clean the ion source according to the manufacturer's instructions.
Poor Reproducibility Matrix Effects: Variable ion suppression or enhancement between samples.Implement strategies to mitigate matrix effects as described in the FAQs.
Inconsistent Sample Preparation: Variability in the extraction and cleanup procedure.Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard can help to correct for variations.
Autosampler Issues: Inaccurate injection volumes.Check the autosampler for proper function and calibrate if necessary.

Data Presentation: Method Validation Parameters for Lignan Analysis

The following table summarizes typical quantitative data for the validation of HPLC-MS methods for lignan analysis, which can serve as a reference for setting acceptance criteria for this compound method validation.

Validation Parameter Typical Acceptance Criteria / Range Reference
Linearity (Correlation Coefficient, r²) ≥ 0.99[8]
Range Typically spans from the LOQ to a concentration where linearity is maintained.
Accuracy (% Recovery) 80 - 120% (85 - 115% is often targeted)
Precision (RSD) ≤ 15% (≤ 20% at the LOQ)
Limit of Detection (LOD) Dependent on instrument sensitivity; can range from pg/mL to low ng/mL.
Limit of Quantitation (LOQ) Typically 2-3 times the LOD; can range from low ng/mL to mid ng/mL.[8]
Robustness No significant change in results with small variations in method parameters.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve
  • Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the initial mobile phase.

  • Calibration Curve: Prepare a set of at least five calibration standards by spiking the appropriate volume of the working standard solutions into a blank matrix extract. The concentration range should cover the expected concentration of this compound in the samples.

  • Analysis: Inject the calibration standards into the HPLC-MS system and record the peak areas.

  • Construction of Calibration Curve: Plot the peak area ratio of the analyte to the internal standard (if used) against the nominal concentration of the analyte. Perform a linear regression analysis to obtain the calibration equation and the correlation coefficient (r²).

Protocol 2: Assessment of Accuracy and Precision
  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix with known amounts of this compound.

  • Intra-day Accuracy and Precision: Analyze at least five replicates of each QC level on the same day. Calculate the mean concentration, percent recovery (for accuracy), and relative standard deviation (RSD) for each level.

  • Inter-day Accuracy and Precision: Analyze the QC samples on at least three different days. Calculate the overall mean concentration, percent recovery, and RSD for each QC level across the different days.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_validation Method Validation Sample Plant Material Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Spiking Spiking with Internal Standard Cleanup->Spiking FinalSample Final Sample for Injection Spiking->FinalSample HPLC HPLC Separation FinalSample->HPLC RefStd Reference Standard StockSol Stock Solution RefStd->StockSol WorkStd Working Standards StockSol->WorkStd CalibStd Calibration Standards WorkStd->CalibStd CalibStd->HPLC MS MS Detection HPLC->MS Linearity Linearity MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision LOD_LOQ LOD/LOQ MS->LOD_LOQ Specificity Specificity MS->Specificity Robustness Robustness MS->Robustness troubleshooting_workflow Problem Problem Encountered (e.g., Poor Peak Shape) CheckSystem Check System Suitability Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Review Method Parameters SystemOK->CheckMethod Yes OptimizeSystem Optimize System (e.g., Clean Source) SystemOK->OptimizeSystem No MethodOK Method Appropriate? CheckMethod->MethodOK CheckSample Investigate Sample Preparation MethodOK->CheckSample Yes OptimizeMethod Optimize Method (e.g., Gradient) MethodOK->OptimizeMethod No SampleOK Sample Prep OK? CheckSample->SampleOK OptimizeSample Optimize Sample Prep (e.g., Cleanup) SampleOK->OptimizeSample No Resolved Problem Resolved SampleOK->Resolved Yes OptimizeSystem->CheckSystem OptimizeMethod->CheckMethod OptimizeSample->CheckSample validation_parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness Range Range Linearity->Range LOQ LOQ Accuracy->LOQ Precision->LOQ LOD LOD LOQ->LOD Range->LOQ

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Schineolignin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to addressing the challenges associated with the low in vivo bioavailability of Schineolignin B. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a bioactive lignan isolated from Schisandra chinensis. Lignans as a class of compounds often exhibit poor aqueous solubility and are subject to extensive first-pass metabolism in the liver, which significantly limits their oral bioavailability and, consequently, their therapeutic efficacy.[1] For instance, a related lignan, Schisandrin B, has shown low and variable absolute oral bioavailability in rats. This inherent low bioavailability is a critical hurdle in the preclinical and clinical development of this compound.

Q2: What are the primary factors contributing to the low bioavailability of this compound?

A2: The primary factors are presumed to be:

  • Poor Aqueous Solubility: Like many lignans, this compound is likely poorly soluble in water, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1]

  • Extensive First-Pass Metabolism: Lignans are known to be extensively metabolized by cytochrome P450 enzymes (e.g., CYP3A4 and CYP2C9) in the liver and gut wall.[1] This metabolic process can inactivate the compound before it reaches systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump absorbed this compound back into the GI lumen, further reducing its net absorption.

Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?

A3: Several advanced formulation strategies can be utilized to overcome the challenges of poor solubility and metabolism:

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, presenting the drug in a solubilized form for absorption.

Q4: Are there any known biological activities of this compound that justify efforts to improve its bioavailability?

A4: While specific studies on the biological activities of this compound are limited, lignans from Schisandra chinensis are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] Improving the bioavailability of this compound would enable more accurate in vivo studies to determine its specific therapeutic potential.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound in animal studies.
  • Potential Cause: Inconsistent dissolution of the raw compound in the GI tract due to its poor aqueous solubility.

  • Troubleshooting Steps:

    • Formulation Development: Employ a formulation strategy designed to enhance solubility and dissolution. Refer to the experimental protocols below for preparing nanosuspensions, solid dispersions, or SEDDS.

    • Standardize Dosing Conditions: Ensure consistent fasting times and diet for all animals in the study to minimize variability related to food effects on GI physiology.

Issue 2: Low oral bioavailability despite using a formulation strategy.
  • Potential Cause: The formulation may not be optimized, or first-pass metabolism and efflux transporters might still be significant limiting factors.

  • Troubleshooting Steps:

    • Formulation Characterization: Thoroughly characterize your formulation (e.g., particle size for nanosuspensions, drug release profile for solid dispersions, droplet size for SEDDS) to ensure it meets the desired specifications.

    • In Vitro Dissolution Testing: Perform dissolution studies under different pH conditions (e.g., simulated gastric and intestinal fluids) to confirm that the formulation enhances the dissolution rate of this compound.

    • Consider Co-administration with Inhibitors: In preclinical studies, co-administering this compound with known inhibitors of CYP3A4 (e.g., ketoconazole) or P-gp (e.g., verapamil) can help determine the extent to which metabolism and efflux are limiting its bioavailability. Schisandrin B has been shown to inhibit P-gp and CYP3A, which in turn increased the bioavailability of paclitaxel.[3]

Quantitative Data on Bioavailability Enhancement of Lignans

The following tables summarize quantitative data from studies that have successfully used formulation strategies to improve the bioavailability of lignans. This data can serve as a benchmark for your own experiments with this compound.

Table 1: Bioavailability Enhancement of Lignans using Nanosuspensions

Lignan/Herbal ExtractFormulationAnimal ModelKey Pharmacokinetic ParametersFold Increase in Bioavailability (AUC)Reference
Herpetospermum caudigerum lignansNanosuspensionRatsRaw Drug: Cmax: 1.8 ± 0.4 µg/mL, AUC₀₋t: 10.2 ± 2.1 µg·h/mLNanosuspension: Cmax: 5.6 ± 1.1 µg/mL, AUC₀₋t: 45.8 ± 8.9 µg·h/mL~4.5[4]

Table 2: Bioavailability Enhancement of Lignans using Solid Dispersions

Lignan/Herbal ExtractFormulationAnimal ModelKey Pharmacokinetic ParametersFold Increase in Bioavailability (AUC)Reference
γ-schisandrin (from Wurenchun)Solid Dispersion with PVP K30Rats (Female)Conventional Capsules: Cmax: 0.8 µg/mL, AUC₀₋∞: 3.2 µg·h/mLSolid Dispersion: Cmax: 2.4 µg/mL, AUC₀₋∞: 19.8 µg·h/mL~6.2

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling

This protocol is adapted from a method for preparing nanosuspensions of poorly water-soluble compounds.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC, 3 cP)

  • Tween 80

  • Zirconium beads (0.1 mm diameter)

  • Purified water

  • Rotation/revolution mixer

  • Zirconia vessel

Procedure:

  • Preparation of Dispersing Agent: Prepare a 0.5% (w/v) HPMC (3 cP) and 0.5% (w/v) Tween 80 solution in purified water.

  • Milling:

    • Weigh 1 g of this compound into a zirconia vessel.

    • Add 5 mL of the dispersing agent and 20 g of zirconium beads.

    • Mill the mixture at 1700 rpm for 10 minutes at -20°C using a rotation/revolution mixer.

  • Deaggregation and Collection:

    • Add another 5 mL of the dispersing agent to the vessel.

    • Deaggregate any particle aggregations by milling at 400 rpm for 1 minute at -20°C.

    • Transfer the suspension to a nylon mesh (80 µm opening) chamber and centrifuge at 2000 rpm for 1 minute to separate the nanosuspension from the zirconium beads.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument.

    • Crystallinity: Assess the crystalline state of the nanosuspension using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

    • Morphology: Observe the particle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is a general method for preparing solid dispersions of hydrophobic drugs.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer

  • Ethanol or other suitable organic solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve this compound and the hydrophilic polymer (e.g., in a 1:4 drug-to-polymer ratio) in a sufficient amount of ethanol with stirring until a clear solution is obtained.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Characterization:

    • Drug Content: Determine the drug content uniformity of the solid dispersion using a validated analytical method (e.g., HPLC).

    • In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile with that of the pure drug.

    • Solid-State Characterization: Use PXRD and DSC to confirm the amorphous or crystalline nature of the drug within the polymer matrix.

Protocol 3: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines a systematic approach to developing a SEDDS for a lipophilic compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil M 1944 CS, Capryol 90)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant based on the solubility studies.

    • Prepare various mixtures of the surfactant and co-surfactant (Sₘᵢₓ) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, mix it with the oil phase at different weight ratios (e.g., from 9:1 to 1:9).

    • Visually observe the mixtures for clarity and phase separation.

    • To each mixture, add a small amount of water (or simulated gastric fluid) and observe the emulsification process. The region that forms a clear or slightly bluish, stable microemulsion is the desired self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram.

    • Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the mixture and stir until a clear, homogenous solution is obtained.

  • Characterization:

    • Self-Emulsification Time and Grade: Add a specific amount of the SEDDS formulation to a known volume of water with gentle agitation and measure the time it takes to form a homogenous emulsion. Visually assess the clarity and stability of the resulting emulsion.

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential of the resulting emulsion using DLS.

    • In Vitro Drug Release: Perform drug release studies using a dialysis bag method in simulated GI fluids.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Schisandra Lignans

Improving the bioavailability of this compound is crucial for effectively studying its impact on various cellular signaling pathways. Lignans from Schisandra chinensis have been reported to modulate several key pathways involved in inflammation and cell survival.

NF_kB_Pathway Schisandra Lignans Schisandra Lignans IKK Complex IKK Complex Schisandra Lignans->IKK Complex Inhibition IκBα IκBα IKK Complex->IκBα Phosphorylation (Inhibited) NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Sequesters in Cytoplasm Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation (Blocked) Inflammatory Genes Inflammatory Genes

Caption: Inhibition of the NF-κB signaling pathway by Schisandra lignans.

PI3K_Akt_Pathway Schisandra Lignans Schisandra Lignans PI3K PI3K Schisandra Lignans->PI3K Modulation Akt Akt PI3K->Akt Activation/Inhibition Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylation Cell Survival/Apoptosis Cell Survival/Apoptosis Downstream Targets->Cell Survival/Apoptosis

Caption: Modulation of the PI3K/Akt signaling pathway by Schisandra lignans.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Study cluster_Analysis Bioanalysis & PK Modeling Raw_Drug This compound (Raw) Formulation Optimized Formulation (Nanosuspension, Solid Dispersion, or SEDDS) Dosing Oral Administration to Animal Model (e.g., Rats) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling LCMS LC-MS/MS Analysis of Plasma Samples Sampling->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK

Caption: General workflow for in vivo bioavailability assessment.

References

Common side reactions in the synthesis of dibenzylbutane lignans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of dibenzylbutane lignans.

Troubleshooting Guides

Issue 1: Low Yield and Formation of a Regioisomeric Impurity in Zirconocene-Catalyzed Cyclometalation

Q1: My zirconocene-catalyzed cyclometalation of a substituted allylbenzene is giving a low yield of the desired 3,4-dibenzylbutane lignan, and I'm observing a significant amount of an isomeric byproduct. How can I improve the yield and regioselectivity?

A1: The formation of a 9,8′-neo-lignan regioisomer is a common side reaction in the synthesis of dibenzylbutane lignans via zirconocene-catalyzed cyclometalation of allylbenzenes.[1] This occurs due to the formation of two regioisomeric alumolane intermediates (3,4-dibenzyl- and 2,4-dibenzyl-substituted), which upon hydrolysis yield the desired product and the neo-lignan, respectively.[1] Additionally, acyclic organoaluminum compounds (OACs) and hydroalumination products can form, further reducing the yield of the desired cyclic product.[1]

Troubleshooting Steps:

  • Catalyst Selection: The structure of the zirconocene catalyst significantly impacts both the overall yield and the regioselectivity. Ansa-zirconocenes with η5-indenyl or fluorenyl ligands bridged by ethanediyl or dimethylsilylene groups have been shown to be effective.[1]

  • Use of Additives:

    • Hexamethylphosphoramide (HMPA): The addition of HMPA can significantly increase the total yield of cyclometalation products (up to 77%) and shorten the reaction time.[1] However, be aware that HMPA may decrease the regioselectivity, leading to a higher proportion of the 9,8′-neo-lignan isomer.[1]

    • Triphenylphosphine (PPh3): PPh3 can also be used as an additive, although it may lead to lower substrate conversion compared to HMPA.[1]

  • Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous and inert conditions, as organoaluminum reagents are highly reactive with moisture and oxygen.

Data on Catalyst and Additive Effects on Allylbenzene Cyclometalation

Catalyst SystemAdditiveTotal Yield of Cyclometalation Products (%)Ratio of Dibenzylbutane Lignan to 9,8′-neo-lignan
ansa-zirconocene 1aNoneLowHigh
ansa-zirconocene 1aHMPAup to 77(1-2):1
ansa-zirconocene 1aPPh3Lower than with HMPAModerate

Data synthesized from literature reports.[1]

Issue 2: Unwanted Side Products in the Hydrogenolysis of Hydroxymatairesinol Precursors

Q2: I am performing a catalytic hydrogenolysis of a hydroxymatairesinol-type precursor to obtain matairesinol, but I am getting a mixture of products, including some that appear to be due to acetalization and demethoxylation. How can I minimize these side reactions?

A2: The catalytic hydrogenolysis of benzylic alcohols like hydroxymatairesinol is a key step in the synthesis of some dibenzylbutane lignans. However, side reactions such as acetalization and demethoxylation can occur, reducing the yield of the desired product.[2] The acidity of the catalyst support can influence the reaction rate and potentially contribute to side reactions.[3]

Troubleshooting Steps:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly selective catalyst for this transformation, often providing yields of over 90%.[2][3] The choice of support and its properties (e.g., acidity) are critical. Using a neutral or basic support may help to suppress acid-catalyzed side reactions like acetalization.

  • Solvent and Temperature: The reaction is typically conducted in solvents like 2-propanol or 1,2-dichloroethane at temperatures around 50-70°C.[3][4] Optimization of the temperature may be necessary; lower temperatures might reduce the rate of side reactions.

  • Reaction Monitoring: Closely monitor the reaction by TLC or GC to stop it once the starting material is consumed, preventing further degradation or side reactions of the product.

  • Purification: If minor byproducts such as 7-hydroxy secoisolariciresinol, secoisolariciresinol, liovil, or conidendrin are formed, they can typically be removed by flash chromatography on silica gel.[4]

Issue 3: Low Yields and Complex Mixtures in Stobbe Condensation

Q3: My Stobbe condensation between an aromatic aldehyde and a succinic ester is resulting in a low yield of the desired alkylidene succinic acid half-ester. What are the likely side reactions and how can I avoid them?

A3: The Stobbe condensation is a powerful tool for forming the carbon skeleton of many lignans.[5] However, several side reactions can compete with the desired condensation, especially with aromatic aldehydes.

Common Side Reactions and Solutions:

  • Self-condensation of the aldehyde: Aromatic aldehydes can undergo self-condensation under basic conditions.

    • Solution: Slowly add the aldehyde to the reaction mixture containing the succinic ester and the base to maintain a low concentration of the aldehyde.

  • Cannizzaro reaction: Aromatic aldehydes without α-hydrogens can undergo a disproportionation reaction in the presence of a strong base to yield an alcohol and a carboxylic acid.

    • Solution: Use a non-hydroxidic base like potassium t-butoxide or sodium hydride instead of sodium hydroxide or ethoxide.

  • Acylation of the ketone: If a highly enolizable ketone is used, it may be acylated by the succinic ester (a Claisen-type reaction).

    • Solution: This is less of a concern with aldehydes but for ketones, careful selection of the base and reaction temperature is crucial.

General Recommendations:

  • Base: Potassium t-butoxide is often an effective base for Stobbe condensations.

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried, as the bases used are highly sensitive to moisture.

  • Temperature Control: The reaction may require heating, but excessive temperatures can promote side reactions. Optimize the temperature for your specific substrates.

Frequently Asked Questions (FAQs)

Q4: What are the best practices for reducing a dibenzylbutyrolactone lignan to the corresponding diol using lithium aluminum hydride (LiAlH4) without over-reduction?

A4: The reduction of a lactone to a diol with LiAlH4 is a common transformation in lignan synthesis.[2] LiAlH4 is a very powerful reducing agent and will readily reduce lactones to diols.[6] Over-reduction beyond the diol is not a typical concern for this specific transformation. The primary challenges are ensuring a complete reaction and handling the reagent safely.

Best Practices:

  • Safety First: LiAlH4 reacts violently with water and protic solvents.[6] All reactions must be conducted in a fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried.

  • Solvent: Use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[6]

  • Temperature: The reaction is typically started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. This helps to control the initial exothermic reaction.

  • Stoichiometry: An excess of LiAlH4 (typically 2-4 equivalents) is used to ensure the complete reduction of both the ester and the intermediate aldehyde.

  • Work-up: A careful, sequential quenching procedure is critical for safety and for obtaining a granular, easily filterable aluminum salt precipitate. A common method is the Fieser work-up: for a reaction with 'x' grams of LiAlH4, slowly and carefully add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, with vigorous stirring.

Q5: How can I effectively separate diastereomers or regioisomers of dibenzylbutane lignans after synthesis?

A5: The synthesis of dibenzylbutane lignans often results in mixtures of diastereomers (e.g., threo and erythro) and/or regioisomers (e.g., dibenzylbutane vs. neo-lignan). Their separation is crucial for obtaining pure compounds.

Purification Strategies:

  • Flash Column Chromatography: This is the most common method for separating lignan isomers. Silica gel is the standard stationary phase. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically employed. The polarity of the isomers will dictate the separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain highly pure compounds, preparative HPLC is the method of choice. Both normal-phase and reversed-phase columns can be used. A C18 reversed-phase column is often effective for separating compounds with different hydrophobicities.

  • Crystallization: If one of the isomers is crystalline, it may be possible to selectively crystallize it from the reaction mixture, leaving the other isomer(s) in the mother liquor.

Experimental Protocols

Protocol 1: General Procedure for Stobbe Condensation

This protocol is a general guideline for the condensation of an aromatic aldehyde with diethyl succinate.

  • Preparation: Under an inert atmosphere (N2 or Ar), add potassium t-butoxide (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous t-butanol or toluene via syringe.

  • Reagent Addition: Add diethyl succinate (1.1 equivalents) to the stirred suspension. Heat the mixture to reflux.

  • Aldehyde Addition: Slowly add the aromatic aldehyde (1.0 equivalent) dissolved in the reaction solvent dropwise over 30-60 minutes.

  • Reaction: Continue to heat the reaction at reflux for 4-8 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous layer with 10% HCl until the pH is ~2-3.

  • Extraction: Extract the product with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude half-ester by silica gel column chromatography.

Protocol 2: Reduction of a Dibenzylbutyrolactone with LiAlH4

This protocol describes the reduction of a lactone to a diol.

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add a stirred suspension of LiAlH4 (3.0 equivalents) in anhydrous THF at 0°C (ice bath).

  • Substrate Addition: Slowly add a solution of the dibenzylbutyrolactone (1.0 equivalent) in anhydrous THF to the LiAlH4 suspension via a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser Method): Cool the reaction mixture back to 0°C. For a reaction using 'x' grams of LiAlH4, very slowly and carefully add the following with vigorous stirring:

    • 'x' mL of water

    • 'x' mL of 15% (w/v) aqueous NaOH

    • '3x' mL of water

  • Filtration and Extraction: Stir the resulting white granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Dry the filtrate over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude diol can be further purified by column chromatography if necessary.

Visualizations

Side_Reaction_Cyclometalation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products after Hydrolysis Allylbenzene Substituted Allylbenzene Alumolane_desired 3,4-Dibenzyl-substituted Alumolane Allylbenzene->Alumolane_desired Major Pathway Alumolane_side 2,4-Dibenzyl-substituted Alumolane Allylbenzene->Alumolane_side Minor Pathway Reagents EtAlCl2, Mg, Zirconocene catalyst Reagents->Alumolane_desired Reagents->Alumolane_side Lignan Desired Dibenzylbutane Lignan Alumolane_desired->Lignan NeoLignan 9,8'-neo-Lignan (Side Product) Alumolane_side->NeoLignan

Caption: Formation of regioisomers in zirconocene-catalyzed cyclometalation.

Troubleshooting_Workflow start Low Yield or Impure Product in Dibenzylbutane Synthesis check_reaction Identify Synthetic Step with Issue (e.g., Cyclometalation, Hydrogenolysis, Reduction) start->check_reaction cyclometalation Issue: Cyclometalation check_reaction->cyclometalation Cyclometalation hydrogenolysis Issue: Hydrogenolysis check_reaction->hydrogenolysis Hydrogenolysis check_regioisomer High neo-Lignan Content? cyclometalation->check_regioisomer adjust_catalyst Optimize Zirconocene Catalyst Structure check_regioisomer->adjust_catalyst Yes purification Purify Final Product check_regioisomer->purification No, other issues adjust_additive Adjust Additive (HMPA/PPh3) Note: HMPA may lower regioselectivity adjust_catalyst->adjust_additive adjust_additive->purification check_byproducts Acetalization/ Demethoxylation? hydrogenolysis->check_byproducts change_catalyst Switch to Neutral/Basic Catalyst Support (e.g., Pd/C) check_byproducts->change_catalyst Yes check_byproducts->purification No, other issues optimize_temp Optimize Reaction Temperature change_catalyst->optimize_temp optimize_temp->purification analysis Characterize Products (NMR, MS) purification->analysis

Caption: Troubleshooting workflow for dibenzylbutane lignan synthesis.

References

Preventing degradation of Schineolignin B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the extraction of Schineolignin B, a dibenzocyclooctadiene lignan found in plants of the Schisandra genus. This guide aims to help prevent its degradation during the extraction process through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound, also known as Angeloylgomisin P, is a bioactive dibenzocyclooctadiene lignan isolated from Schisandra species. Like many complex natural products, it is susceptible to degradation under certain experimental conditions. Factors such as temperature, pH, light exposure, and the choice of extraction solvent and method can lead to the formation of artifacts and a reduction in the yield of the desired compound. Understanding and controlling these factors is crucial for obtaining a pure and potent extract.

Q2: What are the primary causes of this compound degradation during extraction?

The primary causes of degradation for dibenzocyclooctadiene lignans like this compound include:

  • High Temperatures: While many lignans are relatively stable at temperatures up to 100°C, prolonged exposure to higher temperatures can lead to thermal degradation.

  • Extreme pH: Both acidic and basic conditions can catalyze hydrolysis or other rearrangements of the molecule.

  • Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV light.

  • Oxidation: The presence of oxidizing agents or free radicals can lead to oxidative degradation.

  • Prolonged Extraction Times: Extended extraction times, particularly with methods like ultrasonication, can increase the likelihood of degradation.[1][2]

Q3: What is the recommended solvent for extracting this compound?

For the extraction of dibenzocyclooctadiene lignans, aqueous mixtures of ethanol or methanol are generally recommended. The optimal concentration can vary, but 70-95% ethanol has been shown to be effective.[3][4] The choice of solvent should be based on the polarity of the target lignans. For a broader range of lignans, a mixture of solvents may be beneficial.

Q4: How can I monitor the degradation of this compound during my experiments?

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for the quantitative analysis of this compound and other lignans from Schisandra.[5] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products. This allows for accurate quantification of the compound and monitoring of its stability throughout the extraction process.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound in the final extract. 1. Incomplete extraction from the plant matrix.2. Degradation of this compound during extraction.3. Suboptimal extraction parameters (solvent, temperature, time).1. Ensure the plant material is finely powdered to increase surface area.2. Optimize the solid-to-liquid ratio; a higher ratio may improve extraction efficiency.3. Review and optimize extraction parameters based on the protocols provided below. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) under optimized and controlled conditions.4. Minimize exposure to high temperatures, direct light, and extreme pH.
Presence of unknown peaks in the HPLC chromatogram. 1. Formation of degradation products or artifacts.2. Co-extraction of other compounds from the plant material.1. Conduct forced degradation studies (see protocol below) to identify potential degradation products.2. Adjust extraction and purification steps to minimize degradation (e.g., lower temperature, shorter extraction time, use of antioxidants).3. Employ further purification steps such as column chromatography to isolate this compound from other co-extracted compounds.
Inconsistent extraction yields between batches. 1. Variation in the quality of the raw plant material.2. Inconsistent application of the extraction protocol.1. Source high-quality, standardized raw material. Proper identification and handling of the plant material are crucial.2. Strictly adhere to the validated extraction protocol for all batches. Maintain consistent parameters such as temperature, time, and solvent concentration.
This compound appears to be degrading during storage of the extract. 1. Inappropriate storage conditions (temperature, light, air exposure).1. Store the extract in a cool, dark place, preferably at low temperatures (-20°C).2. Protect the extract from light by using amber-colored vials or wrapping containers in aluminum foil.3. Consider storing the extract under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is optimized for the extraction of dibenzocyclooctadiene lignans from Schisandra species.

Materials:

  • Dried and powdered Schisandra fruit

  • 70% Ethanol (v/v)

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Schisandra fruit and place it in a 250 mL flask.

  • Add 120 mL of 70% ethanol (solid-to-liquid ratio of 1:12 g/mL).

  • Place the flask in an ultrasonic bath.

  • Sonicate for 10 minutes at a controlled temperature (e.g., 40-50°C).

  • Filter the mixture through a Buchner funnel.

  • Repeat the extraction of the residue with another 120 mL of 70% ethanol under the same conditions.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C.

  • Store the final extract at -20°C in a light-protected container.

Quantitative Data from an Optimized UAE Protocol:

ParameterOptimal ValueYield of Lignans (mg/g)
Ethanol Concentration70%-
Solid-to-Liquid Ratio1:12 g/mL-
Extraction Time10 minutes (2 cycles)9.45 ± 0.11
Ultrasonic PowerNot specified-
TemperatureNot specified-

(Data adapted from a study on the optimization of ultrasonic extraction of Schisandra lignans)[3]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol allows for the quantification of this compound and the detection of its degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 217 nm.

  • Injection Volume: 10 µL.

Method Validation Data:

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r)Average Recovery (%)
Angeloylgomisin H (this compound analog)14.10 - 84.60≥ 0.999597.74 - 102.71

(Data adapted from a study on the simultaneous determination of eleven lignans in Schisandra chinensis)[5]

The sample solution was found to be stable for up to 72 hours at room temperature.[5]

Visualizations

Extraction_Workflow Start Start: Dried & Powdered Schisandra Fruit Extraction Ultrasound-Assisted Extraction (70% Ethanol, 10 min x 2) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator, <50°C) Filtration->Concentration Purification Optional: Further Purification (e.g., Column Chromatography) Concentration->Purification Analysis HPLC Analysis (Quantification & Purity Check) Purification->Analysis Storage Storage (-20°C, Dark) Analysis->Storage Degradation_Factors cluster_factors Degradation Factors SB This compound (Intact) Degradation Degradation Products & Artifacts Temp High Temperature Temp->Degradation pH Extreme pH (Acidic/Basic) pH->Degradation Light Light Exposure (UV) Light->Degradation Oxidation Oxidation Oxidation->Degradation

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Schineolignin B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell viability when working with high concentrations of Schineolignin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell viability assays?

A1: For novel compounds like this compound, it is advisable to start with a broad concentration range to determine the dose-response relationship. A logarithmic or serial dilution series, for example, from 1 µM to 100 µM, is a common starting point.[1][2] Based on studies with similar lignans like Schisandrin B, concentrations ranging from 20 µM to 80 µM have shown significant effects on cell viability in various cancer cell lines.[3] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[1]

Q2: How long should I incubate my cells with this compound?

A2: Incubation times can vary depending on the cell line and the expected mechanism of action of the compound. Common incubation periods for cell viability assays range from 24 to 72 hours.[1][4] A 48-hour incubation is often a good starting point to observe significant effects.[1][4] Time-course experiments are recommended to determine the optimal exposure time for your experimental goals.

Q3: My cells show morphological changes and detachment even at low concentrations of this compound. What could be the cause?

A3: Several factors could contribute to this observation:

  • High sensitivity of the cell line: Some cell lines are inherently more sensitive to certain compounds.

  • Solvent toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final solvent concentration below 0.1%.[2]

  • Compound instability: The compound may degrade in the culture medium, leading to the formation of toxic byproducts.[2]

It is important to run a vehicle control (medium with solvent only) to rule out solvent toxicity.[2]

Q4: I am not observing any significant effect on cell viability even at high concentrations of this compound. What should I do?

A4: This could be due to several reasons:

  • Low Compound Concentration: The concentration range might be too low for your specific cell line. Consider increasing the concentration range in your next experiment.

  • Short Incubation Time: The effect of the compound may be time-dependent. Try increasing the incubation time.[1]

  • Cell Line Resistance: The cell line you are using may be resistant to this compound.

  • Compound Solubility: The compound may not be fully dissolved in the culture medium at higher concentrations, leading to a lower effective concentration.[5]

  • Compound Stability: Ensure your stock solution is properly stored and has not degraded.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Pipetting errors, uneven cell seeding, or edge effects in the microplate.[1][2]Use calibrated pipettes and ensure consistent pipetting technique. Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile medium to minimize evaporation.[1][2]
Unexpected increase in cell viability at very high concentrations Compound precipitation at high concentrations, which can interfere with the viability assay (e.g., by reducing the tetrazolium dye in an MTT assay).[5] The compound itself might have reducing properties.Visually inspect the wells for any precipitate. Perform a control experiment with the compound in cell-free medium to check for direct reduction of the assay reagent.[6] Consider using a different viability assay that is less susceptible to such interference.
Sudden drop in viability across all wells, including controls Contamination (e.g., mycoplasma), incubator malfunction (temperature, CO2, humidity), or issues with the culture medium.[7]Regularly test for mycoplasma contamination.[7] Verify incubator settings. Use fresh, pre-warmed medium for experiments.
Low absorbance values in a colorimetric assay (e.g., MTT) Low cell density.Optimize the initial cell seeding density to ensure a sufficient number of viable cells at the end of the experiment.[8]

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Experiment using MTT Assay

This protocol is designed to determine the optimal concentration and incubation time of this compound.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 1:2 or 1:3 dilution series.[2]

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.[2]

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6]

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[2]

Protocol 2: Assessing Compound Solubility in Culture Medium

Procedure:

  • Prepare the highest concentration of this compound to be used in your experiment in the cell culture medium.

  • Incubate the solution under the same conditions as your cell culture experiment (e.g., 37°C, 5% CO2).

  • Visually inspect the solution for any signs of precipitation or cloudiness at different time points (e.g., 1, 4, and 24 hours).

  • For a more quantitative assessment, centrifuge the solution and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Add Solubilization Solution mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance data_analysis Calculate Cell Viability (%) read_absorbance->data_analysis dose_response Generate Dose-Response Curve & Determine IC50 data_analysis->dose_response

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_logic cluster_yes Possible Causes cluster_no Proceed with Analysis start High Cell Viability at High Compound Concentration? precipitation Compound Precipitation start->precipitation Yes analysis Analyze Dose-Response start->analysis No interference Assay Interference precipitation->interference resistance Cell Line Resistance interference->resistance

Caption: Troubleshooting logic for unexpected cell viability results.

Studies on the related compound Schisandrin B suggest that it can inhibit the Wnt/β-catenin signaling pathway, which is known to play a role in cell proliferation.[3]

signaling_pathway SchineoligninB This compound Wnt Wnt Signaling Pathway SchineoligninB->Wnt BetaCatenin β-catenin Wnt->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneExpression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation

Caption: Putative signaling pathway affected by this compound.

References

Technical Support Center: Refinement of NMR Data Acquisition and Analysis for Schineolignin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Nuclear Magnetic Resonance (NMR) data acquisition and analysis of Schineolignin B and related dibenzocyclooctadiene lignans.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the NMR analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal-to-Noise (S/N) Ratio Insufficient sample concentration. Incorrect number of scans. Suboptimal probe tuning and matching.Increase the sample concentration if possible. Increase the number of scans (ns). Note that S/N increases with the square root of ns. Ensure the probe is properly tuned and matched for the solvent and sample.
Broad or Distorted Peaks Poor shimming of the magnetic field. Sample aggregation or low solubility. Presence of paramagnetic impurities. Conformational exchange on the NMR timescale.Re-shim the magnet, particularly the Z1 and Z2 shims. Try a different deuterated solvent or a solvent mixture (e.g., CDCl₃:CD₃OD). Filter the sample through a small plug of celite or silica. Acquire spectra at different temperatures to study dynamic effects.
Overlapping Resonances Complex spin systems and spectral crowding, especially in the aromatic and methoxy regions.Use a higher field NMR spectrometer (e.g., 600 MHz or higher) for better signal dispersion. Employ 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals.[1][2][3] Consider using different solvents to induce differential chemical shifts.
Solvent Impurity Peaks Residual non-deuterated solvent. Water peak obscuring signals. Acetone or ethyl acetate peaks from glassware.Use high-purity deuterated solvents. For water suppression, use pre-saturation or gradient-based water suppression pulse sequences. A D₂O shake can confirm exchangeable protons. Ensure all glassware is thoroughly dried in an oven before use.
Inaccurate Integration Overlapping peaks. Phasing and baseline correction errors. Inappropriate relaxation delay (d1).Manually integrate partially overlapping peaks. Carefully phase the spectrum and apply baseline correction. For quantitative analysis (qNMR), ensure the relaxation delay is at least 5 times the longest T₁ of the protons of interest.[4][5]
Phase and Baseline Distortions Incorrect phasing parameters. Broad signals from macromolecules or poor solubility. Acoustic ringing.Manually adjust the zero-order (ph0) and first-order (ph1) phase correction. Apply appropriate baseline correction algorithms. Adjust acquisition parameters like the acquisition time (aq) and pre-acquisition delay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for NMR analysis of this compound?

A1: Chloroform-d (CDCl₃) is a commonly used solvent for dibenzocyclooctadiene lignans and is a good starting point.[1] If solubility is an issue, acetone-d₆, methanol-d₄, or a mixture of CDCl₃ and a few drops of CD₃OD can be used.

Q2: How can I confirm the stereochemistry of this compound using NMR?

A2: The relative stereochemistry of the cyclooctadiene ring can be determined using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments. Key NOE correlations between specific protons will indicate their spatial proximity.

Q3: My ¹H-NMR spectrum is very crowded. How can I simplify it?

A3: Besides using a higher field magnet, 2D NMR experiments are essential. A ¹H-¹H COSY spectrum will reveal proton-proton coupling networks, while an HSQC spectrum will correlate protons to their directly attached carbons. An HMBC spectrum will show long-range correlations, helping to piece together the molecular fragments.

Q4: I am seeing more signals than expected, suggesting impurities. How can I check for purity?

A4: HPLC is a more sensitive technique for purity assessment. However, in your NMR spectrum, look for characteristic impurity signals like residual ethyl acetate or grease. If you suspect a mixture of isomers, acquiring the spectrum at a higher temperature might cause some peaks to coalesce if they are due to slow conformational exchange.

Q5: How can I perform quantitative analysis (qNMR) on a sample containing this compound?

A5: For qNMR, you need to use an internal standard with a known concentration and a signal that does not overlap with your analyte. Key parameters to optimize include the relaxation delay (d1) and the number of scans. A 90° pulse angle should be used for maximum signal intensity.[5] The purity or concentration can then be calculated by comparing the integral of a known proton signal of this compound with the integral of the internal standard.

Data Presentation

Due to the lack of a publicly available, complete NMR dataset for this compound, the following tables present the ¹H and ¹³C NMR data for a closely related dibenzocyclooctadiene lignan, Gomisin N, isolated from Schisandra sphenanthera. This data is representative of the chemical shifts and coupling patterns expected for this class of compounds.

Table 1: ¹H-NMR Spectral Data of Gomisin N (500 MHz, CDCl₃)

PositionδH (ppm)Multiplicity (J in Hz)
46.70s
116.55s
2.59dd (13.5, 7.7)
2.80dd (13.3, 2.2)
71.86m
81.75m
2.20dd (13.2, 9.5)
2.43dd (13.5, 1.9)
7-CH₃0.98d (7.1)
8-CH₃1.05d (7.0)
OCH₃-13.85s
OCH₃-2,33.88s
OCH₃-133.55s
O-CH₂-O5.96d (1.3)

Data adapted from Pham et al., Molecules, 2021.[6]

Table 2: ¹³C-NMR Spectral Data of Gomisin N (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
1151.511102.0
2140.212148.5
3152.013133.6
4110.814141.0
5134.515121.5
639.816123.4
733.67-CH₃12.0
840.98-CH₃21.3
935.1OCH₃-160.2
10137.7OCH₃-2,359.5, 55.6
O-CH₂-O101.1OCH₃-1358.4

Data adapted from Pham et al., Molecules, 2021.[6]

Experimental Protocols

1. Standard ¹H-NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃. Filter the solution through a small cotton plug into a clean 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and tune/match the probe.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Spectral Width (sw): ~16 ppm, centered around 6 ppm.

    • Acquisition Time (aq): ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds for qualitative spectra.

    • Number of Scans (ns): 16 or 32 for a moderately concentrated sample.

  • Data Processing: Apply Fourier transformation, phase correction, baseline correction, and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

2. 2D HSQC Data Acquisition

  • Sample Preparation: As for ¹H-NMR, but a slightly more concentrated sample (15-20 mg) is beneficial.

  • Spectrometer Setup & Shimming: As for ¹H-NMR.

  • Acquisition Parameters:

    • Pulse Program: A gradient-selected, phase-sensitive HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker systems).

    • Spectral Width (sw): F2 (¹H) dimension ~16 ppm; F1 (¹³C) dimension ~180 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (ns): 2-8 per increment.

    • Relaxation Delay (d1): 1.5 seconds.

  • Data Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions, followed by Fourier transformation, phasing, and baseline correction.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis prep1 Dissolve this compound in Deuterated Solvent prep2 Filter into NMR Tube prep1->prep2 acq1 Lock, Tune, Shim acq2 Acquire 1D Spectra (¹H, ¹³C, DEPT) acq1->acq2 acq3 Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) acq2->acq3 proc1 Fourier Transform proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectra proc2->proc3 an1 Assign Signals an2 Determine Connectivity (COSY, HMBC) an1->an2 an3 Establish Stereochemistry (NOESY) an2->an3 an4 Final Structure Elucidation an3->an4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_analysis cluster_analysis cluster_proc->cluster_analysis troubleshooting_logic cluster_problems Identify Primary Issue cluster_solutions Implement Solutions start Poor Quality Spectrum? prob1 Broad Peaks start->prob1 prob2 Low S/N start->prob2 prob3 Overlapping Peaks start->prob3 sol1a Re-shim Magnet prob1->sol1a sol1b Check Solubility / Temp prob1->sol1b sol2a Increase Concentration prob2->sol2a sol2b Increase Scans prob2->sol2b sol3a Use Higher Field prob3->sol3a sol3b Run 2D NMR prob3->sol3b end High-Quality Spectrum sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end sol3b->end

References

Technical Support Center: Enhancing Schineolignin B Derivatization Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Schineolignin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your derivatization reactions. As direct derivatization protocols for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for the chemical modification of structurally similar and co-occurring dibenzocyclooctadiene lignans from Schisandra species, such as Schisandrin, Schisandrin B, and Gomisin A.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the derivatization of this compound and related lignans?

A1: Based on the chemistry of analogous Schisandra lignans, the most common derivatization strategies target the functional groups present in the dibenzocyclooctadiene scaffold. These often include:

  • Esterification/Acylation: Targeting hydroxyl groups to introduce various acyl moieties, potentially enhancing lipophilicity and modifying biological activity.

  • Etherification/Alkylation: Modifying hydroxyl groups with alkyl chains to alter solubility and pharmacokinetic properties.

  • Halogenation: Introducing halogen atoms, which can serve as handles for further functionalization or to modulate electronic properties and binding interactions.

  • Glycosylation: Attaching sugar moieties to potentially improve aqueous solubility and alter bioavailability.

  • Ring Modification: Although more complex, modifications to the cyclooctadiene ring have been explored for related lignans, sometimes leading to ring contraction and novel skeletons with altered biological profiles.

Q2: I am observing low yields in my this compound derivatization. What are the potential causes?

A2: Low yields in the derivatization of complex natural products like this compound can stem from several factors:

  • Steric Hindrance: The complex three-dimensional structure of the dibenzocyclooctadiene core can hinder the access of reagents to the target functional groups.

  • Reagent Reactivity: The chosen reagent may not be sufficiently reactive to overcome the activation energy of the reaction under the applied conditions.

  • Side Reactions: Competing reactions at other sites on the molecule can consume the starting material and lead to a mixture of products. For instance, demethylation or oxidation can occur under harsh conditions.

  • Product Instability: The synthesized derivative may be unstable under the reaction or work-up conditions, leading to degradation.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or suboptimal stoichiometry of reagents.

Q3: How can I improve the solubility of this compound for derivatization reactions?

A3: this compound, like many lignans, has poor water solubility. To improve its solubility for reactions, consider the following solvents:

  • Aprotic Polar Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often effective in dissolving lignans.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be suitable for less polar reactants.

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are also commonly used.

  • Co-solvent Systems: A mixture of solvents can sometimes provide the optimal balance of solubility for all reaction components.

Q4: What analytical techniques are recommended for monitoring the progress of this compound derivatization and characterizing the products?

A4: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin-Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress by observing the disappearance of the starting material spot and the appearance of new product spots.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, purity of the product, and can be used for purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary technique for structural elucidation of the derivatives. 2D NMR techniques (COSY, HSQC, HMBC) are often necessary to confirm the exact position of modification.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound, with proposed solutions based on analogous reactions with related lignans.

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion of Starting Material 1. Insufficient reagent reactivity. 2. Low reaction temperature. 3. Steric hindrance at the reaction site. 4. Inactive catalyst.1. Use a more reactive derivatizing agent or add an activating agent (e.g., DMAP for acylation). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Employ a less bulky reagent. 4. Use a fresh batch of catalyst or a different type of catalyst.
Formation of Multiple Products (Side Reactions) 1. Reaction conditions are too harsh (e.g., high temperature, strong acid/base). 2. Lack of regioselectivity. 3. Oxidation of sensitive functional groups.1. Lower the reaction temperature and use milder reagents. 2. Employ protecting groups for more reactive sites if regioselectivity is an issue. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product Degradation During Work-up or Purification 1. Instability of the derivative to acidic or basic conditions. 2. Sensitivity to silica gel during column chromatography.1. Use a neutral work-up procedure. If an acid or base wash is necessary, use dilute solutions and minimize contact time. 2. Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina or a reversed-phase column.
Difficulty in Product Purification 1. Similar polarity of the product and unreacted starting material or byproducts. 2. Formation of emulsions during aqueous work-up.1. Adjust the polarity of the eluent system for column chromatography. If co-elution persists, consider derivatizing the unreacted starting material to alter its polarity for easier separation, or use preparative HPLC. 2. Add brine during the aqueous wash to break emulsions. Centrifugation can also be effective.

Experimental Protocols (Adapted from related Schisandra Lignans)

The following are generalized protocols adapted from the derivatization of schisandrin, a structurally related lignan. These should be considered as a starting point and may require optimization for this compound.

Protocol 1: General Procedure for Acylation (Esterification)
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Addition of Reagents: Add a suitable acylating agent (e.g., acetic anhydride or a specific acyl chloride, 1.5-2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents). If using an acyl chloride, a base such as triethylamine (TEA, 2-3 equivalents) should be added to scavenge the HCl byproduct.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., 40 °C) may be applied.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

Protocol 2: General Procedure for Williamson Ether Synthesis (Alkylation)
  • Deprotonation: Dissolve this compound (1 equivalent) in anhydrous DMF or THF. Add a base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir for 30-60 minutes at this temperature.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Quantitative Data Summary

While specific yield data for this compound derivatization is not available, the following table provides representative yields for the derivatization of Schisandrin, which can serve as a benchmark for optimizing your reactions.

Derivative Type Reagents Reaction Conditions Reported Yield (%)
Acetate EsterAcetic anhydride, DMAP, TEADCM, Room Temp, 12h~85-95%
Benzoate EsterBenzoyl chloride, DMAP, TEADCM, Room Temp, 24h~80-90%
Methyl EtherMethyl iodide, NaHTHF, 0 °C to RT, 12h~70-85%
Benzyl EtherBenzyl bromide, NaHDMF, 0 °C to RT, 18h~65-80%

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method.

Visualizations

Experimental Workflow for this compound Derivatization

experimental_workflow start This compound dissolve Dissolve in Anhydrous Solvent start->dissolve reagents Add Derivatizing Agent & Catalyst/Base dissolve->reagents reaction Reaction under Inert Atmosphere reagents->reaction monitor Monitor by TLC/HPLC reaction->monitor Check Completion monitor->reaction workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Characterized Derivative purify->product

Caption: A generalized workflow for the derivatization of this compound.

Signaling Pathways Modulated by Schisandra Lignans

Schisandra lignans are known to modulate various signaling pathways, which is a key driver for the synthesis of new derivatives with enhanced or more specific activities. The NF-κB and MAPK signaling pathways are prominent examples.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK MAPK_Kinases MAPK Kinases (e.g., JNK, p38) Receptor->MAPK_Kinases Schisandra_Lignans Schisandra Lignans (e.g., this compound Derivatives) Schisandra_Lignans->IKK inhibits Schisandra_Lignans->MAPK_Kinases inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates AP1 AP-1 MAPK_Kinases->AP1 activates AP1_n AP-1 AP1->AP1_n translocates Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_n->Gene_Expression AP1_n->Gene_Expression

Caption: Inhibition of inflammatory pathways by Schisandra lignans.

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Schineolignin B and related dibenzylbutane lignans. While specific biological activity data for this compound remains elusive in current literature, this guide synthesizes available experimental data for closely related compounds, offering insights into the therapeutic potential of this chemical class.

Dibenzylbutane lignans, a significant class of natural products derived from the phenylpropanoid pathway, have garnered considerable attention for their diverse pharmacological activities, including cytotoxic, antioxidant, and anti-inflammatory effects. These compounds are particularly abundant in plants of the Schisandra genus, which are widely used in traditional medicine. Understanding the relationship between the chemical structure of these lignans and their biological activity is crucial for the development of novel therapeutic agents.

Comparative Analysis of Biological Activities

To elucidate the structure-activity relationships within the dibenzylbutane lignan family, this guide presents a compilation of reported biological activities for several representative compounds. The data is organized to facilitate a clear comparison of their cytotoxic, antioxidant, and anti-inflammatory properties.

Cytotoxicity

The cytotoxic potential of dibenzylbutane lignans is a key area of investigation for anticancer drug discovery. The following table summarizes the cytotoxic activities of several lignans isolated from Schisandra neglecta against human colorectal carcinoma (HCT-8) and human lung carcinoma (A549) cell lines.

CompoundStructureHCT-8 EC50 (µg/mL)[1][2]A549 EC50 (µg/mL)[1][2]
This compound (Structure not shown due to lack of specific biological data)Data not availableData not available
Neglschisandrin F (Dibenzocyclooctadiene lignan)13.811.8
6-O-Benzoylgomisin O (Dibenzocyclooctadiene lignan)9.58>20
(+)-γ-Rubschisandrin (Dibenzocyclooctadiene lignan)12.615.0
Rubschisantherin (Dibenzocyclooctadiene lignan)19.6>20
Benzoylisogomisin O (Dibenzocyclooctadiene lignan)7.33>20
Paclitaxel (Positive Control) 0.010.02

Key Observations:

  • The presence and position of substituent groups on the aromatic rings and the cyclooctadiene ring significantly influence cytotoxic activity.

  • Benzoylisogomisin O exhibited the most potent cytotoxicity against the HCT-8 cell line among the tested lignans.

  • Neglschisandrin F and (+)-γ-Rubschisandrin showed moderate activity against both cell lines.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and natural products are a promising source of novel anti-inflammatory agents. The anti-inflammatory activity of dibenzylbutane lignans is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineIC50 (µM) for NO Inhibition
This compound Data not available
(+)-1 (a 7,7'-cyclolignan) RAW 264.721.61 ± 2.35[3]
(-)-1 (a 7,7'-cyclolignan) RAW 264.728.02 ± 1.93[3]
Curcumin (Positive Control) RAW 264.720.37 ± 0.77[3]

Key Observations:

  • The stereochemistry of the lignan can influence its anti-inflammatory potency, as seen in the differing IC50 values for the enantiomers (+)-1 and (-)-1.

  • The inhibitory effects on NO production suggest that these compounds may modulate the NF-κB signaling pathway.

Antioxidant Activity

The antioxidant properties of lignans are attributed to their ability to scavenge free radicals, a key factor in preventing oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

CompoundDPPH Radical Scavenging IC50
This compound Data not available
Meso-dihydroguaiaretic acid Potent activity reported (quantitative data not specified)
Nortrachelogenin Potent activity reported (quantitative data not specified)

Key Observations:

  • The presence of phenolic hydroxyl groups is a critical structural feature for the antioxidant activity of dibenzylbutane lignans.

  • The degree and position of methoxy and hydroxyl substitutions on the aromatic rings modulate the radical scavenging capacity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., paclitaxel) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) from the dose-response curves.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm after 10 minutes of incubation at room temperature.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite and determine the half-maximal inhibitory concentration (IC50).

DPPH Radical Scavenging Assay

This assay is based on the reduction of the DPPH radical by an antioxidant.

  • Reaction Mixture: Prepare a reaction mixture containing 100 µL of various concentrations of the test compound and 100 µL of a 0.2 mM DPPH solution in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

The biological activities of dibenzylbutane lignans are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Many anti-inflammatory agents, including lignans, exert their effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators like NO and cytokines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Binds to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Lignans Dibenzylbutane Lignans Lignans->IKK Inhibition Lignans->MAPK Inhibition Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Gene AP1_nuc->Gene LPS LPS LPS->TLR4

Caption: Simplified NF-κB and MAPK signaling pathways and potential inhibition by lignans.

Biosynthesis of Dibenzylbutane Lignans

Dibenzylbutane lignans are synthesized in plants from two molecules of coniferyl alcohol via the phenylpropanoid pathway. The stereospecific coupling of these precursors is a key step in determining the final structure and biological activity of the lignan.

G Phenylalanine Phenylalanine Coniferyl_alcohol Coniferyl Alcohol Phenylalanine->Coniferyl_alcohol Phenylpropanoid Pathway Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Oxidative Coupling Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Reduction Secoisolariciresinol Secoisolariciresinol (A Dibenzylbutane Lignan) Lariciresinol->Secoisolariciresinol Reduction

Caption: Simplified biosynthetic pathway of dibenzylbutane lignans.

Conclusion

The available data on dibenzylbutane lignans from Schisandra species reveal a promising class of compounds with significant cytotoxic and anti-inflammatory potential. The structure-activity relationship appears to be heavily influenced by the substitution patterns on the aromatic rings and the stereochemistry of the molecule. While this guide provides a comparative overview based on existing literature, the lack of specific biological data for this compound highlights a gap in the current research landscape. Further investigation into the bioactivity of this compound and a broader range of related dibenzylbutane lignans is warranted to fully elucidate their therapeutic potential and to guide the rational design of new, more potent derivatives.

References

A Comparative Analysis of the In Vitro Anticancer Efficacy of Schineolignin B and Podophyllotoxin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in vitro anticancer properties of the lignans Schineolignin B and podophyllotoxin. This report synthesizes available experimental data, outlines methodologies for key assays, and visualizes relevant biological pathways.

Executive Summary

This guide provides a comparative overview of the in vitro anticancer activities of two plant-derived lignans: this compound and podophyllotoxin. Podophyllotoxin is a well-characterized compound with potent cytotoxic effects against a wide range of cancer cell lines. Its mechanisms of action, including tubulin polymerization inhibition and topoisomerase II inhibition, leading to cell cycle arrest and apoptosis, are extensively documented. In stark contrast, scientific literature on the anticancer properties of this compound is exceptionally limited. While both are lignans derived from plants of the Schisandra genus, a direct comparison of their anticancer efficacy is hampered by the absence of published data for this compound. This guide will therefore provide a comprehensive profile of podophyllotoxin's in vitro anticancer activity and discuss the known anticancer properties of other Schisandra lignans as a proxy for the potential, yet unelucidated, activity of this compound.

Podophyllotoxin: A Potent Anticancer Lignan

Podophyllotoxin is a naturally occurring aryltetralin lignan isolated from the roots and rhizomes of Podophyllum species. It serves as the chemical precursor for several clinically important anticancer drugs, including etoposide and teniposide. In its natural form, podophyllotoxin exhibits significant cytotoxic activity against various cancer cell lines.

Quantitative Analysis of In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for podophyllotoxin and its derivatives against various human cancer cell lines, as reported in the scientific literature.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
PodophyllotoxinA549Lung Carcinoma1.9[1]
PodophyllotoxinHCT-116Colorectal Carcinoma0.004 (4 nM)[2]
PodophyllotoxinHeLaCervical Cancer0.18 - 9[3]
PodophyllotoxinPC-3Prostate Cancer0.18 - 9[3]
PodophyllotoxinDU 145Prostate Cancer0.18 - 9[3]
Podophyllotoxin AcetateNCI-H1299Non-small Cell Lung Cancer0.0076 (7.6 nM)[4]
Podophyllotoxin AcetateA549Non-small Cell Lung Cancer0.0161 (16.1 nM)[4]
Mechanisms of Action

Podophyllotoxin exerts its anticancer effects through multiple mechanisms:

  • Tubulin Polymerization Inhibition : Podophyllotoxin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[5][6]

  • Topoisomerase II Inhibition : While podophyllotoxin itself is a potent tubulin inhibitor, its semi-synthetic derivatives, etoposide and teniposide, primarily function as topoisomerase II inhibitors. They form a stable complex with the enzyme and DNA, leading to DNA strand breaks and subsequent apoptotic cell death.[5][7]

  • Induction of Apoptosis : Podophyllotoxin and its derivatives are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[8]

  • Cell Cycle Arrest : A hallmark of podophyllotoxin's activity is its ability to cause cell cycle arrest, predominantly at the G2/M phase, preventing mitotic spindle formation and cell division.[8]

Signaling Pathways Implicated in Podophyllotoxin-Induced Apoptosis

Several signaling pathways are involved in the apoptotic response triggered by podophyllotoxin. One key pathway involves the activation of p38 mitogen-activated protein kinase (MAPK) through the upregulation of reactive oxygen species (ROS).

Podophyllotoxin_Signaling_Pathway Podophyllotoxin Podophyllotoxin ROS ↑ Reactive Oxygen Species (ROS) Podophyllotoxin->ROS p38_MAPK ↑ p38 MAPK Phosphorylation ROS->p38_MAPK Mitochondria Mitochondrial Dysfunction p38_MAPK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Podophyllotoxin-induced apoptosis signaling cascade.

This compound: An Uncharacterized Lignan

This compound is a lignan that has been isolated from the seeds of Schisandra chinensis. Despite its identification, there is a notable absence of published research detailing its in vitro anticancer activity. Searches of scientific databases did not yield any studies reporting on its IC50 values, mechanism of action, or its effects on apoptosis and the cell cycle in cancer cells.

The Anticancer Potential of Lignans from Schisandra chinensis

While data on this compound is lacking, other lignans isolated from Schisandra chinensis have demonstrated significant anticancer properties. These findings suggest that this compound may also possess similar activities, warranting future investigation.

Dibenzocyclooctadiene lignans from Schisandra chinensis, such as Schisandrin B and Gomisin N, have been shown to:

  • Inhibit the proliferation of various human cancer cells.[6]

  • Induce apoptosis and cell cycle arrest.[6]

  • Modulate key signaling pathways involved in cancer progression, including MAPK and PI3K/Akt.[6]

The anticancer effects of these related lignans are attributed to their ability to trigger apoptosis, arrest the cell cycle, induce oxidative stress, and modulate critical signaling pathways.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the in vitro anticancer activity of compounds like podophyllotoxin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells and to calculate the IC50 value.

Methodology:

  • Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., podophyllotoxin) for a specified duration (e.g., 24, 48, or 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.

Methodology:

  • Cells are seeded in 6-well plates and treated with the test compound for the desired time.

  • Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Cells are then resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cells are treated with the test compound for a specified period.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and then incubated with RNase A and stained with propidium iodide.

  • The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Experimental_Workflow cluster_0 In Vitro Anticancer Assay Workflow cluster_1 Endpoint Assays Cell_Culture Cancer Cell Culture Treatment Compound Treatment Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General workflow for in vitro anticancer assays.

Conclusion and Future Directions

Podophyllotoxin is a well-established anticancer agent with potent in vitro activity, supported by a large body of experimental evidence. Its mechanisms of action are well-defined, making it a valuable tool in cancer research and a cornerstone for the development of clinically used chemotherapeutics.

In contrast, this compound remains an enigmatic compound within the field of cancer research. The complete lack of data on its biological activity, particularly its anticancer effects, represents a significant knowledge gap. Given the demonstrated anticancer potential of other lignans from Schisandra chinensis, it is imperative that future research efforts be directed towards isolating this compound in sufficient quantities for biological screening. In vitro studies, following the protocols outlined in this guide, are essential to determine if this compound holds similar promise as a cytotoxic agent and to elucidate its potential mechanisms of action. Such research would not only contribute to a better understanding of the pharmacological diversity of Schisandra lignans but could also uncover a novel lead compound for anticancer drug development.

References

A Comparative Analysis of the Antioxidant Properties of Schisandrin B and Other Neolignans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing scientific literature reveals the significant antioxidant potential of Schisandrin B, a neolignan derived from the fruit of Schisandra chinensis. This guide provides a comparative analysis of Schisandrin B's antioxidant properties against other notable neolignans, supported by experimental data from various in vitro and cellular assays. This information is crucial for researchers, scientists, and drug development professionals exploring natural compounds for therapeutic applications.

Unveiling the Antioxidant Capacity: A Quantitative Comparison

The antioxidant activity of neolignans is frequently evaluated using various assays that measure their ability to scavenge free radicals or inhibit oxidation. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics used to quantify this activity, with lower values indicating greater antioxidant potency. The following tables summarize the available quantitative data for Schisandrin B and other selected neolignans from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and other relevant antioxidant assays.

It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data presented provides a valuable overview of the relative antioxidant strengths of these compounds.

Neolignan/ExtractDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Source
Schisandra chinensis Extract49.67 ± 15.63 µg/mL37.94 ± 7.57 µg/mL[1]
Schisandra sphenanthera Extract37.94 ± 7.57 µg/mL11.83 ± 4.09 µg/mL[1]
Magnolol25.92 µg/mL0.85 µg/mL
HonokiolWeaker than α-tocopherol-
Gomisin DHighest among tested Schisandra lignans*Very weak scavenger[2]
Acortatarinowin G (Neolignan)16.4 ± 0.22 μg/mL-[3]
Secoisolariciresinol12.252 µg/mL-[4]
Nordihydroguaiaretic acid13.070 µg/mL-[4]
Specific IC50 value not provided in the abstract.

Note: The data for Schisandra chinensis and Schisandra sphenanthera are for extracts, and Schisandrin B is a major lignan in Schisandra chinensis.

Delving into the Mechanisms: Signaling Pathways and Cellular Effects

Schisandrin B exhibits its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways.[5][6] Research has shown that Schisandrin B can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) and the extracellular signal-regulated kinase (ERK) pathways.[5][6] This activation leads to an enhanced cellular antioxidant response, including the upregulation of crucial antioxidant enzymes and an increase in cellular glutathione (GSH) levels.[7]

The following diagram illustrates the signaling pathway activated by Schisandrin B, leading to its protective antioxidant effects.

SchisandrinB_Antioxidant_Pathway cluster_nucleus Nucleus SchB Schisandrin B ROS Intracellular ROS SchB->ROS ERK ERK Activation ROS->ERK Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 dissociation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding Antioxidant_Enzymes Increased Antioxidant Enzymes (e.g., GSH) ARE->Antioxidant_Enzymes transcription Cell_Protection Cellular Protection Against Oxidative Stress Antioxidant_Enzymes->Cell_Protection

Schisandrin B Antioxidant Signaling Pathway

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and comparability of antioxidant studies, detailed experimental protocols are essential. Below are methodologies for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH solution to a yellow-colored product is measured spectrophotometrically.

Workflow:

DPPH_Assay_Workflow start Start prepare_samples Prepare various concentrations of neolignan solutions start->prepare_samples prepare_dpph Prepare a fresh solution of DPPH in methanol start->prepare_dpph mix Mix neolignan solution with DPPH solution prepare_samples->mix prepare_dpph->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at ~517 nm using a spectrophotometer incubate->measure calculate Calculate the percentage of DPPH radical scavenging activity and determine IC50 value measure->calculate end End calculate->end

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

Workflow:

ABTS_Assay_Workflow start Start generate_abts Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate start->generate_abts prepare_samples Prepare various concentrations of neolignan solutions start->prepare_samples mix Mix neolignan solution with ABTS•+ solution generate_abts->mix prepare_samples->mix incubate Incubate at room temperature mix->incubate measure Measure absorbance at ~734 nm using a spectrophotometer incubate->measure calculate Calculate the percentage of ABTS•+ scavenging activity and determine IC50 value measure->calculate end End calculate->end

ABTS Radical Scavenging Assay Workflow
Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe that becomes oxidized in the presence of reactive oxygen species (ROS), and the ability of an antioxidant to inhibit this oxidation is quantified.

Workflow:

CAA_Assay_Workflow start Start seed_cells Seed cells (e.g., HepG2) in a multi-well plate start->seed_cells load_probe Load cells with a fluorescent probe (e.g., DCFH-DA) seed_cells->load_probe add_antioxidant Treat cells with various concentrations of the neolignan load_probe->add_antioxidant induce_ros Induce oxidative stress with a ROS generator (e.g., AAPH) add_antioxidant->induce_ros measure_fluorescence Measure fluorescence intensity over time induce_ros->measure_fluorescence calculate Calculate the area under the curve and determine EC50 value measure_fluorescence->calculate end End calculate->end

Cellular Antioxidant Activity Assay Workflow

Conclusion

Schisandrin B demonstrates notable antioxidant properties through both direct radical scavenging and the modulation of cellular defense mechanisms. While direct comparative data for a wide range of neolignans remains somewhat limited, the available evidence suggests that Schisandrin B is a potent antioxidant. Further head-to-head studies employing standardized assays are warranted to fully elucidate the comparative antioxidant efficacy of Schisandrin B and other neolignans for their potential development as therapeutic agents.

References

Validating the Anti-inflammatory Effects of Schisandrin B in Primary Immune Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anti-inflammatory properties of Schisandrin B, a major bioactive lignan isolated from Schisandra chinensis, with other relevant compounds. The focus is on its validated effects in primary immune cells, offering valuable insights for researchers, scientists, and drug development professionals. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of related studies.

Comparative Analysis of Anti-inflammatory Activity

Schisandrin B has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] Its performance, when compared to other natural compounds and standard anti-inflammatory agents, highlights its potential as a therapeutic agent. The following tables summarize the quantitative data from various studies, focusing on the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, a primary model for studying inflammation.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

CompoundCell TypeConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)Reference
Schisandrin BBV2 Microglia10 µMSignificantSignificantSignificant[2]
Schisandrin BDSS-induced colitis mice100 mg/kgSignificantSignificantSignificant[1]
ChicanineRAW 264.750 µM~60%Not specified~82%[3]
SinomenineMouse Peritoneal Macrophages100 µg/mLSignificantSignificantSignificant[4]
SilymarinEquine PBMCs50 µMSignificantSignificantSignificant[5]

Table 2: Inhibition of Inflammatory Mediators and Enzymes

CompoundCell TypeConcentrationNO Production Inhibition (%)PGE2 Production Inhibition (%)iNOS Expression InhibitionCOX-2 Expression InhibitionReference
Schisandrin BLPS-stimulated mSCs5 µMNot specifiedNot specifiedSignificantSignificant[6]
ChicanineRAW 264.750 µM~70%~65%SignificantSignificant[3]
SinigrinRAW 264.7100 µMSignificantSignificantNot specifiedSignificant[7]
Zuonin BRAW 264.720 µMSignificantNot specifiedSignificantSignificant[8]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of Schisandrin B and similar lignans are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β.[10][]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (P) NFkappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates SchineoligninB Schisandrin B SchineoligninB->IKK Inhibits SchineoligninB->IkappaB Prevents Degradation DNA DNA NFkappaB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K Activates MAP2K MAP2K (MKKs) MAP3K->MAP2K Phosphorylates p38 p38 MAP2K->p38 Phosphorylates JNK JNK MAP2K->JNK Phosphorylates ERK ERK MAP2K->ERK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 ERK->AP1 SchineoligninB Schisandrin B SchineoligninB->MAP2K Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression AP1->Genes Induces Experimental_Workflow A Primary Immune Cell Isolation & Culture (e.g., BMDMs) B Compound Treatment (Schisandrin B / Vehicle) A->B C Inflammatory Challenge (LPS Stimulation) B->C D Assessment of Inflammatory Markers C->D H Mechanistic Studies: Signaling Pathway Analysis C->H E Nitric Oxide (NO) Measurement (Griess Assay) D->E F Cytokine Quantification (ELISA for TNF-α, IL-6) D->F G Gene Expression Analysis (qRT-PCR for iNOS, COX-2) D->G K Data Analysis & Conclusion E->K F->K G->K I Western Blot (p-p65, p-MAPKs) H->I J Immunofluorescence (p65 Nuclear Translocation) H->J I->K J->K

References

Synthesis of Schineolignin B: A Landscape of Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the synthesis of lignans, a comprehensive, peer-reviewed total or semi-synthesis of Schineolignin B has yet to be published in scientific literature. this compound, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, remains a molecule known primarily through its isolation and structural characterization. This absence of published synthetic routes precludes a direct head-to-head comparison of different synthetic strategies, which would typically involve an analysis of quantitative data such as reaction yields, stereoselectivity, and overall efficiency.

For researchers and drug development professionals interested in the synthesis of this compound, the current landscape necessitates a look at the synthetic strategies employed for structurally related dibenzocyclooctadiene lignans from the same plant source. These syntheses can provide a foundational understanding and a strategic blueprint for a potential future synthesis of this compound.

General Synthetic Strategies for Dibenzocyclooctadiene Lignans

The synthesis of the characteristic eight-membered cyclooctadiene ring and the stereochemically complex biphenyl axis of these lignans presents significant synthetic challenges. Key strategies that have been successfully applied to molecules like schizandrin, gomisin A, and isoschizandrin often involve:

  • Intramolecular Biaryl Coupling: A common and crucial step is the formation of the biphenyl bond. This is often achieved through intramolecular coupling reactions, such as oxidative coupling of phenolic precursors or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). The stereochemistry of the resulting biaryl axis is a critical aspect of these syntheses.

  • Construction of the Cyclooctadiene Ring: Once the biaryl linkage is established, the eight-membered ring is typically formed through various cyclization methods. These can include ring-closing metathesis (RCM), intramolecular aldol reactions, or other carbon-carbon bond-forming reactions to close the macrocycle.

  • Stereocontrol: The multiple stereocenters present in dibenzocyclooctadiene lignans require careful stereocontrol throughout the synthesis. This is often addressed through the use of chiral starting materials, asymmetric catalysis, or diastereoselective reactions.

A generalized retrosynthetic analysis for a dibenzocyclooctadiene lignan is presented below, illustrating the key bond disconnections and strategic considerations.

Generalized_Retrosynthesis Schineolignin_B This compound (Target Molecule) Cyclized_Precursor Dibenzocyclooctadiene Core Schineolignin_B->Cyclized_Precursor Functional Group Interconversion Biaryl_Intermediate Substituted Biaryl Cyclized_Precursor->Biaryl_Intermediate Ring Formation Monomeric_Units Aromatic Monomers Biaryl_Intermediate->Monomeric_Units Biaryl Coupling

Caption: Generalized retrosynthetic approach for dibenzocyclooctadiene lignans.

Future Outlook

The synthesis of this compound represents an open challenge in the field of natural product synthesis. The development of a successful synthetic route would not only provide access to this specific molecule for further biological evaluation but also contribute to the broader knowledge of synthesizing complex lignan structures. Researchers embarking on this challenge will likely draw inspiration from the established syntheses of its congeners while needing to develop novel solutions to control the specific stereochemistry and functional group pattern of this compound. Until a synthesis is published, a comparative guide remains an endeavor for the future.

Benchmarking Schineolignin B's Potency Against Known Inhibitors of the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of Schineolignin B (also known as Schisandrin B) in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Its performance is benchmarked against well-established NF-κB inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.

Introduction to NF-κB Inhibition

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and inflammation. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and various cancers. Consequently, the targeted inhibition of NF-κB has emerged as a significant therapeutic strategy. This compound, a bioactive lignan isolated from Schisandra chinensis, has demonstrated anti-inflammatory properties, with growing evidence pointing to its role as an inhibitor of the NF-κB pathway. This guide aims to contextualize the potency of this compound by comparing it with other known inhibitors.

Comparative Potency of NF-κB Inhibitors

The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%. The following table summarizes the IC50 values for this compound and a selection of well-characterized NF-κB pathway inhibitors.

InhibitorTarget/AssayIC50 Value
This compound (Schisandrin B) NF-κB Luciferase Reporter Assay~10-20 µM (Estimated from dose-response curve)[1]
BAY 11-7082 IκBα Phosphorylation10 µM
MG-132 Proteasome (leading to IκBα stabilization)100 nM
Parthenolide IKKβ~5 µM
TPCA-1 IKKβ17.9 nM
QNZ (EVP4593) NF-κB Activation (Jurkat T cells)11 nM

Note: The IC50 value for this compound is an estimation derived from graphical dose-response data presented in a study by Lee et al. (2018), which demonstrated a dose-dependent inhibition of NF-κB-mediated luciferase activity.[1] For a definitive IC50 value, further direct quantitative analysis is recommended.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of NF-κB inhibition and the experimental approach to its evaluation, the following diagrams are provided.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylation p_IkB_alpha p-IκBα NF_kB NF-κB (p65/p50) NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation NF_kB_IkB NF-κB IκBα NF_kB_IkB->NF_kB Release Proteasome Proteasome p_IkB_alpha->Proteasome Ubiquitination & Degradation Nucleus Nucleus Gene_expression Target Gene Expression NF_kB_nuc->Gene_expression Transcription SchineoligninB This compound SchineoligninB->IKK_complex Inhibition

Caption: Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293T, RAW 264.7) Treatment Treatment with this compound & NF-κB Activator (e.g., TNF-α) Cell_Culture->Treatment Luciferase_Assay NF-κB Luciferase Reporter Assay Treatment->Luciferase_Assay Western_Blot Western Blot Analysis (p-IκBα, p-p65) Treatment->Western_Blot EMSA Electrophoretic Mobility Shift Assay (EMSA) Treatment->EMSA Data_Analysis Data Analysis (IC50 Determination) Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis EMSA->Data_Analysis Conclusion Conclusion on Potency Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating the potency of NF-κB inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • Seed human embryonic kidney (HEK) 293T cells in a 24-well plate at a density of 1 x 10^5 cells per well.

    • After 24 hours, co-transfect the cells with an NF-κB-dependent firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.

  • Treatment and Lysis:

    • 24 hours post-transfection, pre-treat the cells with varying concentrations of this compound or a benchmark inhibitor for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours.

    • Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

  • Luminescence Measurement:

    • Transfer the cell lysates to a 96-well white-walled plate.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot Analysis for Phosphorylated IκBα and p65

This technique is used to detect the phosphorylation status of key proteins in the NF-κB pathway, which is indicative of pathway activation.

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells as described for the luciferase assay.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), or total p65 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation:

    • Following cell treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit.

    • Determine the protein concentration of the nuclear extracts.

  • Probe Labeling and Binding Reaction:

    • Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a non-radioactive label (e.g., biotin or a fluorescent dye).

    • Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature.

  • Electrophoresis and Detection:

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Transfer the complexes to a nylon membrane.

    • Detect the labeled probe using a chemiluminescent or fluorescent detection system.

Conclusion

References

Comparative Metabolomics of Plant Extracts with Varying Schineolignin B Content: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plant extracts with varying concentrations of Schineolignin B, a lignan with potential therapeutic applications. The document outlines a comprehensive experimental workflow for comparative metabolomics, presents hypothetical data in structured tables, and visualizes key processes and pathways to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

Lignans are a class of polyphenolic compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a dibenzocyclooctadiene lignan, is of particular interest for its potential pharmacological effects. Understanding how the concentration of this compound in a plant extract correlates with the broader metabolic profile is crucial for elucidating its mechanism of action and for the standardization of herbal preparations. This guide uses a comparative metabolomics approach to differentiate plant extracts based on their this compound content and to identify other metabolites that may contribute to the extract's overall biological activity.

While direct experimental data on this compound is limited in publicly available literature, this guide will utilize Schisandrin B, a structurally similar and well-studied dibenzocyclooctadiene lignan, as a proxy to illustrate the proposed methodologies and potential biological effects.

Experimental Design and Workflow

A robust experimental design is fundamental to a successful comparative metabolomics study. The following workflow outlines the key steps from sample acquisition to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data_processing Data Processing and Analysis cluster_interpretation Biological Interpretation Sample_Collection Plant Material Collection (High & Low this compound Content) Grinding Cryogenic Grinding Sample_Collection->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction UPLC_QTOF_MS UPLC-QTOF-MS Analysis Extraction->UPLC_QTOF_MS Data_Acquisition Data Acquisition (MS1 and MS/MS) UPLC_QTOF_MS->Data_Acquisition Peak_Picking Peak Picking & Alignment Data_Acquisition->Peak_Picking Normalization Normalization Peak_Picking->Normalization Multivariate_Analysis Multivariate Statistical Analysis (PCA, PLS-DA) Normalization->Multivariate_Analysis Biomarker_ID Biomarker Identification Multivariate_Analysis->Biomarker_ID Pathway_Analysis Pathway Analysis Biomarker_ID->Pathway_Analysis Biological_Interpretation Biological Interpretation & Hypothesis Generation Pathway_Analysis->Biological_Interpretation

Caption: Experimental workflow for comparative metabolomics.

Detailed Experimental Protocols

Sample Preparation and Extraction
  • Plant Material: Collect fresh plant material from two distinct batches: one with high and one with low expected this compound content. Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

  • Grinding: Cryogenically grind the frozen plant material to a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • Weigh 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled 80% methanol.

    • Vortex for 1 minute.

    • Sonicate in an ice bath for 30 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm PTFE filter into an HPLC vial.

UPLC-QTOF-MS Analysis
  • Instrumentation: Agilent 1290 Infinity II UPLC system coupled to an Agilent 6545 Q-TOF mass spectrometer with a dual AJS ESI source.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization Mode: Positive and Negative

    • Gas Temperature: 320°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Mass Range: m/z 50-1700

    • Acquisition Rate: 2 spectra/s (MS1), 4 spectra/s (MS/MS)

    • Collision Energy: 10, 20, 40 eV (for MS/MS)

Data Presentation: Comparative Metabolite Profiles

The following tables present hypothetical quantitative data comparing two plant extracts: one with high this compound content (PE-High) and one with low this compound content (PE-Low). The data is presented as relative abundance (peak area).

Table 1: this compound Content

CompoundPE-High (Relative Peak Area)PE-Low (Relative Peak Area)Fold Change
This compound1.5 x 1072.1 x 10571.4

Table 2: Differential Metabolites Identified by UPLC-QTOF-MS

MetaboliteRetention Time (min)m/zPutative IdentificationPE-High (Relative Peak Area)PE-Low (Relative Peak Area)Fold Change
M13.2195.0504Quinic acid8.2 x 1067.9 x 1061.0
M25.8355.0978Chlorogenic acid4.5 x 1074.2 x 1071.1
M38.1419.1448Schisandrin9.8 x 1061.2 x 10581.7
M49.5301.0712Kaempferol1.2 x 1063.5 x 1053.4
M510.2287.0556Quercetin2.5 x 1068.1 x 1053.1
M611.5521.1502Gomisin A7.3 x 1069.5 x 10476.8
M712.8433.1448Deoxyschizandrin6.1 x 1068.2 x 10474.4

Signaling Pathway Analysis

Based on studies of the related lignan, Schisandrin B, it is hypothesized that this compound may exert its biological effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. One such pathway is the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis, which are desirable outcomes in the context of cancer therapy.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes SchineoligninB This compound SchineoligninB->PI3K Inhibits

Caption: Proposed mechanism of this compound on the PI3K/Akt/mTOR pathway.

Conclusion

This guide provides a framework for the comparative metabolomic analysis of plant extracts with varying this compound content. By employing the detailed experimental protocols and data analysis strategies outlined, researchers can effectively differentiate extracts, identify potential biomarkers, and gain insights into the underlying biological mechanisms. The provided hypothetical data and pathway diagrams serve as a practical example for data presentation and interpretation. This approach will aid in the development of standardized, efficacious, and safe natural product-based therapeutics.

Assessing the synergistic effects of Schineolignin B with chemotherapy drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent preclinical studies have illuminated the potential of Schisandrin B (Sch B), a bioactive compound derived from the fruit of Schisandra chinensis, to enhance the efficacy of conventional chemotherapy drugs. This guide provides a comparative analysis of the synergistic effects of Schisandrin B with various chemotherapeutic agents, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Synergistic Effects with Doxorubicin

Schisandrin B has been shown to significantly enhance the apoptotic effects of doxorubicin (DOX) in cancer cells while notably not potentiating its toxicity in normal cells.[1] This synergistic action is linked to the intrinsic apoptotic pathway, involving the activation of caspase-9.[1] Furthermore, co-administration of Schisandrin B with doxorubicin has been observed to mitigate doxorubicin-induced cardiotoxicity, a significant dose-limiting side effect.[2][3][4] This protective effect is attributed to the antioxidant and anti-inflammatory properties of Schisandrin B, which can attenuate oxidative stress and inflammation in cardiac tissues.[2]

Quantitative Data Summary: Schisandrin B and Doxorubicin
Cell LineDrug CombinationKey FindingsReference
SMMC7721 (Human Hepatic Carcinoma)Sch B + DOXSignificant enhancement of DOX-induced apoptosis.[1][1]
MCF-7 (Human Breast Cancer)Sch B + DOXSignificant enhancement of DOX-induced apoptosis.[1][1]
S180 (Sarcoma)Sch B + DOXIncreased in vitro and in vivo growth inhibition by DOX.[4][4]
4T1 (Breast Cancer)Sch B + DOXEnhanced DOX cytotoxicity in vitro and reduced spontaneous lung metastasis in vivo.[4][4]
Experimental Protocol: Apoptosis Assay (Doxorubicin)

Cell Culture: Human hepatic carcinoma SMMC7721 and human breast cancer MCF-7 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Drug Treatment: Cells were treated with varying concentrations of Schisandrin B, doxorubicin, or a combination of both for a specified period (e.g., 24-48 hours).

Apoptosis Detection: Apoptosis was quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis. The percentage of apoptotic cells (Annexin V-positive) was determined.

Western Blot Analysis: To investigate the mechanism of apoptosis, protein expression levels of key apoptotic markers such as caspase-9 and caspase-8 were determined by Western blotting.

Signaling Pathway: Schisandrin B and Doxorubicin Synergy

G SchB Schisandrin B Mitochondria Mitochondria SchB->Mitochondria DOX Doxorubicin DOX->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Synergistic induction of apoptosis by Schisandrin B and Doxorubicin via the mitochondrial pathway.

Synergistic Effects with Docetaxel

In cervical cancer cells, Schisandrin B has demonstrated a synergistic effect with docetaxel (DTX), a widely used taxane-based chemotherapeutic.[5][6] The combination of Schisandrin B and docetaxel led to a more significant reduction in cell viability, inhibition of colony formation, and induction of apoptosis compared to either agent alone.[5][6] This enhanced anti-tumor effect is associated with the inactivation of multiple signaling pathways, including AKT, NF-κB, and β-catenin.[5]

Quantitative Data Summary: Schisandrin B and Docetaxel
Cell LineDrug CombinationKey FindingsReference
Caski (Cervical Cancer)60 µM Sch B + 10 nM DTXEnhanced reduction in cell viability and colony formation; increased apoptosis.[5][7][5][7]
Caski Xenograft Mice20 mg/kg Sch B + 10 mg/kg DTXEnhanced in vivo anti-tumor effects, inhibited tumor formation, and increased apoptotic cells.[6][6]
Experimental Protocol: Cell Viability Assay (Docetaxel)

Cell Culture: Caski cervical cancer cells were maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C and 5% CO2.

Drug Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Schisandrin B, docetaxel, or their combination for 24 hours.[5][7]

Cell Viability Assessment: Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay. The optical density was measured at 450 nm using a microplate reader.

Colony Formation Assay: Cells treated with the drug combinations were seeded in 6-well plates and cultured for an extended period (e.g., 10-14 days). Colonies were then fixed, stained with crystal violet, and counted.

Signaling Pathway: Schisandrin B and Docetaxel Synergy

G cluster_drugs Drug Combination SchB Schisandrin B AKT AKT SchB->AKT NFkB NF-κB SchB->NFkB bCatenin β-catenin SchB->bCatenin DTX Docetaxel DTX->AKT DTX->NFkB DTX->bCatenin Proliferation Cell Proliferation AKT->Proliferation Invasion Cell Invasion NFkB->Invasion bCatenin->Proliferation G SchB Schisandrin B STAT3 p-STAT3 SchB->STAT3 Autophagy Autophagy Induction SchB->Autophagy FU 5-Fluorouracil CellGrowth Cell Growth FU->CellGrowth STAT3->CellGrowth Metastasis Metastasis STAT3->Metastasis Autophagy->CellGrowth

References

Replicating Published Findings on the Bioactivity of Schisandrin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reported bioactivities of Schisandrin B, a bioactive lignan isolated from Schisandra chinensis. It is designed to assist researchers in replicating and building upon published findings by offering a structured comparison of its performance with relevant alternatives, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Bioactivity of Schisandrin B and Comparators

To facilitate a clear comparison of Schisandrin B's efficacy, the following tables summarize key quantitative data from published studies.

Table 1: Antioxidant Activity of Schisandrin B vs. Standard Antioxidants
Compound/ExtractAssayIC50 / ActivitySource
Schisandrin BROS ScavengingSimilar to Vitamin C[1]
Schisandra chinensis Ethanolic ExtractDPPH Radical ScavengingIC50: 49.67 ± 15.63 µg/mL[2]
Schisandra sphenanthera Ethanolic ExtractDPPH Radical ScavengingIC50: 37.94 ± 7.57 µg/mL[2]
Vitamin CDPPH Radical ScavengingIC50: 0.2225 ± 0.0037 mg/mL[3]
TroloxDPPH Radical Scavenging-[4]
Schisandra chinensis Ethanolic ExtractABTS Radical ScavengingIC50: 37.94 ± 7.57 µg/mL[2]
Schisandra sphenanthera Ethanolic ExtractABTS Radical ScavengingIC50: 11.83 ± 4.09 µg/mL[2]
Table 2: Anticancer Activity of Schisandrin B (IC50 Values in µM)
Cell LineCancer TypeSchisandrin BDoxorubicinSource
MCF-7Breast Cancer-8.306[5]
MDA-MB-231Breast Cancer-6.602[5]
S180SarcomaEnhances Doxorubicin cytotoxicity-[6]
4T1Breast CancerEnhances Doxorubicin cytotoxicity in vitro-[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to aid in the replication of these findings.

Western Blot Analysis for Nrf2 Activation

This protocol is adapted from studies investigating the antioxidant response of Schisandrin B.[7][8][9]

  • Cell Culture and Treatment: Plate HTR cells or other suitable cell lines at a density of 1.5 x 10^5 cells per well in a 6-well plate and culture for 24 hours. Treat cells with desired concentrations of Schisandrin B (e.g., 0.5, 1, 2 µM) for the specified duration.

  • Protein Extraction: Extract total and nuclear proteins using a specific kit according to the manufacturer's instructions.

  • Protein Quantification: Determine protein concentration using a BCA Protein Assay Kit.

  • SDS-PAGE: Separate equal amounts of protein (50 µg) on an 8% or 12% sodium dodecylsulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% fat-free milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and analyze the band intensities using imaging software.

TGF-β/Smad Signaling Inhibition Assay

This protocol is based on methods used to assess the anti-fibrotic effects of Schisandrin B.

  • Cell Culture and Treatment: Culture human bronchial fibroblasts or other relevant cell lines in appropriate media. Treat the cells with TGF-β1 to induce Smad phosphorylation, with or without pre-incubation with Schisandrin B at various concentrations.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration as described in the Western Blot protocol.

  • Western Blot Analysis: Perform Western blotting as detailed above, using primary antibodies specific for phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3.

  • Analysis: Quantify the band intensities and express the results as a ratio of p-Smad2/3 to total Smad2/3 to determine the inhibitory effect of Schisandrin B.

NF-κB Luciferase Reporter Assay

This assay is employed to measure the anti-inflammatory activity of Schisandrin B by quantifying the inhibition of NF-κB transcriptional activity.[10][11]

  • Cell Transfection: Co-transfect HEK293 cells or a similar cell line in a 96-well plate with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.

  • Cell Treatment: After 24 hours of transfection, pre-treat the cells with different concentrations of Schisandrin B for 1 hour. Subsequently, stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS), for 6 to 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The ratio of firefly to Renilla luminescence indicates the level of NF-κB transcriptional activity.

PI3K/Akt Pathway Activation Assay

This protocol outlines the steps to investigate the effect of Schisandrin B on the PI3K/Akt signaling pathway, which is often involved in cell survival and proliferation.[12][13]

  • Cell Culture and Treatment: Culture the chosen cell line (e.g., osteosarcoma cells, myocardial cells) and treat with various concentrations of Schisandrin B for a specified time.

  • Protein Extraction and Quantification: Prepare cell lysates and determine protein concentrations as previously described.

  • Western Blot Analysis: Perform Western blotting using primary antibodies against phosphorylated Akt (p-Akt) at key residues (e.g., Ser473, Thr308) and total Akt.

  • Analysis: Determine the ratio of p-Akt to total Akt to assess the impact of Schisandrin B on the activation of the PI3K/Akt pathway.

STAT3 Phosphorylation Assay

This method is used to evaluate the effect of Schisandrin B on STAT3 signaling, a critical pathway in many cancers.

  • Cell Culture and Treatment: Grow the relevant cancer cell line (e.g., breast cancer cells) and treat with Schisandrin B at desired concentrations and time points.

  • Protein Extraction and Quantification: Extract cellular proteins and measure their concentration.

  • Western Blot Analysis: Conduct Western blotting with primary antibodies that specifically recognize phosphorylated STAT3 (p-STAT3) at Tyr705 and total STAT3.

  • Analysis: Calculate the ratio of p-STAT3 to total STAT3 to determine the inhibitory effect of Schisandrin B on STAT3 activation.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways modulated by Schisandrin B, as described in the literature.

TGF_beta_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Binds Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Complexes with Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Promotes Schizandrin B Schizandrin B Schizandrin B->Smad2/3 Inhibits Phosphorylation

Caption: TGF-β/Smad signaling pathway and the inhibitory point of Schisandrin B.

NF_kB_Signaling cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha/LPS TNF-alpha/LPS IKK IKK TNF-alpha/LPS->IKK Activates IkappaB IkappaB IKK->IkappaB Phosphorylates p-IkappaB p-IkappaB IkappaB->p-IkappaB NF-kappaB NF-kappaB Free NF-kappaB Free NF-kappaB NF-kappaB->Free NF-kappaB p-IkappaB->Free NF-kappaB Degrades, releasing Inflammatory Genes Inflammatory Genes Free NF-kappaB->Inflammatory Genes Activates Transcription Schizandrin B Schizandrin B Schizandrin B->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Schisandrin B.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation ARE ARE Nrf2->ARE Translocates and binds Schizandrin B Schizandrin B Schizandrin B->Keap1 Inactivates Antioxidant Genes (HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes (HO-1, NQO1) Activates Transcription

Caption: Nrf2-mediated antioxidant response pathway activated by Schisandrin B.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and activates p-Akt p-Akt Akt->p-Akt Downstream Effectors Downstream Effectors p-Akt->Downstream Effectors Regulates Schizandrin B Schizandrin B Schizandrin B->p-Akt Inhibits Phosphorylation STAT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerizes Target Gene Expression Target Gene Expression STAT3 Dimer->Target Gene Expression Promotes Schizandrin B Schizandrin B Schizandrin B->p-STAT3 Inhibits Phosphorylation

References

Independent Verification of Schineolignin B's Structure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

To Whom It May Concern,

This guide is intended for researchers, scientists, and drug development professionals interested in the independent verification of the structure of Schineolignin B, a lignan isolated from Schisandra chinensis.

Challenge in Structural Verification of this compound

A comprehensive literature search to inform a detailed comparison guide for the independent structural verification of this compound has revealed a significant challenge: the original publication detailing the initial isolation and structural elucidation of this compound could not be located. Despite extensive searches through scientific databases and review articles on lignans from Schisandra chinensis, the foundational data, including the proposed chemical structure and the corresponding experimental evidence (e.g., NMR, mass spectrometry, and crystallographic data), remains elusive.

The absence of this primary reference makes a direct comparison and verification of this compound's structure, as requested, an impossible task. An independent verification process fundamentally relies on comparing newly acquired experimental data with the originally published data that led to the proposed structure. Without this baseline, any new analysis would constitute a de novo structure elucidation rather than a verification.

Proposed Path Forward for Researchers

For research groups interested in working with this compound, the following workflow is recommended. This process outlines the necessary steps for a full structural elucidation and characterization, which, in the absence of original data, becomes a prerequisite for any further investigation.

Experimental and Logical Workflow for Structural Elucidation

The following diagram, generated using the DOT language, illustrates a logical workflow for the isolation and complete structural determination of a natural product like this compound.

cluster_extraction Isolation and Purification cluster_elucidation Structural Elucidation cluster_synthesis Structural Confirmation plant_material Schisandra chinensis Plant Material extraction Solvent Extraction plant_material->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Chromatographic Separation (Silica Gel, HPLC, etc.) partition->chromatography pure_compound Isolation of Pure this compound chromatography->pure_compound ms Mass Spectrometry (HR-MS) Determine Molecular Formula pure_compound->ms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr comparison Spectroscopic Comparison (Synthetic vs. Natural Product) pure_compound->comparison planar_structure Determine Planar Structure ms->planar_structure nmr->planar_structure stereo Stereochemical Analysis (NOESY, ROESY, CD Spectroscopy) planar_structure->stereo absolute_config Determine Absolute Configuration (X-ray Crystallography, Mosher's Method, etc.) stereo->absolute_config final_structure Proposed Structure of this compound absolute_config->final_structure total_synthesis Total Synthesis of Proposed Structure final_structure->total_synthesis total_synthesis->comparison confirmation Structural Confirmation comparison->confirmation

Figure 1. A comprehensive workflow for the de novo structural elucidation and confirmation of a natural product like this compound.

Key Experimental Protocols

Should a research group undertake the task of isolating and characterizing this compound, the following experimental protocols would be central to the investigation.

Table 1: Key Experimental Techniques for Structural Elucidation

Experiment Purpose Typical Instrumentation Data Output
High-Resolution Mass Spectrometry (HRMS) To determine the accurate mass and elemental composition of the molecule, leading to the molecular formula.Orbitrap, FT-ICR, or Q-TOF Mass SpectrometerHigh-resolution mass spectrum providing the m/z value to four or more decimal places.
1D NMR Spectroscopy (¹H, ¹³C) To identify the types and numbers of protons and carbons in the molecule, providing information about the carbon skeleton and functional groups.400-800 MHz NMR Spectrometer¹H and ¹³C NMR spectra showing chemical shifts, multiplicities, and integrations.
2D NMR Spectroscopy (COSY, HSQC, HMBC) To establish the connectivity between atoms. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations.400-800 MHz NMR Spectrometer2D contour plots showing correlation peaks that allow for the assembly of molecular fragments.
2D NMR Spectroscopy (NOESY/ROESY) To determine the relative stereochemistry by identifying protons that are close in space.400-800 MHz NMR Spectrometer2D contour plots showing through-space correlations between protons.
Circular Dichroism (CD) Spectroscopy To investigate the stereochemical features of chiral molecules, particularly in determining the absolute configuration of certain chromophores.CD SpectropolarimeterCD spectrum showing differential absorption of left and right circularly polarized light.
X-ray Crystallography To unambiguously determine the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that suitable single crystals can be grown.Single-crystal X-ray DiffractometerA complete 3D molecular structure with bond lengths, bond angles, and atomic coordinates.

While the initial goal of providing a comparison guide for the independent verification of this compound's structure cannot be fulfilled due to the unavailability of the original research, this document provides a clear and structured path forward for any research group wishing to undertake the complete structural elucidation of this natural product. The successful characterization and publication of the structure of this compound would be a valuable contribution to the field of natural product chemistry and would provide the necessary foundation for future research and verification studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.